Cinnamyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5599. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
| Record name | Cinnamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
| Record name | Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | trans-Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
21087-29-6, 2687-12-9 | |
| Record name | Cinnamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloroprop-1-enyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
cinnamyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (C₉H₉Cl), a versatile organic compound of significant interest in synthetic chemistry. As a bifunctional molecule featuring both an allylic chloride and a styrenic backbone, it exhibits unique reactivity that makes it a valuable intermediate in numerous applications. This document delves into its core physicochemical properties, detailed spectral analysis for characterization, mechanistic insights into its reactivity, validated synthesis protocols, and critical safety and handling procedures. Furthermore, it highlights its applications as a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, offering field-proven insights for professionals in research and development.
Introduction
This compound, systematically named ((1E)-3-chloroprop-1-enyl)benzene, is an aromatic organic compound that presents as a colorless to light yellow liquid with a characteristic pungent, cinnamon-like odor[1]. Its molecular structure, which incorporates a reactive allylic chloride attached to a conjugated styrenyl framework, is the foundation of its utility in organic synthesis. This arrangement allows for a range of chemical transformations, primarily nucleophilic substitution reactions, making it a crucial precursor for more complex molecules.
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs, including certain calcium channel blockers[2]. Its ability to introduce the cinnamyl moiety is also leveraged in the enantioselective total synthesis of bioactive marine diterpenes such as helioporins C and E[3]. Beyond pharmaceuticals, it is a key reagent in the fragrance and aroma industry for creating specialty chemicals with warm, spicy notes[1][4]. This guide serves as a senior-level resource, consolidating the essential technical knowledge required to effectively and safely utilize this compound in a research and development setting.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a combustible liquid, largely insoluble in water but soluble in common organic solvents like ethanol and ether[1][5]. Its relatively high boiling point suggests strong intermolecular forces, while its density, slightly greater than water, means it will form a separate lower layer in biphasic aqueous systems[1].
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl | [1][3][6] |
| Molecular Weight | 152.62 g/mol | [1][3][5][7] |
| Appearance | Colorless to pale yellow liquid | [1][3][5] |
| Odor | Pungent, cinnamon-like | [1] |
| Density | 1.079 - 1.096 g/mL at 25 °C | [1][3][5] |
| Melting Point | Approx. -7.5 °C to -19 °C | [1][3] |
| Boiling Point | 250 - 258 °C (atm) 108 °C (at 12 mmHg) | [1][3][5] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |
| Water Solubility | Insoluble (0.2 g/L at 20 °C) | [1][5] |
| Solubility | Soluble in ethanol, ether, chloroform | [1] |
| Refractive Index (n20/D) | ~1.584 | [3] |
Spectral Data Analysis for Structural Elucidation
Accurate characterization of this compound is paramount for confirming its identity and purity. The following spectral data are characteristic of the compound.
| Spectroscopy Type | Key Features and Interpretations | Source(s) |
| ¹H NMR | δ ~7.4-7.2 ppm (m, 5H): Aromatic protons of the phenyl ring. δ ~6.6 ppm (d, J≈15.6 Hz, 1H): Vinylic proton adjacent to the phenyl ring. δ ~6.3 ppm (dt, J≈15.6, 6.6 Hz, 1H): Vinylic proton adjacent to the CH₂Cl group. δ ~4.2 ppm (d, J≈6.6 Hz, 2H): Allylic protons of the CH₂Cl group. The large coupling constant (~15.6 Hz) between the vinylic protons confirms the trans (E) configuration of the double bond. | [8] |
| Mass Spectrometry (MS) | m/z 152: Molecular ion peak [M]⁺. m/z 117: Loss of chlorine ([M-Cl]⁺), corresponding to the stable cinnamyl cation. m/z 115: Loss of HCl. | [7] |
| Infrared (IR) Spectroscopy | ~3050-3000 cm⁻¹: C-H stretching (aromatic and vinylic). ~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring). ~965 cm⁻¹: C-H out-of-plane bending for trans-disubstituted alkene, a key diagnostic peak. ~750-690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring). ~700-600 cm⁻¹: C-Cl stretching. | [7] |
| ¹³C NMR Spectroscopy | Signals corresponding to nine distinct carbon atoms, including aromatic, vinylic, and an aliphatic carbon attached to chlorine. | [9] |
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its allylic halide nature. The C-Cl bond is activated by the adjacent π-system of the double bond, making it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution: this compound readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions). These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the α-carbon, displacing the chloride ion. The transition state is stabilized by conjugation with the adjacent double bond and phenyl ring. This enhanced reactivity makes it more susceptible to substitution than a simple alkyl chloride.[10][11]
// Reactants sub [label="C₆H₅-CH=CH-CH₂-Cl\n(this compound)"]; nuc [label="Nu⁻\n(Nucleophile)"];
// Transition State ts [label=<
δ⁻δ⁻ Nu---[C₆H₅-CH=CH-CH₂]---Cl
, shape=box, style=dashed];
// Products prod [label="C₆H₅-CH=CH-CH₂-Nu"]; lg [label="Cl⁻\n(Leaving Group)"];
// Arrows {rank=same; sub; nuc;} {rank=same; prod; lg;}
sub -> ts [label="Sₙ2 Attack", fontcolor="#34A853"]; nuc -> ts [style=invis]; ts -> prod; ts -> lg [style=invis]; }
Diagram 1: Generalized Sₙ2 reaction of this compound.
Formation of Organometallics: this compound can react with metals like magnesium to form a Grignard reagent, cinnamylmagnesium chloride.[12][13] This reagent is a potent nucleophile itself, useful for forming new carbon-carbon bonds.
Compatibility: It is chemically active and can react with strong oxidizing agents, strong bases, amines, and finely powdered metals.[1][14] It can also undergo hydrolysis, particularly in the presence of moisture, to form cinnamyl alcohol.
Synthesis and Purification Protocol
A highly efficient and industrially relevant method for preparing this compound is the reaction of cinnamyl alcohol with thionyl chloride (SOCl₂). This method avoids the harsher conditions of other chlorinating agents and typically results in high yields.[2]
Experimental Protocol: Synthesis from Cinnamyl Alcohol
Causality: Thionyl chloride is an excellent choice for this conversion as it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent intramolecular Sₙi-type reaction or intermolecular Sₙ2 attack by the released chloride ion is highly efficient. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)
-
Ice-water bath
-
Reaction flask with dropping funnel and condenser
-
Stirring apparatus
-
Tail gas absorption trap (containing NaOH solution)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reaction flask with cinnamyl alcohol dissolved in the anhydrous solvent.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C. Efficient cooling is critical to control the exothermic reaction and prevent side reactions.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution via the dropping funnel. The temperature should be carefully maintained below 15 °C during the addition.[2]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC). The disappearance of the starting alcohol indicates completion.
-
Workup: Carefully and slowly quench the reaction mixture by pouring it over crushed ice. This hydrolyzes any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[2] A yield of over 90% can be achieved with this method.[2]
Diagram 2: Workflow for the synthesis of this compound.
Safe Handling, Storage, and Disposal
This compound is a hazardous chemical and requires strict safety protocols.
-
Hazards: It is classified as a combustible liquid that is harmful if swallowed and fatal if inhaled.[15][16][17] It is corrosive and causes severe skin burns and eye damage.[15][16] It is also a lachrymator (tear-inducing agent) and may cause an allergic skin reaction.[7][15]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[15][17][18] In case of inadequate ventilation, respiratory protection is required.[17]
-
Storage: Store in a cool, dry, well-ventilated, and refrigerated (+4°C) area away from heat, open flames, and direct sunlight.[1][5] Containers must be kept tightly sealed to prevent vapor leakage and reaction with moisture. It should be stored separately from incompatible materials such as strong oxidizing agents, bases, amines, and metals.[15][14]
-
Spills and Disposal: In case of a spill, remove all ignition sources and absorb with an inert material.[15][18] Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not release into the environment.[15]
-
Decomposition: Under thermal decomposition, it can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[15][14][16]
Applications in Research and Drug Development
The synthetic utility of this compound is extensive, serving as a cornerstone for introducing the cinnamyl functional group.
-
Pharmaceutical Intermediates: It is a documented precursor in the synthesis of calcium antagonist drugs, which are used to treat cardiovascular conditions.[2]
-
Natural Product Synthesis: Its defined stereochemistry and reactivity make it an ideal starting material for complex multi-step syntheses. It has been successfully employed in the enantioselective total synthesis of helioporins, a class of bioactive marine natural products.[3]
-
Fragrance Chemistry: In the fragrance industry, it is used to synthesize cinnamyl esters and ethers, which are valued for their sweet, spicy, and floral aromas.[1][4]
-
Cross-Coupling Reactions: this compound is an effective electrophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of new C-C bonds with various organometallic reagents.
Conclusion
This compound is a potent and versatile chemical reagent with a well-defined profile of properties, reactivity, and applications. Its value as a synthetic intermediate is firmly established in fields ranging from medicinal chemistry to materials science. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its effective use. Adherence to rigorous safety and handling protocols is not merely a recommendation but a necessity due to its hazardous nature. This guide provides the foundational, expert-level knowledge required for researchers and drug development professionals to confidently and safely incorporate this compound into their synthetic strategies.
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An In-depth Technical Guide to Cinnamyl Chloride: Properties, Synthesis, and Applications in Drug Development
This guide provides an in-depth technical overview of cinnamyl chloride, a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document explores the fundamental properties, synthesis protocols, reactivity, and key applications of this compound, with a focus on its role as a critical building block in the synthesis of bioactive molecules.
Introduction: The Versatility of an Allylic Chloride
This compound, systematically known as [(E)-3-chloroprop-1-enyl]benzene, is an organic compound that features a chloride atom attached to an allylic carbon, which is part of a cinnamyl group. This structural motif imparts a unique reactivity profile, making it a valuable intermediate in a wide array of chemical transformations. Its ability to undergo nucleophilic substitution and cross-coupling reactions has cemented its importance in the synthesis of complex organic molecules, including fragrances, agrochemicals, and, most notably, pharmaceuticals. This guide will delve into the technical details that underpin the utility of this compound in a research and development setting.
Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a reagent are paramount for its effective and safe use in a laboratory setting. This compound is identified by several key numbers and notations, and its physical characteristics are well-documented.
Chemical Identifiers
A comprehensive list of identifiers for this compound, including its isomers, is provided in the table below. The trans or (E)-isomer is the most common.
| Identifier | Value (trans-Cinnamyl Chloride) | Source(s) |
| CAS Number | 2687-12-9 | [1][2] |
| IUPAC Name | [(E)-3-chloroprop-1-enyl]benzene | [3][4] |
| Molecular Formula | C₉H₉Cl | [2] |
| Molecular Weight | 152.62 g/mol | [1][2] |
| InChI | InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | [3] |
| InChIKey | IWTYTFSSTWXZFU-QPJJXVBHSA-N | [3] |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/CCl | [3] |
| EC Number | 220-246-4 | [1] |
| PubChem CID | 639658 | [3] |
(Z)-Cinnamyl Chloride Identifiers:
-
CAS Number: 39199-93-4
-
IUPAC Name: [(Z)-3-chloroprop-1-enyl]benzene
-
InChI: InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4-
-
InChIKey: IWTYTFSSTWXZFU-DAXSKMNVSA-N
-
Canonical SMILES: C1=CC=C(C=C1)/C=C\CCl
-
PubChem CID: 10997235
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for designing experimental setups, purification procedures, and for ensuring safe handling.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Pungent | [6] |
| Boiling Point | 108 °C at 12 mmHg | [5] |
| Melting Point | -19 °C | [5] |
| Density | 1.096 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.584 | [5] |
| Solubility | Insoluble in water (0.2 g/L at 20 °C); Soluble in common organic solvents like ethanol, ether, and chloroform. | [7] |
| Flash Point | 79 °C | [7] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of cinnamyl alcohol. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.
Synthesis from Cinnamyl Alcohol and Thionyl Chloride
This protocol details the preparation of this compound from cinnamyl alcohol and thionyl chloride. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, vacuum distillation apparatus.
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cinnamyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. The use of an anhydrous solvent is crucial to prevent the premature decomposition of thionyl chloride.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution of cinnamyl alcohol. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with retention of configuration, though in the case of allylic systems, Sₙ2' pathways can also be involved.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water to decompose any remaining thionyl chloride. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to neutralize any remaining HCl and other acidic impurities. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]
-
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and the data should be compared with literature values.
Reactivity and Mechanistic Insights
This compound is a reactive electrophile due to the presence of the allylic chloride, which is a good leaving group. It readily participates in nucleophilic substitution reactions and can also undergo other transformations.
Nucleophilic Substitution Reactions
This compound reacts with a variety of nucleophiles, such as amines, alkoxides, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to inversion of configuration if the carbon were chiral. However, due to the allylic nature of the substrate, an Sₙ2' mechanism, where the nucleophile attacks the γ-carbon of the double bond, is also possible, leading to an allylic rearrangement.
Diagram of Nucleophilic Substitution Mechanism:
Caption: Sₙ2 reaction of this compound with a nucleophile.
The reaction with amines is of particular importance in the synthesis of pharmaceuticals, as it allows for the introduction of a cinnamyl moiety onto a nitrogen-containing scaffold.[9] The reaction typically proceeds by nucleophilic attack of the amine's lone pair on the electrophilic carbon of the C-Cl bond.[10][11]
Applications in Drug Development
This compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its ability to introduce the cinnamyl group is crucial for the biological activity of these molecules.
Synthesis of Naftifine
A prominent example of the application of this compound in drug synthesis is in the preparation of Naftifine, an allylamine antifungal agent.[12] Naftifine is used to treat various fungal skin infections. The synthesis involves the N-alkylation of N-methyl-1-naphthalenemethanamine with this compound.
Diagram of Naftifine Synthesis:
Caption: Synthesis of Naftifine from this compound.
This reaction is a straightforward nucleophilic substitution where the secondary amine acts as the nucleophile, displacing the chloride from this compound to form the tertiary amine product, Naftifine.[12]
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies heavily on modern spectroscopic techniques. Below is a summary of the key spectroscopic data for trans-cinnamyl chloride.
| Technique | Key Data and Assignments | Source(s) |
| ¹H NMR | δ (ppm): 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, 1H, J=15.6 Hz, Ar-CH=), 6.30 (dt, 1H, J=15.6, 6.6 Hz, =CH-CH₂), 4.20 (d, 2H, J=6.6 Hz, -CH₂Cl) | [3] |
| ¹³C NMR | δ (ppm): Aromatic carbons in the range of 126-136, Olefinic carbons at ~124 and ~134, -CH₂Cl at ~45. | [3] |
| FT-IR | Key peaks (cm⁻¹): ~3020 (C-H aromatic), ~1600, 1490, 1450 (C=C aromatic), ~965 (trans C-H bend), ~750, 690 (C-H aromatic oop), ~670 (C-Cl stretch) | [4][6] |
| Mass Spec. | m/z: 152 (M⁺), 117 ([M-Cl]⁺), 115, 91 (tropylium ion) | [3][13] |
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and may be fatal if inhaled. It is a lachrymator, meaning it can cause tearing.[14][15]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid breathing vapors.[14]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed. It should be stored in a refrigerator (2-8°C).[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of a non-volatile amine or alcohol) in a non-reactive solvent before disposal.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly in the field of drug development. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for the efficient introduction of the cinnamyl moiety into a wide range of molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The successful application of this compound in the synthesis of pharmaceuticals like Naftifine underscores its importance as a key intermediate for the creation of biologically active compounds.
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physical properties of cinnamyl chloride (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Cinnamyl Chloride
Introduction
This compound, with the chemical formula C₉H₉Cl and CAS Number 2687-12-9, is an aromatic organic compound classified within the benzyl halide family.[1] It presents as a colorless to light yellow liquid with a characteristic pungent, cinnamon-like odor.[2][3] This compound serves as a critical intermediate in various organic syntheses, particularly in the preparation of fragrances and pharmaceuticals.[1][3] A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, application in synthetic protocols, and process scale-up in research and drug development settings. This guide provides a detailed examination of these core physical constants, supported by established experimental methodologies for their accurate determination.
Core Physical Properties of this compound
The physical characteristics of a chemical compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound (molar mass: 152.62 g/mol ), these properties are well-documented, though variations exist based on measurement conditions.[1][2]
Data Summary: Boiling Point and Density
The following table summarizes the reported values for the boiling point and density of this compound from various authoritative sources. It is crucial to note the specific conditions, particularly pressure for boiling point and temperature for density, under which these values were determined.
| Physical Property | Reported Value | Conditions | Source(s) |
| Boiling Point | 108 °C | at 12 mmHg | [3][4][5] |
| 51 - 53 °C | at 0.1 torr | [6] | |
| 250 - 252 °C | Not Specified (likely atm. pressure) | [2] | |
| 256 - 258 °C | Not Specified (likely atm. pressure) | [2] | |
| Density | 1.096 g/mL | at 25 °C | [5] |
| 1.100 g/cm³ | at 20 °C | [6] | |
| 1.079 g/cm³ | Not Specified | [2] |
Detailed Analysis of Physical Properties
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition to gas.[7] The significant variation in this compound's reported boiling point is almost entirely attributable to the pressure at which it is measured. The values of 250-258 °C likely represent the boiling point at or near standard atmospheric pressure.[2]
However, organic compounds, especially those with functional groups susceptible to reaction or decomposition at high temperatures, are often purified by vacuum distillation. By reducing the external pressure, the boiling point is lowered significantly. The frequently cited value of 108 °C at 12 mmHg demonstrates this principle.[3][4][5] This technique is essential for obtaining pure this compound while preventing thermal degradation, which could occur at the much higher atmospheric boiling point.
Density
Density (ρ) is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V). For liquids, density is temperature-dependent; as temperature increases, the volume typically expands, leading to a decrease in density. The reported density values for this compound are clustered around 1.08 to 1.10 g/mL at ambient temperatures (20-25 °C).[2][5][6] This indicates that it is slightly denser than water. This property is critical for calculations in reaction stoichiometry involving volume-based measurements and for predicting the behavior of the substance in biphasic systems, as it will form the lower layer when mixed with water.[8]
Experimental Determination Protocols
Accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols describe standard, reliable methods for measuring the boiling point and density of a liquid sample like this compound.
Protocol 1: Boiling Point Determination via Thiele Tube Method
This method is a classic micro-scale technique that provides an accurate boiling point using a small amount of sample.[9] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Methodology:
-
Capillary Tube Preparation: Take a small capillary tube and seal one end by heating it in the flame of a Bunsen burner, rotating to ensure a complete seal.[10]
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (a fusion tube).
-
Assembly: Place the sealed capillary tube into the fusion tube with its open end submerged in the liquid.[7]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer fluid is well above the sample level.
-
Observation: Gently and slowly heat the side arm of the Thiele tube.[9] As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]
-
Data Recording: Record this temperature as the boiling point. It is also crucial to record the ambient barometric pressure for a complete and accurate report.[11]
Protocol 2: Density Determination via Mass/Volume Measurement
This protocol determines density by precisely measuring the mass of a known volume of the liquid.[12][13]
Methodology:
-
Apparatus Preparation: Ensure a volumetric flask or a graduated cylinder is clean and completely dry.
-
Mass of Empty Vessel: Using a calibrated analytical balance, accurately measure and record the mass of the empty, dry graduated cylinder.[13]
-
Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[12]
-
Mass of Filled Vessel: Re-weigh the graduated cylinder containing the this compound and record this combined mass.
-
Temperature Measurement: Use a thermometer to measure and record the temperature of the this compound sample.
-
Calculation:
-
Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.[13]
-
Calculate the density using the formula: Density (g/mL) = Mass of Liquid (g) / Volume of Liquid (mL) .
-
-
Replication: For enhanced accuracy, it is recommended to repeat the measurement at least three times and report the average density.[13]
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Experimental workflow for determining this compound's physical properties.
Conclusion
The boiling point and density of this compound are fundamental physical properties essential for its application in scientific research and development. The boiling point is acutely sensitive to pressure, with vacuum distillation being the preferred method for purification to avoid thermal decomposition. The density, typically measured around 1.096 g/mL at 25 °C, confirms it is slightly denser than water.[5] The standardized protocols provided herein offer robust and reliable means for the empirical verification of these properties, ensuring data integrity and safe laboratory practice for professionals in the field.
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An In-Depth Technical Guide to the Solubility of Cinnamyl Chloride in Organic Solvents
Introduction
Cinnamyl chloride ((3-chloro-1-phenyl-1-propene), with the chemical formula C₉H₉Cl, is a versatile organic compound utilized in a variety of chemical syntheses, including the production of fragrances and pharmaceuticals.[1][2] Its utility as a reagent is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in different organic solvents a critical parameter for reaction design, purification, and product formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the principles of physical organic chemistry, and offers a practical, field-proven protocol for its empirical determination.
Theoretical Framework: The Principle of "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool in this context.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another.
This compound is a moderately polar molecule. The presence of the phenyl group and the carbon-carbon double bond contributes to its nonpolar character through van der Waals forces. However, the electronegative chlorine atom introduces a dipole moment, rendering the molecule polar. Consequently, this compound exhibits good solubility in a range of organic solvents.
Solubility Profile of this compound
| Solvent | Chemical Formula | Polarity | Solubility of this compound | Reference(s) |
| Water | H₂O | High | 0.2 g/L (20 °C) (Insoluble) | [2][4][5] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble | [1] |
| Chloroform | CHCl₃ | Moderately Polar | Soluble | [1] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | [6] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Expected to be soluble | N/A |
| Toluene | C₇H₈ | Nonpolar | Expected to be soluble | N/A |
| Hexane | C₆H₁₄ | Nonpolar | Expected to be soluble | N/A |
Note: "Expected to be soluble" is based on the "like dissolves like" principle, where the moderate polarity of this compound suggests solubility in both moderately polar and nonpolar organic solvents.
The low solubility of this compound in water is attributed to the hydrophobic nature of the large phenyl and propenyl groups, which outweighs the polarity introduced by the chlorine atom. In contrast, its solubility in organic solvents such as ethanol, diethyl ether, and chloroform is favorable due to the compatible intermolecular forces, including dipole-dipole interactions and London dispersion forces.
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This procedure is designed to be self-validating by ensuring the saturation point is accurately identified.
I. Materials and Equipment
-
This compound (≥95% purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Micropipettes
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
II. Safety Precautions
This compound is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage. It is also fatal if inhaled. Therefore, all handling must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
III. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
IV. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.
-
Add a small magnetic stir bar to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture at a constant, vigorous rate for at least 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, turn off the stirrer and allow the undissolved this compound to settle completely.
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, ensuring no solid particles are transferred.
-
Immediately transfer the aliquot into a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical method such as GC-FID or UV-Vis spectrophotometry to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
Visualization of Solubility Principles
The following diagram illustrates the relationship between solvent polarity and the solubility of this compound, a moderately polar compound.
Caption: Relationship between solvent polarity and this compound solubility.
Conclusion
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
uHPLCs. (n.d.). Comparison Of The Polarity Of Organic Solvents. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Juelun Chemical. (n.d.). This compound Supplier. Retrieved from [Link]
-
ChemBK. (2022, October 16). Cinnamoyl chloride. Retrieved from [Link]
-
LibreTexts. (2021, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
ChemBK. (2023, April 9). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, September 29). Why does like dissolve like? Retrieved from [Link]
-
Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]
-
PubChem. (n.d.). Cinnamoyl Chloride. Retrieved from [Link]
-
Chemsrc. (2023, August 22). This compound | CAS#:21087-29-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures for this compound (1), cinnamyl bromide (2),... Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data of cinnamyl chloride, a key intermediate in organic synthesis and drug development. Understanding the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of reaction mechanisms. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and extensive laboratory experience.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₉H₉Cl, possesses a phenyl group attached to a propenyl chloride moiety. The presence of an aromatic ring, a double bond, and a chloroalkyl group gives rise to a unique and informative spectroscopic signature. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The spectrum, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals key structural features through chemical shifts (δ) and spin-spin coupling constants (J).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.26-7.45 | Multiplet | - | Aromatic Protons (C₆H₅) |
| ~6.60 | Doublet | 15.6 | Vinylic Proton (Ar-CH=) |
| ~6.30 | Doublet of Triplets | 15.6, 6.6 | Vinylic Proton (=CH-CH₂Cl) |
| ~4.20 | Doublet | 6.6 | Aliphatic Protons (-CH₂Cl) |
Expert Interpretation:
The downfield region of the spectrum (7.26-7.45 ppm) exhibits a complex multiplet, characteristic of the protons on the phenyl group. The chemical shift values are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.
The vinylic protons appear as distinct signals due to their different chemical environments and coupling interactions. The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) resonates at approximately 6.60 ppm as a doublet, with a large coupling constant of 15.6 Hz. This large J value is indicative of a trans configuration of the double bond, a crucial stereochemical detail. The other vinylic proton (=CH-CH₂Cl) appears as a doublet of triplets around 6.30 ppm, arising from coupling to both the other vinylic proton and the adjacent methylene protons.
The aliphatic protons of the chloromethyl group (-CH₂Cl) are observed further upfield at approximately 4.20 ppm as a doublet, a result of coupling with the adjacent vinylic proton. The electronegativity of the chlorine atom deshields these protons, causing them to resonate at a relatively downfield position for aliphatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data and Assignments for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Carbon Type |
| 135.9 | C1' (ipso-Carbon) | Aromatic C |
| 128.8 | C2'/C6' | Aromatic CH |
| 128.5 | C4' | Aromatic CH |
| 126.7 | C3'/C5' | Aromatic CH |
| 134.5 | C1 (Ar-CH=) | Vinylic CH |
| 125.1 | C2 (=CH-CH₂Cl) | Vinylic CH |
| 45.0 | C3 (-CH₂Cl) | Aliphatic CH₂ |
Causality in Chemical Shifts:
The chemical shifts of the carbon atoms are dictated by their hybridization and the electronic effects of neighboring atoms. The aromatic carbons resonate in the typical downfield region for sp² hybridized carbons (126-136 ppm). The ipso-carbon (C1'), directly attached to the vinyl group, is observed at a slightly different chemical shift compared to the other aromatic carbons due to the substituent effect.
The vinylic carbons (C1 and C2) also appear in the sp² region. The carbon atom closer to the aromatic ring (C1) is found at a more downfield position (~134.5 ppm) compared to the carbon adjacent to the chloromethyl group (C2, ~125.1 ppm). This is attributed to the combined electronic effects of the phenyl ring and the chloroalkyl group.
The aliphatic carbon of the chloromethyl group (C3) is significantly deshielded by the electronegative chlorine atom, resulting in a chemical shift of around 45.0 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound provides clear evidence for the presence of the aromatic ring, the carbon-carbon double bond, and the carbon-chlorine bond.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3028 | Medium | C-H Stretch | Aromatic/Vinylic |
| ~1650 | Medium | C=C Stretch | Alkene |
| ~1600, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~965 | Strong | =C-H Bend (out-of-plane) | trans-Alkene |
| ~750, 690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |
| ~670 | Medium-Strong | C-Cl Stretch | Alkyl Halide |
Field-Proven Insights:
The presence of sharp peaks just above 3000 cm⁻¹ is a clear indication of sp² C-H stretching, corresponding to the aromatic and vinylic protons. The absorption band around 1650 cm⁻¹ is characteristic of the C=C stretching of the alkene. The aromatic ring exhibits its characteristic C=C stretching vibrations at approximately 1600, 1495, and 1450 cm⁻¹.
A particularly diagnostic peak is the strong absorption at ~965 cm⁻¹. This band is due to the out-of-plane bending of the vinylic C-H bonds in a trans-disubstituted alkene, confirming the stereochemistry suggested by the ¹H NMR data. The strong absorptions in the 750-690 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring. Finally, the C-Cl stretching vibration is typically observed in the fingerprint region, around 670 cm⁻¹.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method that leads to the formation of a molecular ion and several characteristic fragment ions.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 152/154 | Moderate | [C₉H₉Cl]⁺˙ (Molecular Ion) |
| 117 | High | [C₉H₉]⁺ (Loss of Cl) |
| 115 | Moderate | [C₉H₇]⁺ (Loss of HCl) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Mechanistic Elucidation of Fragmentation:
The mass spectrum of this compound displays a molecular ion peak at m/z 152, corresponding to the molecular weight of the compound. The presence of a smaller peak at m/z 154 with an intensity of about one-third of the m/z 152 peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The base peak in the spectrum is often observed at m/z 117, which corresponds to the loss of a chlorine radical from the molecular ion to form the stable cinnamyl cation. This cation is resonance-stabilized, which explains its high abundance. Further fragmentation can occur, such as the loss of a hydrogen chloride (HCl) molecule to give a fragment at m/z 115. Rearrangement of the cinnamyl cation can lead to the formation of the highly stable tropylium ion at m/z 91.
Caption: Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol
-
Instrument Background: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation Setup: Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar column like DB-5ms) and temperature program. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-200).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and detection.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and the corresponding mass spectrum for structural confirmation.
Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure, stereochemistry, and purity. The detailed interpretation and experimental protocols outlined herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, ensuring the confident and accurate use of this important chemical intermediate.
References
reactivity of cinnamyl chloride with nucleophiles
An In-depth Technical Guide to the Reactivity of Cinnamyl Chloride with Nucleophiles
Abstract
This compound (3-chloro-1-phenyl-1-propene) is a valuable electrophilic substrate in organic synthesis, prized for its dual reactivity as both an allylic and benzylic halide. This unique structural arrangement dictates a complex but predictable reactivity profile with nucleophiles, proceeding through a competitive interplay of S({N})1, S({N})2, and their allylic-rearranged counterparts, S({N})1' and S({N})2'. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing these reaction pathways. We will explore the mechanistic dichotomy, the influence of nucleophile strength and solvent polarity, the principles of regioselectivity, and the application of phase-transfer catalysis to control and optimize synthetic outcomes. Detailed experimental protocols for reactions with representative oxygen, nitrogen, sulfur, and carbon nucleophiles are provided to serve as a practical reference for laboratory applications.
The Core Reactivity of this compound: A Mechanistic Crossroads
The reactivity of this compound is dominated by its ability to form a resonance-stabilized carbocation upon departure of the chloride leaving group. This delocalized cation is the cornerstone of its chemistry, enabling nucleophilic attack at two distinct positions: the α-carbon (C1) and the γ-carbon (C3).
The choice between a concerted (S({N})2/S({N})2') or a stepwise (S({N})1/S({N})1') mechanism is the primary determinant of the product distribution.[1][2] This choice is not arbitrary; it is a direct consequence of the reaction conditions, governed by Leffler's principle—the nature of the substrate, nucleophile, solvent, and leaving group.
The key mechanistic features are:
-
S(_{N})2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where a strong nucleophile attacks the α-carbon, displacing the chloride ion in a single step. This pathway leads to inversion of configuration if the carbon is chiral.[2][3]
-
S(_{N})1 (Substitution Nucleophilic Unimolecular): A two-step mechanism initiated by the rate-determining departure of the chloride ion to form the stable allyl-benzyl carbocation.[4] This planar intermediate is then rapidly attacked by a nucleophile from either face, leading to racemization.[1]
-
Allylic Rearrangement (S({N})' pathways): Both mechanisms have an allylic counterpart. The S({N})2' reaction involves a concerted attack at the γ-carbon with simultaneous migration of the double bond. The S({N})1' is simply the S({N})1 mechanism where the nucleophile attacks the γ-position of the carbocation intermediate.[3]
The stability of the carbocation intermediate is paramount. Resonance delocalizes the positive charge across the α-carbon, the γ-carbon, and the ortho and para positions of the phenyl ring.[4] However, nucleophilic attack generally occurs only at the α and γ carbons of the allylic system, resulting in two potential constitutional isomers.[4]
Guiding the Reaction: The Role of Nucleophile and Solvent
The outcome of the reaction can be effectively steered by the judicious choice of the nucleophile and solvent system.
Nucleophile Strength and Hard/Soft Acid-Base (HSAB) Theory
-
Strong Nucleophiles: High concentrations of strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) favor the bimolecular S(_{N})2 pathway.[1] These reactions are typically faster and proceed under milder conditions.
-
Weak Nucleophiles: Weak, neutral nucleophiles, such as water or alcohols, favor the unimolecular S(_{N})1 pathway. These reactions are often solvolysis reactions where the solvent itself acts as the nucleophile.[1][5]
-
Hard vs. Soft Nucleophiles: HSAB theory provides a framework for predicting regioselectivity. The α-carbon, being benzylic, is considered a "softer" electrophilic center, while the γ-carbon is "harder."
-
Soft Nucleophiles (e.g., Thiolates (RS⁻), Iodide (I⁻), Cyanide (CN⁻)) tend to prefer attack at the softer α-position, favoring the direct substitution product.[6][7]
-
Hard Nucleophiles (e.g., Alkoxides (RO⁻), Hydroxide (OH⁻), Amines) have a greater tendency to attack the harder γ-position, leading to a higher proportion of the rearranged allylic product, especially under conditions that favor thermodynamic control.[6]
-
Solvent Polarity and Protic vs. Aprotic Nature
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents excel at stabilizing both the departing chloride anion and the carbocation intermediate through hydrogen bonding. This significantly lowers the activation energy for the S(_{N})1 pathway, making it the dominant mechanism.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can dissolve ionic nucleophiles but are poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, promoting the S(_{N})2 pathway.[2]
The following table summarizes the expected major pathway based on reaction conditions.
| Nucleophile | Solvent | Expected Major Pathway | Primary Product(s) |
| Strong (e.g., NaCN, NaSR) | Polar Aprotic (e.g., DMSO) | S({N})2 | α-Substitution (Direct) |
| Strong (e.g., NaOR) | Polar Aprotic (e.g., THF) | S({N})2 / S({N})2' | Mixture of α and γ |
| Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O/EtOH) | S({N})1 / S({N})1' | Mixture of α and γ |
| Bulky Nucleophile | Any | S({N})1 favored | Mixture of α and γ |
Phase-Transfer Catalysis: A Practical Approach for Enhanced Reactivity
For many S(_{N})2 reactions, especially in industrial settings, achieving homogeneity between an organic substrate like this compound and an inorganic salt nucleophile can be challenging. Phase-Transfer Catalysis (PTC) elegantly solves this problem.[8]
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336®), facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[9]
Key Advantages of PTC:
-
Milder Reaction Conditions: Avoids the need for harsh, anhydrous conditions and strong organic bases.[9]
-
Elimination of Hazardous Solvents: Reduces the need for polar aprotic solvents like DMSO or DMF, allowing the use of less toxic solvents like toluene or even solvent-free conditions.[8][9]
-
Increased Reaction Rates: The "naked" anion in the organic phase is a potent nucleophile, leading to faster reactions and higher yields.[10]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the reaction of this compound with various classes of nucleophiles. Safety Precaution: All reactions should be performed in a well-ventilated fume hood. This compound is a lachrymator and skin irritant. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Reaction with an O-Nucleophile: Synthesis of Cinnamyl Ethyl Ether
This protocol illustrates an S({N})1-type reaction where the solvent also acts as the nucleophile, though the presence of a strong base (sodium ethoxide) can also promote an S({N})2 pathway.
-
Objective: Synthesize cinnamyl ethyl ether via reaction with ethoxide.
-
Materials:
-
This compound
-
Absolute ethanol, anhydrous
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous absolute ethanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all sodium has dissolved.[11]
-
Reaction: Cool the freshly prepared sodium ethoxide solution to 0 °C. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether dropwise over 30 minutes with stirring.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Reaction with an N-Nucleophile: Synthesis of N-Cinnamylaniline
This protocol, adapted from the synthesis of benzylaniline, demonstrates a classic S(_{N})2 reaction using an amine nucleophile.[12] An excess of the amine is used to act as both the nucleophile and a base to neutralize the HCl byproduct.
-
Objective: Synthesize N-cinnamylaniline.
-
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, combine aniline (4.0 eq.), sodium bicarbonate (1.25 eq.), and water. Heat the mixture to 90-95 °C on a steam bath with vigorous stirring.
-
Addition: Slowly add this compound (1.0 eq.) dropwise over 1.5-2 hours, maintaining the temperature and vigorous agitation.
-
Reaction Completion: Continue heating and stirring for a total of 4 hours.
-
Workup: Cool the mixture and filter with suction. Separate the organic layer from the aqueous layer. Wash the organic layer with a saturated salt solution.
-
Purification: Dry the organic layer with anhydrous Na₂SO₄ and filter. Remove the excess aniline by distillation under reduced pressure. The product, N-cinnamylaniline, can then be distilled under high vacuum or purified by column chromatography.
-
Reaction with an S-Nucleophile: Synthesis of Cinnamyl Phenyl Thioether
This protocol illustrates an S(_{N})2 reaction with a soft sulfur nucleophile, which is expected to give high regioselectivity for the α-product.
-
Objective: Synthesize cinnamyl phenyl thioether.
-
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)
-
Toluene
-
-
Protocol:
-
Preparation of Thiophenoxide: In a flask, dissolve thiophenol (1.05 eq.) in ethanol. Add a solution of NaOH (1.1 eq.) in water. Stir for 15 minutes at room temperature.
-
Reaction Setup (PTC): To the aqueous thiophenoxide solution, add toluene, this compound (1.0 eq.), and a catalytic amount of TBAB (0.05 eq.).
-
Reaction: Heat the biphasic mixture to 50-60 °C and stir vigorously for 2-4 hours, monitoring by TLC.[13]
-
Workup: After cooling, separate the organic layer. Wash the organic phase with 1M NaOH solution, then with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography (Hexane/Ethyl Acetate).
-
Reaction with a C-Nucleophile: Synthesis of 4-Phenyl-3-butenenitrile
This protocol demonstrates an S(_{N})2 reaction to form a new carbon-carbon bond. Using an ethanolic solution of KCN is crucial to minimize the competing hydrolysis reaction that would form cinnamyl alcohol.[14][15]
-
Objective: Synthesize 4-phenyl-3-butenenitrile via cyanation.
-
Materials:
-
This compound
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ethanol
-
Water
-
-
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq.) in a minimal amount of water and add ethanol to create an ethanolic KCN solution. Add the this compound (1.0 eq.).
-
Reaction: Heat the mixture under reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and pour it into a larger volume of water. Extract the product with diethyl ether (3x volume).
-
Purification: Combine the organic extracts and wash them with water and brine to remove any residual cyanide salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting nitrile can be purified by vacuum distillation.
-
Conclusion
The reactivity of this compound presents a classic case study in the principles of nucleophilic substitution. Its dual benzylic and allylic nature gives rise to a fascinating competition between direct (S({N})2), rearranged (S({N})2'), and carbocation-mediated (S({N})1/S({N})1') pathways. By understanding and controlling the fundamental parameters of nucleophile strength, solvent polarity, and catalysis, the synthetic chemist can effectively navigate this mechanistic landscape. The ability to favor the formation of either the kinetic (α-substituted) or thermodynamic (γ-substituted) product makes this compound a versatile and powerful building block for the synthesis of pharmaceuticals, fragrances, and other complex organic molecules.
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Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. [Link]
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ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
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Filo. (2025). The SN1 solvolysis of this compound in water gives two structurally.... [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
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National Institutes of Health. (n.d.). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. [Link]
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ResearchGate. (n.d.). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. [Link]
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Chem 21, Fall 2009. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
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ResearchGate. (n.d.). Preferential pathways for hard (a) and soft nucleophiles (b) in metal‐catalyzed allylic substitution reactions. [Link]
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MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]
- Google Patents. (n.d.).
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J-STAGE. (n.d.). The SYnthesis of Cinnamoyl Chloride. [Link]
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Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
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Filo. (2023). Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.... [Link]
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Taylor & Francis Online. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl 3 ·7H 2 O. [Link]
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ChemRxiv. (n.d.). Highly Stereospecific Cyclizations of Homoallylic Silanols. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. [Link]
-
UMassD Repository. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]
-
Purdue e-Pubs. (n.d.). reactions of cumylic chlorides with sodium thiophenoxide. [Link]
-
R Discovery. (2003). Correlation of the Rates of Solvolyses of Cinnamyl Bromide. [Link]
-
ResearchGate. (n.d.). The preparation of this compound and its grignard reagent. [Link]
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Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
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Organic Syntheses. (n.d.). ethyl phenylcyanoacetate. [Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Save My Exams. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism. [Link]
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Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. [Link]
-
Organic Syntheses. (n.d.). benzylaniline. [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
-
Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. [Link]
-
Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. [Link]
-
Chemistry LibreTexts. (2022). 1.24: Nucleophilic Substitution, SN2, SN1. [Link]
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Doc Brown's Chemistry. (n.d.). Reaction between ethanolic potassium cyanide and haloalkanes. [Link]
-
Organic Syntheses. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. [Link]
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A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Cinnamyl Chloride
This compound ((E)-(3-chloroprop-1-en-1-yl)benzene), a colorless to light yellow liquid with a distinct pungent odor, is a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both an allylic halide and a styrenyl group, makes it a versatile building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[3][4] However, this same reactivity profile necessitates a thorough understanding of its associated hazards to ensure safe handling in a laboratory setting.
This guide provides an in-depth analysis of the chemical properties, hazards, and requisite safety protocols for this compound. Moving beyond a simple recitation of safety data, this document elucidates the chemical principles underlying the hazards, offering field-proven insights to empower researchers to work safely and effectively.
Section 1: Physicochemical Properties and Hazard Profile
A foundational aspect of safe handling is a comprehensive understanding of the substance's intrinsic properties and hazards. This compound is classified as a combustible liquid that is fatally toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[5][6] It is also recognized as a lachrymator, a substance that irritates the eyes and causes tearing.[7]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉Cl | [3] |
| Molecular Weight | 152.62 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 108 °C @ 12 mmHg | [2] |
| Melting Point | -19 °C | [8] |
| Density | 1.096 g/mL at 25 °C | [8] |
| Flash Point | 79 °C (174.2 °F) | [9] |
| Water Solubility | Insoluble; 0.2 g/L (20 °C) | [5][10] |
Section 2: The Chemistry of the Hazards - A Mechanistic Approach
To truly mitigate risk, one must understand the chemical reactions that produce the hazardous conditions. The hazards of this compound are not arbitrary; they are a direct consequence of its molecular structure as an allylic halide.
Corrosivity and Reactivity with Nucleophiles
This compound is a potent electrophile. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also the root of its incompatibility with a wide range of common laboratory reagents.
-
Bases and Amines: Strong bases (e.g., hydroxides, alkoxides) and nucleophilic amines will readily react via nucleophilic substitution (Sₙ2) or elimination reactions.[11] These reactions are typically exothermic and can proceed vigorously, leading to a rapid increase in temperature and pressure if not properly controlled. The reaction with water (hydrolysis), especially on moist skin or mucous membranes, can generate hydrochloric acid (HCl), contributing significantly to its corrosive properties and skin/eye burns.[12]
-
Mechanism of Incompatibility: The diagram below illustrates the Sₙ2 reaction pathway, where a generic nucleophile (Nu⁻), such as an amine or hydroxide, attacks the carbon atom, displacing the chloride leaving group. This rapid, often uncontrolled reaction is why segregation from such materials is critical.
Potential for Hazardous Polymerization
Safety Data Sheets frequently warn that hazardous polymerization may occur with this compound.[13] While the exact conditions for spontaneous polymerization are not well-documented in readily available literature, the molecule's structure suggests a susceptibility to certain polymerization pathways. As an allylic halide, it can be polymerized via mechanisms catalyzed by specific agents like transition metals or silicates.[5][14] The presence of the vinyl group also suggests a potential for free-radical or cationic polymerization under certain conditions, such as in the presence of initiators, impurities, heat, or light.[15][16]
-
Cationic Polymerization: The molecule could be initiated by a Lewis acid or a strong protic acid, which would generate a resonance-stabilized allylic carbocation. This cation could then propagate by attacking the double bond of other this compound molecules.[15][17]
-
Free Radical Polymerization: Initiators like peroxides can trigger radical chain-growth polymerization of the vinyl group.[16]
Given this potential, it is crucial to store this compound with inhibitors if provided, away from heat and light, and to prevent contact with unintended catalysts.
Thermal Decomposition
Upon heating, this compound, like other benzyl halides, will decompose.[9] The primary hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and highly corrosive hydrogen chloride (HCl) gas.[13] This underscores the danger of fire or overheating, as the released HCl gas is acutely toxic upon inhalation.
Toxicological Profile: Lachrymation and Skin Sensitization
-
Lachrymatory Effect: The tearing effect is caused by the compound's volatility and reactivity. When airborne this compound comes into contact with the moisture on the surface of the eye, it can hydrolyze to produce hydrochloric acid, causing immediate and intense irritation.[7][18] This is a direct chemical burn mechanism.
-
Skin Sensitization: Cinnamyl compounds are known potential skin sensitizers. While this compound itself is a primary irritant due to its corrosivity, related compounds like cinnamyl alcohol are considered "prohaptens."[12] This means they can be metabolized in the skin to form reactive species (like cinnamaldehyde) that then covalently bind to skin proteins.[19] This protein-hapten complex is then recognized by the immune system, which can trigger an allergic reaction upon subsequent exposures (allergic contact dermatitis).[19] Given its inherent reactivity, this compound can likely act as a direct hapten, binding to skin proteins without prior metabolism.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of the fatal vapors.[20]
-
Ventilation: The laboratory should have adequate general ventilation. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[13]
Personal Protective Equipment: A Self-Validating System
PPE is not merely a checklist; it is an integrated system that requires inspection and verification before every use.
| PPE Item | Specifications and Rationale | Pre-Use Inspection Protocol |
| Eye/Face Protection | Wear tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards. A full-face shield must be worn over the goggles to protect against splashes.[7] | Check for cracks, scratches, or chemical fogging on lenses. Ensure the strap is in good condition. Verify the face shield is free of damage. |
| Skin Protection | Wear a flame-resistant lab coat. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is required. All clothing should be impervious to the chemical.[7] | Inspect for any signs of degradation, discoloration, or tears. Ensure complete coverage of personal clothing. |
| Hand Protection | Due to the high hazard level, double gloving is recommended. Specific glove material selection is critical. While direct permeation data for this compound is scarce, based on its structure (chlorinated aromatic hydrocarbon), the following recommendations apply: Inner Glove: Nitrile (for dexterity). Outer Glove: Heavy-duty Viton® or a Viton®/Butyl rubber laminate.[5][21] Nitrile alone offers poor resistance to chlorinated hydrocarbons and should only be used for incidental splash protection, to be changed immediately upon contact.[22][23] | Inspect outer gloves for any signs of puncture, tearing, or swelling. Check the expiration date. Ensure inner nitrile gloves are free of pinholes. |
| Respiratory Protection | A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required if there is a risk of exceeding exposure limits or in the event of a ventilation failure.[7] | Check the respirator's face seal. Ensure the correct cartridges are installed and have not expired. Perform a positive and negative pressure seal check before entering the work area. |
Section 4: Safe Handling and Storage Protocols
Handling Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.
Storage Requirements
Improper storage is a leading cause of laboratory incidents. This compound requires specific conditions to maintain its stability and prevent hazardous reactions.
-
Location: Store in a dedicated, locked corrosives or toxics cabinet. The storage area must be cool, dry, and well-ventilated.[24]
-
Temperature: Refrigerated storage (e.g., +4°C) is recommended to minimize vapor pressure and slow potential decomposition or polymerization.[10]
-
Container: Keep in the original, tightly sealed container. Ensure the container is properly labeled with the chemical name and all relevant GHS hazard pictograms.[6]
-
Segregation: This is of paramount importance. This compound must be stored separately from the following incompatible materials:
-
Strong bases (e.g., sodium hydroxide)
-
Amines
-
Strong oxidizing agents (e.g., nitric acid, peroxides)
-
Finely powdered metals
-
Moisture-sensitive substances[13]
-
Section 5: Emergency Procedures
Preparation is key to a successful response. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and decisive action is critical in the event of an exposure.[20]
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Call for emergency medical help immediately.[20]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[25]
Spill and Leak Response Protocol
This protocol is for minor spills (<100 mL) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Spill Cleanup Methodology:
-
Alert Personnel and Isolate Area: Immediately alert others in the vicinity. Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, don a lab coat, chemical splash goggles, a face shield, and heavy-duty outer gloves (Viton®/Butyl) over inner nitrile gloves. If the spill is large or in a poorly ventilated area, a full-face respirator with OV/AG cartridges is necessary.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill absorbents. Do not use combustible materials like paper towels or sawdust to contain the initial spill.[21]
-
Absorb the Material: Working from the outside in, apply the absorbent material directly onto the spill. Allow it to fully absorb the liquid.
-
Collect Waste: Carefully scoop the contaminated absorbent material using spark-proof tools into a designated, labeled hazardous waste container (e.g., a heavy-duty plastic pail or drum).[21]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose of Waste: Seal the waste container. Label it clearly as "Hazardous Waste: this compound" and include the date. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[21]
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.[24]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against thermal decomposition products like HCl gas.[9]
Section 6: Waste Disposal
All this compound waste, including contaminated absorbents, gloves, and empty containers, is considered hazardous waste.
-
Segregation: this compound waste is a halogenated organic waste . It must be collected in a separate, dedicated waste container from non-halogenated organic waste.[1][7] Mixing these waste streams significantly increases disposal costs and complexity.
-
Containerization: Use a compatible, leak-proof container (e.g., high-density polyethylene or glass) with a secure screw-top cap.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," list "this compound" and any other components, and have the appropriate hazard symbols.[3]
-
Disposal: Follow your institution's procedures for hazardous waste pickup and disposal through the EHS department. Never pour this compound down the drain.[26]
References
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University of Wisconsin-Madison. (n.d.). Glove Comparison. Safety Department. Retrieved from [Link]
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M.S. Ben-Safety. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Juelun Chemical. (n.d.). This compound Supplier. Retrieved from [Link]
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Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Nagano Technical College. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structures for this compound... Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds. Retrieved from [Link]
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PMC. (n.d.). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. National Institutes of Health. Retrieved from [Link]
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AIP Publishing. (2016, July 5). The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. Retrieved from [Link]
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SHOWA. (n.d.). Coatings & Polymers Explained. Retrieved from [Link]
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MRS Bulletin. (2013, March 13). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
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ACS Publications. (2020, August 25). Synergistic Advances in Living Cationic and Radical Polymerizations. Retrieved from [Link]
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SHOWA. (n.d.). CHMYL-09 Chemical-Resistant Gloves. Retrieved from [Link]
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Safety Data Sheet (SDS). (n.d.). Generic SDS. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 12). Cationic Polymerization. Retrieved from [Link]
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ACS Publications. (2020, August 25). Synergistic Advances in Living Cationic and Radical Polymerizations. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]
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Lakeland. (n.d.). Gloves - EN Certification - Chemical. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride... Retrieved from [Link]
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YouTube. (2020, August 15). Mechanism of Cationic Polymerization. Greena's Chemistry Class. Retrieved from [Link]
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molecular structure and formula of cinnamyl chloride
An In-Depth Technical Guide to the Molecular Structure, Properties, and Handling of Cinnamyl Chloride
Abstract
This compound (C₉H₉Cl) is a pivotal aromatic organic compound valued for its role as a versatile intermediate in advanced chemical synthesis. This guide provides a comprehensive technical overview of its molecular structure, including isomeric forms, and detailed physicochemical properties. We delve into modern spectroscopic techniques for its structural elucidation, offering insights into the interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, a standard, field-proven protocol for its synthesis from cinnamyl alcohol is presented, with an emphasis on the mechanistic rationale behind procedural steps. The document also covers its primary applications in the pharmaceutical, fragrance, and materials science sectors, and concludes with a critical summary of safety and handling protocols essential for laboratory and industrial settings.
Molecular Identity and Structural Elucidation
This compound, systematically named [(E)-3-chloroprop-1-enyl]benzene, is an organochloride with the chemical formula C₉H₉Cl and a molecular weight of approximately 152.62 g/mol .[1][2] Its structure consists of a benzene ring attached to a 3-chloro-1-propenyl group.
The presence of a carbon-carbon double bond in the propenyl chain gives rise to geometric isomerism. The compound can exist as two distinct stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is generally more stable and is the commercially prevalent form due to reduced steric hindrance, which allows the bulky phenyl group and the chloromethyl group to be positioned on opposite sides of the double bond.[2][3]
Caption: Molecular structures of (E)- and (Z)-isomers of this compound.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid with a pungent odor.[4][5] Its physical properties are critical for its handling, storage, and application in various chemical reactions. The data presented below has been consolidated from authoritative chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 2687-12-9 | [1][2][6] |
| Molecular Formula | C₉H₉Cl | [2][6][7] |
| Molecular Weight | 152.62 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [4][5][8] |
| Melting Point | -19 °C (lit.) | [7] |
| Boiling Point | 108 °C at 12 mmHg (lit.) | [4][7] |
| Density | 1.096 g/mL at 25 °C (lit.) | [4][7] |
| Refractive Index (n²⁰/D) | 1.584 (lit.) | [7] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [4][9] |
| Water Solubility | 0.2 g/L (20 °C), low solubility | [4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [5] |
| Storage Temperature | 2-8°C (Refrigerated) | [4][8] |
Spectroscopic Signature for Structural Verification
Confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the compound's identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.08-7.54 ppm.[10] The vinylic protons on the double bond are crucial for determining the stereochemistry; for the (E)-isomer, they appear as distinct doublets. The proton adjacent to the phenyl ring (C=CH-Ar) is observed around δ 6.60 ppm, while the proton adjacent to the CH₂Cl group (ClCH₂-CH=C) is found near δ 6.30 ppm.[10] The key diagnostic feature is the large coupling constant (J) between these two protons, typically around 15.6 Hz, which is characteristic of a trans configuration.[10] The allylic protons of the CH₂Cl group appear as a doublet at approximately δ 4.20 ppm.[10]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons, the two vinylic carbons of the double bond, and the allylic carbon bearing the chlorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorption bands for this compound include:
-
~3030 cm⁻¹ (Aromatic and vinylic C-H stretch)
-
~1600, 1495, 1450 cm⁻¹ (Aromatic C=C ring stretching)
-
~965 cm⁻¹ (trans C-H out-of-plane bend, a strong indicator of the E-isomer)
-
~690-750 cm⁻¹ (C-Cl stretch and aromatic C-H bending)
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z 152.[2][11] The isotopic pattern of this peak will show a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns include the loss of a chlorine atom (m/z 117) and the formation of the stable tropylium ion (m/z 91).[11]
Synthesis and Mechanistic Considerations
The most common and reliable method for synthesizing this compound is the reaction of cinnamyl alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂).[12] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Cinnamyl Alcohol
This protocol describes a representative laboratory-scale synthesis.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add thionyl chloride (1.2 equivalents) to an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Causality: Using excess thionyl chloride ensures the complete conversion of the alcohol. Anhydrous conditions are critical as thionyl chloride reacts violently with water. Cooling the reaction mixture controls the initial exothermic reaction.
-
-
Reaction: Dissolve cinnamyl alcohol (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred thionyl chloride solution over 30-60 minutes, maintaining the temperature below 15°C.[12] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Causality: Dropwise addition prevents a dangerous temperature spike. Stirring at room temperature allows the reaction to proceed to completion.
-
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.
-
Causality: Quenching with ice-water hydrolyzes and neutralizes the unreacted, corrosive thionyl chloride.
-
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual HCl), and finally with brine.
-
Causality: The washing steps remove water-soluble impurities and acidic byproducts, which is crucial for the stability of the final product.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure this compound.[4]
-
Causality: Vacuum distillation is necessary because this compound has a high boiling point and may decompose at atmospheric pressure.
-
Applications in Research and Development
This compound is a valuable building block in organic synthesis due to the reactivity of the allylic chloride, which makes it a good electrophile for nucleophilic substitution reactions.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is used in the preparation of certain calcium channel blockers.[12]
-
Fragrance and Flavor Industry: It is used to synthesize cinnamyl esters and ethers, many of which have pleasant, spicy, and floral aromas and are used extensively in perfumery and as flavor additives.[1][5][13]
-
Organic Synthesis: It is employed in cross-coupling reactions and as a precursor for more complex molecules. For example, it reacts with organogold(I) phosphanes in the presence of a palladium catalyst.[9] It has also been used in the total synthesis of bioactive marine diterpenes like helioporins.[7][9]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is combustible, corrosive, and causes severe skin burns and eye damage.[8][14][15] It is a lachrymator (a substance that irritates the eyes and causes tears) and is fatal if inhaled in high concentrations.[2][14][16]
-
Handling: Always work in a well-ventilated chemical fume hood.[14][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][16] Avoid all contact with skin and eyes and prevent inhalation of vapors.[17]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8][17] It is recommended to keep the container tightly closed and refrigerated (2-8°C).[17] It should be stored separately from incompatible materials such as strong bases, oxidizing agents, and amines.[14][15]
Conclusion
This compound is a fundamentally important organic compound with a well-defined molecular structure and a rich chemical profile. Its utility as a synthetic intermediate is well-established, driven by the reactivity of its allylic chloride functional group. A thorough understanding of its properties, spectroscopic signatures, and synthesis, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization by researchers, scientists, and drug development professionals.
References
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Matsumoto, T. The SYnthesis of Cinnamoyl Chloride. Journal of the Society of Organic Synthetic Chemistry, Japan. [Link]
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PrepChem.com. Preparation of this compound. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 639658, this compound. [Link]
-
Juelun Chemical. This compound Supplier. [Link]
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-
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National Institute of Standards and Technology. Cinnamoyl chloride in NIST WebBook. [Link]
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A Technical Guide to the Commercial Availability and Purity of Cinnamyl Chloride for Researchers and Drug Development Professionals
Abstract
Cinnamyl chloride ( (3-chloro-1-propenyl)benzene), a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, is a commercially available reagent whose purity is critical for the successful outcome of sensitive synthetic applications. This technical guide provides an in-depth analysis of the commercial landscape of this compound, detailing typical purity grades, common impurities, and robust analytical methodologies for purity verification. Furthermore, this guide offers field-proven protocols for laboratory-scale purification, ensuring that researchers and drug development professionals can procure and prepare this compound of the requisite quality for their specific needs. A thorough understanding of these aspects is paramount for ensuring reproducibility, minimizing downstream complications, and adhering to stringent quality standards in research and development.
Commercial Availability and Purity Specifications
This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various grades, with purity levels generally ranging from 95% to over 98%, as determined by Gas Chromatography (GC).
Table 1: Representative Commercial Grades of this compound
| Parameter | Typical Specification | Analytical Method |
| Purity (trans-isomer) | ≥95% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to structure | Infrared (IR) Spectroscopy |
| Refractive Index (at 20°C) | 1.582 - 1.585 | Refractometry |
| Water Content | ≤0.1% | Karl Fischer Titration |
It is imperative for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and a comprehensive impurity profile. For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) may be necessary to ensure batch-to-batch consistency and a well-documented quality management system.
Understanding the Impurity Profile
A thorough understanding of the potential impurities in commercial this compound is crucial for anticipating and mitigating their impact on subsequent reactions. The impurity profile is intrinsically linked to the synthetic route employed in its manufacture. The most common industrial synthesis involves the chlorination of cinnamyl alcohol using a chlorinating agent such as thionyl chloride (SOCl₂)[1].
Diagram 1: Common Synthesis Route for this compound
Caption: Synthesis of this compound from cinnamyl alcohol.
Based on this and other potential synthetic pathways, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual cinnamyl alcohol is a common impurity.
-
Isomers: While the trans-isomer is typically the desired product, the cis-isomer of this compound may also be present.
-
Byproducts of Chlorination: Depending on the chlorinating agent and reaction conditions, various chlorinated byproducts can be formed. With thionyl chloride, residual sulfur-containing compounds might be present.
-
Degradation Products: this compound is susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of cinnamyl alcohol and hydrochloric acid. It is also sensitive to light and can polymerize over time, especially if not stored correctly.[2] For this reason, commercial preparations are often stabilized, for instance, with sodium carbonate.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present.
Analytical Methods for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity. The choice of method depends on the specific information required, such as isomeric ratio, identification of specific impurities, or precise quantification of the main component.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is the most common technique for determining the purity of this compound and is often the method cited on CoAs. When coupled with a mass spectrometer (GC-MS), it allows for the identification of volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from its common impurities.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Causality of Experimental Choices: The non-polar column is chosen to separate compounds based on their boiling points, which is effective for the expected range of impurities. The temperature program allows for the elution of lower-boiling impurities before the main peak of this compound, followed by a ramp to elute any higher-boiling components. The MS detector provides structural information for the identification of unknown peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of less volatile or thermally labile impurities. A highly sensitive LC-MS/MS method has been developed for the trace-level determination of this compound as a potential genotoxic impurity in drug substances.[3]
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD). For higher sensitivity and specificity, an LC-MS/MS system is recommended.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient: 50% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV/DAD: Monitor at 254 nm.
-
MS/MS: Selective Ion Monitoring (SIM) in positive mode for enhanced sensitivity.
-
Causality of Experimental Choices: The C18 column provides good retention and separation for the aromatic and moderately polar compounds expected as impurities. The gradient elution ensures that both more polar and less polar impurities are effectively separated and eluted. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and for identifying and quantifying impurities without the need for reference standards for every impurity (qNMR).
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
The signals for trans-cinnamyl chloride are characteristic. The benzylic protons appear as a doublet, and the vinylic protons appear as multiplets.
-
Impurities such as cinnamyl alcohol will show distinct signals, including a broad singlet for the hydroxyl proton.
-
Integration of the signals can be used to determine the relative amounts of the components.
-
Diagram 2: NMR Purity Assessment Workflow
Caption: Workflow for purity determination by NMR.
Laboratory-Scale Purification Protocols
For applications requiring higher purity than commercially available, laboratory-scale purification is often necessary. The choice of method depends on the nature of the impurities and the scale of the purification.
Fractional Vacuum Distillation
Fractional vacuum distillation is the most effective method for purifying this compound on a multi-gram scale, especially for removing less volatile impurities like cinnamyl alcohol and polymeric materials.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand vacuum.[4] Use a stir bar for smooth boiling.
-
Vacuum Source: A vacuum pump capable of achieving a pressure of 1-15 mmHg. A cold trap should be placed between the apparatus and the pump.
-
Procedure: a. Charge the distillation flask with the crude this compound. b. Slowly apply vacuum to the system. c. Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle. d. Collect any low-boiling fractions first. e. Collect the main fraction of this compound at the appropriate boiling point for the given pressure (e.g., ~108°C at 12 mmHg).[5] f. Discontinue the distillation before all the material has evaporated to avoid concentrating potentially unstable residues. g. Cool the apparatus to room temperature before releasing the vacuum.
Causality of Experimental Choices: Performing the distillation under vacuum lowers the boiling point of this compound, preventing thermal degradation that can occur at its atmospheric boiling point.[6][7] The Vigreux column provides multiple theoretical plates, enhancing the separation of components with close boiling points.
Recrystallization
While this compound is a liquid at room temperature (m.p. ~ -19°C), recrystallization from a suitable solvent at low temperatures can be an effective purification technique, particularly for removing colored impurities and certain byproducts. A patent describes the use of methanol or ethanol for the recrystallization of a related compound, cinnamyl cinnamate, which suggests these solvents could be suitable for this compound as well.[8] Another source mentions crystallization from carbon tetrachloride.[9]
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., -20°C to -78°C). A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexane) can be effective.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature. b. Slowly cool the solution in a freezer or a dry ice/acetone bath. c. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. d. Once crystallization is complete, quickly filter the cold solution through a pre-chilled Büchner funnel. e. Wash the crystals with a small amount of the cold solvent. f. Dry the purified crystals under vacuum.
Causality of Experimental Choices: The principle of recrystallization relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. By dissolving the mixture in a minimal amount of hot (or room temperature) solvent and then cooling, the desired compound crystallizes out, leaving the more soluble impurities in the solution.[10]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction. It is classified as a lachrymator, meaning it can cause tearing.[11] Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep the container tightly sealed to prevent moisture ingress and decomposition.[2]
Conclusion
The successful use of this compound in research and drug development hinges on a comprehensive understanding of its commercial availability, purity, and potential impurities. By employing the analytical techniques and purification protocols outlined in this guide, scientists can ensure the quality of this critical reagent, leading to more reliable and reproducible experimental outcomes. A proactive approach to quality assessment and purification is a cornerstone of scientific integrity and a critical step in the development of new chemical entities.
References
- CN103012056A - Industrial preparation method of this compound - Google P
-
This compound Supplier | Specialty Benzyl Halide in Bulk - Juelun Chemical. (URL: [Link])
- The SYnthesis of Cinnamoyl Chloride. (URL: not available)
-
Preparation of this compound - PrepChem.com. (URL: [Link])
- CN101239910A - Method for preparing cinnamyl cinnamate - Google P
-
The preparation of this compound and its grignard reagent - ResearchGate. (URL: [Link])
- 2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (URL: not available)
- recrystalliz
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)
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Cinnamoyl chloride - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])
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Molecular structures for this compound (1), cinnamyl bromide (2),... - ResearchGate. (URL: [Link])
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5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (URL: [Link])
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PURITY AND IMPURITY ANALYSIS - Agilent. (URL: [Link])
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1 H-NMR; B: 13 C-NMR spectra of cinnamyl acetate purified from Cinnamomum aromaticum bark. - ResearchGate. (URL: [Link])
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Distillation - Separations And Purifications - MCAT Content - Jack Westin. (URL: [Link])
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Vacuum Distillation | Busch United States. (URL: [Link])
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By Detection - SIELC Technologies. (URL: [Link])
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This compound | C9H9Cl | CID 639658 - PubChem - NIH. (URL: [Link])
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A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine | Request PDF - ResearchGate. (URL: [Link])
- GC AND GC/MS. (URL: not available)
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Vacuum Distillation - YouTube. (URL: [Link])
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Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (URL: [Link])
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Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. (URL: [Link])
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GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC - NIH. (URL: [Link])
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Journal of Research and Innovation in Pharmaceutical Sciences - ResearchGate. (URL: [Link])
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A Researcher's Guide to Cinnamyl Chloride and Cinnamoyl Chloride: Structure, Reactivity, and Application
Abstract: In the landscape of organic synthesis, precision in reagent selection is paramount. Cinnamyl chloride and cinnamoyl chloride, while sharing a common cinnamyl backbone, represent a classic case of functional group-driven divergence in chemical behavior. This compound, an allylic halide, is a substrate for nucleophilic substitution and organometallic coupling reactions. In contrast, cinnamoyl chloride, an acyl chloride, serves as a powerful acylating agent. This guide provides an in-depth analysis of their distinct molecular structures, synthesis, reactivity, and applications, particularly within the context of pharmaceutical research and development. It aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize these versatile chemical intermediates, ensuring both experimental success and laboratory safety.
Part 1: The Fundamental Distinction: Molecular Structure and Physicochemical Properties
The critical difference between this compound and cinnamoyl chloride lies in the position of the chlorine atom relative to the phenyl-propenyl scaffold. This seemingly minor structural variation leads to a profound difference in their chemical classification and reactivity.
-
This compound ((3-chloroprop-1-en-1-yl)benzene): In this molecule, the chlorine atom is bonded to a saturated carbon adjacent to a carbon-carbon double bond. This arrangement classifies it as an allylic halide . The proximity of the C-Cl bond to the π-system of the double bond and the phenyl ring is the primary determinant of its reactivity.
-
Cinnamoyl Chloride (3-phenylprop-2-enoyl chloride): Here, the chlorine atom is attached to a carbonyl carbon (C=O). This functional group, -COCl, defines the molecule as an acyl chloride (or acid chloride). The carbonyl group's strong electron-withdrawing nature makes the carbon atom highly electrophilic and the chloride a good leaving group.
Below is a visual representation of their distinct structures.
Caption: Molecular structures of this compound (allylic halide) and Cinnamoyl Chloride (acyl chloride).
Comparative Physicochemical Data
The structural differences manifest in their physical properties. The presence of the highly polar carbonyl group in cinnamoyl chloride, for instance, significantly impacts its boiling point.
| Property | This compound | Cinnamoyl Chloride |
| CAS Number | 2687-12-9 | 102-92-1 |
| Molecular Formula | C₉H₉Cl | C₉H₇ClO |
| Molar Mass | 152.62 g/mol | 166.60 g/mol |
| Appearance | Colorless to pale yellow liquid | Yellow to brown crystalline solid or liquid |
| Boiling Point | 213-214 °C (lit.) | 256-258 °C (lit.) |
| Melting Point | -10 °C | 35-37 °C (lit.) |
| Density | 1.06 g/mL at 25 °C (lit.) | 1.163 g/mL at 25 °C (lit.) |
Part 2: Synthesis and Reactivity: Two Divergent Paths
The synthetic routes and subsequent chemical reactivity of these compounds are dictated entirely by their respective functional groups.
Synthesis Overview
-
This compound: Typically synthesized from cinnamyl alcohol by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) with a catalyst. The reaction proceeds via a nucleophilic substitution mechanism on the alcohol.
-
Cinnamoyl Chloride: Prepared from cinnamic acid, most commonly by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard method for converting carboxylic acids into more reactive acyl chlorides.
Caption: Contrasting synthetic pathways for Cinnamyl and Cinnamoyl Chloride.
Core Reactivity: Allylic Halide vs. Acyl Chloride
The utility of these reagents stems from their predictable, yet fundamentally different, reaction pathways.
This compound (The Allylic System): As an allylic halide, its reactivity is characterized by the ability to undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). The proximity of the double bond stabilizes the carbocation intermediate in an Sₙ1 pathway and influences the transition state in an Sₙ2 pathway.
-
Key Reactions:
-
Sₙ2 Reactions: Reaction with strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) to form substituted cinnamyl derivatives.
-
Sₙ1 Reactions: In the presence of polar, protic solvents, solvolysis can occur.
-
Organometallic Coupling: Acts as an electrophile in reactions like Suzuki or Stille couplings to form new C-C bonds.
-
Grignard Reagent Formation: Can be used to form the corresponding cinnamyl Grignard reagent, a valuable nucleophile.
-
Cinnamoyl Chloride (The Acylating Agent): As a highly reactive acyl chloride, its chemistry is dominated by nucleophilic acyl substitution . The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, with the subsequent loss of the chloride ion.
-
Key Reactions:
-
Esterification: Reacts rapidly with alcohols to form cinnamoyl esters.
-
Amidation: Reacts with primary or secondary amines to form cinnamoyl amides. This is a cornerstone of peptide synthesis and drug derivatization.
-
Friedel-Crafts Acylation: Used to introduce the cinnamoyl group onto an aromatic ring using a Lewis acid catalyst like AlCl₃.
-
Hydrolysis: Reacts vigorously with water to hydrolyze back to cinnamic acid and produce HCl gas. This necessitates strict anhydrous handling conditions.
-
Caption: Contrasting reaction mechanisms for this compound and Cinnamoyl Chloride.
Part 3: Applications in Drug Discovery and Development
The distinct reactivities of these two reagents translate into unique applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
-
This compound is often used to introduce the cinnamyl moiety, a common structural motif in natural products and pharmacologically active compounds. Its ability to participate in C-C bond-forming reactions makes it a valuable building block for extending carbon skeletons. For example, it can be used in the synthesis of precursors for certain alkaloids or lignans.
-
Cinnamoyl Chloride is extensively used to synthesize cinnamoyl amides and esters. The cinnamoyl group is a "privileged scaffold" in medicinal chemistry, found in compounds with anti-inflammatory, anti-cancer, and anti-microbial properties. A prominent example is its use in synthesizing derivatives of cinnamic acid, which are explored for their therapeutic potential. For instance, reacting cinnamoyl chloride with an amine-containing drug molecule is a common strategy for creating novel prodrugs or analogues with modified pharmacokinetic properties.
Part 4: Analytical Differentiation and Safe Handling
Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques.
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: This is the most definitive method. Cinnamoyl chloride will exhibit a very strong, sharp absorption band characteristic of an acyl chloride C=O stretch, typically in the range of 1780-1815 cm⁻¹. This compound will lack this feature entirely, instead showing characteristic peaks for its C=C double bond (~1650 cm⁻¹) and C-Cl bond (~650-850 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In this compound, the protons on the carbon bearing the chlorine (the -CH₂Cl group) will appear as a doublet around 4.1-4.3 ppm. In cinnamoyl chloride, there are only vinylic and aromatic protons; the characteristic -CH₂Cl signal is absent.
-
¹³C NMR: Cinnamoyl chloride will show a distinctive carbonyl carbon signal in the downfield region of 165-170 ppm. This signal is absent in the spectrum of this compound.
-
Protocol: Safe Handling and Quenching of Cinnamoyl Chloride
Trustworthiness: This protocol is designed as a self-validating system. The use of a pH indicator confirms the neutralization of acidic byproducts, and the temperature monitoring ensures the quench reaction remains under control.
WARNING: Cinnamoyl chloride is a lachrymator and is highly corrosive. It reacts violently with water and moisture. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Objective: To safely quench excess or waste cinnamoyl chloride.
Materials:
-
Cinnamoyl chloride waste
-
Beaker large enough to contain 5-10 times the volume of the waste
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Ice bath
-
Isopropanol (or another secondary alcohol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Universal pH paper or a pH meter
Procedure:
-
Preparation: Place the beaker containing a stir bar in an ice bath on a magnetic stir plate. Add isopropanol to the beaker, approximately 5-10 times the volume of the cinnamoyl chloride to be quenched. Begin stirring.
-
Rationale: Isopropanol is used as the initial quenching agent instead of water. Its reaction is less vigorous than hydrolysis, reducing the risk of splashing and uncontrolled exotherms. The ice bath provides external cooling to manage the heat generated.
-
Slow Addition: Transfer the cinnamoyl chloride waste to a dropping funnel. Add the cinnamoyl chloride dropwise to the cold, stirring isopropanol.
-
Rationale: Dropwise addition is critical to control the reaction rate and prevent a dangerous temperature spike.
-
Monitoring: Monitor the reaction temperature. If the temperature rises rapidly, pause the addition until it subsides.
-
Initial Quench Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The primary reaction is the formation of isopropyl cinnamate and HCl gas.
-
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the mixture. Be prepared for vigorous gas (CO₂) evolution as the acidic HCl byproduct is neutralized. Continue adding bicarbonate solution portion-wise until the gas evolution ceases.
-
Validation: Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 7 and 8. If it is still acidic, add more bicarbonate solution.
-
Rationale: This step ensures that the corrosive and acidic byproducts are fully neutralized before disposal, rendering the waste safe for standard aqueous waste streams.
-
Disposal: Dispose of the neutralized mixture in accordance with your institution's hazardous waste disposal guidelines.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of Cinnamyl Chloride in Modern Organic Synthesis
Abstract
Cinnamyl chloride ((3-chloroprop-1-en-1-yl)benzene) is a versatile and highly reactive electrophile that serves as a cornerstone reagent in organic synthesis. Its unique structure, featuring an allylic chloride adjacent to a phenyl group, bestows upon it a rich and tunable reactivity profile. This guide provides an in-depth exploration of this compound's applications, focusing on its utility in forming carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic dichotomy of its nucleophilic substitution reactions (SN2 vs. SN2'), its role in palladium-catalyzed cross-coupling, and its application in the synthesis of complex molecules and pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Introduction: Chemical Profile and Reactivity
This compound is a light yellow liquid possessing a distinct aromatic odor.[1] As an allylic halide, its reactivity is dominated by the propensity to undergo nucleophilic substitution reactions. The presence of the adjacent π-system of the double bond and the phenyl ring stabilizes the transition states of these reactions, rendering it significantly more reactive than a corresponding saturated alkyl halide like 1-chloro-3-phenylpropane.
The key to understanding this compound's utility lies in its dual electrophilic nature. Nucleophiles can attack at two primary positions, leading to a competition between direct (SN2) and allylically rearranged (SN2') pathways.[2] This competition is a central theme in its chemistry and can be strategically controlled by the choice of nucleophile, solvent, and catalyst to achieve desired regioselectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2687-12-9 | [3] |
| Molecular Formula | C₉H₉Cl | [3] |
| Molecular Weight | 152.62 g/mol | [3] |
| Appearance | Yellow to yellow-brown liquid | [4][5] |
| Boiling Point | 108 °C at 12 mmHg | [3][4] |
| Density | 1.096 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.584 | [3] |
| Storage Temp. | 2-8°C | [3] |
Core Application: Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile in substitution reactions. The choice of nucleophile dictates the type of bond formed, opening avenues to a vast array of functionalized cinnamyl derivatives.
Mechanistic Considerations: SN2 vs. SN2' Pathways
The reaction of a nucleophile with this compound can proceed via two main concerted pathways:
-
SN2 Pathway (Direct Substitution): The nucleophile attacks the α-carbon (the carbon directly bonded to the chlorine), displacing the chloride ion. This results in the "normal" or 1,2-addition product, preserving the original connectivity.
-
SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the γ-carbon (the terminal carbon of the double bond), which induces a shift of the double bond and subsequent displacement of the chloride ion from the α-carbon. This is also known as conjugate addition or 1,4-addition.
The regioselectivity of this process is not random; it is governed by factors such as the hardness/softness of the nucleophile (HSAB theory), steric hindrance, and the solvent environment. Generally, "hard" nucleophiles (e.g., alkoxides, amines) tend to favor the SN2 pathway, attacking the more electrophilic α-carbon. In contrast, "soft" nucleophiles (e.g., organocuprates, thiolates) often favor the SN2' pathway.
Figure 2: Workflow for the synthesis of cinnamyl phenyl ether.
4.3. Step-by-Step Procedure
-
Preparation of Sodium Phenoxide: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (30 mL). Add phenol (0.94 g, 10 mmol) and stir until dissolved. Carefully add sodium hydroxide pellets (0.44 g, 11 mmol) in portions. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Addition of this compound: Cool the flask to 0°C using an ice bath. Add this compound (1.53 g, 10 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the this compound spot indicates reaction completion.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a wash with saturated NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to isolate the pure cinnamyl phenyl ether.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures. [6][7]
-
Hazards: this compound is a combustible liquid that is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. [7][8]It is also a lachrymator (causes tearing) and may cause an allergic skin reaction. [6][7]* Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [6][8]For procedures with a high risk of inhalation, a respirator may be necessary. [7]* Handling: Avoid contact with skin, eyes, and clothing. [6]Keep away from heat, sparks, and open flames. [7]Ground containers to prevent static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials. [7]Refrigeration (2-8°C) is recommended. [3]Keep away from incompatible materials such as strong oxidizing agents, bases, and amines. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment. [8]
Conclusion
This compound is a powerful and versatile reagent whose utility in organic synthesis is well-established. Its ability to participate in a range of transformations, from classical nucleophilic substitutions to modern palladium-catalyzed cross-couplings, makes it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its reactivity, particularly the factors governing the SN2/SN2' selectivity, allows for its strategic deployment in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.
References
-
Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. (2015). MDPI. [Link]
-
Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (2018). PubMed. [Link]
-
Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (2018). ResearchGate. [Link]
-
This compound Supplier. Juelun Chemical. [Link]
-
SN2 Reactions in Dipolar Aprotic Solvents. III. Chlorine Isotopic Exchange Reactions of Cinnamyl Chlorides and 3-Aryl. J-STAGE. [Link]
-
The mechanism for palladium catalyzed carbonylation of this compound. ResearchGate. [Link]
-
Allylic Rearrangements. VIII. The Action of Magnesium on this compound. (1938). Journal of the American Chemical Society. [Link]
-
Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrilemethanol mixtures. (1995). RSC Publishing. [Link]
-
[Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation. (2013). Organometallics. [Link]
-
[Pd(NHC)(cinnamyl)Cl] precatalysts: Direct arylation of heterocycles. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Allylic Rearrangements. XXXVIII. The Reactions of Cinnamyl Grignard Reagents and Alkali Metal Derivatives of Allylbenzene with A. ElectronicsAndBooks. [Link]
-
SN2 versus SN2′ Competition. (2020). The Journal of Organic Chemistry. [Link]
-
Annulative Allylic Alkylation Reactions between Dual Electrophiles and Dual Nucleophiles: Applications in Complex Molecule Synthesis. (2020). PubMed. [Link]
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Application Note & Protocol: High-Fidelity Preparation of Cinnamylmagnesium Chloride
Abstract
The synthesis of Grignard reagents from allylic halides, such as cinnamyl chloride, presents a significant challenge due to the high reactivity of the substrate, which often leads to undesired Wurtz-type homocoupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful preparation of cinnamylmagnesium chloride. It delineates the underlying reaction mechanisms, offers a detailed, field-proven protocol designed to maximize the yield of the desired Grignard reagent while minimizing side-product formation, and outlines critical safety and handling procedures.
Introduction: The Challenge of Allylic Grignard Reagents
Grignard reagents (R-MgX) are among the most powerful and versatile organometallic tools in synthetic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2][3] This process effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile—a concept known as umpolung.[4]
However, the synthesis is not uniformly straightforward for all substrates. Allylic and benzylic halides, like this compound, are particularly problematic. Their high reactivity promotes a significant side reaction: Wurtz-type coupling. This reaction involves the newly formed Grignard reagent attacking a molecule of unreacted alkyl halide, resulting in a homodimeric product and consuming both the starting material and the desired reagent.[5] For this compound, this leads to the formation of 1,5-diphenyl-1,5-hexadiene, reducing the overall yield and complicating purification.
This guide provides a robust protocol that mitigates this challenge through careful control of reaction parameters, enabling the reliable synthesis of cinnamylmagnesium chloride for downstream applications.
Reaction Mechanism: The Desired Pathway and Competitive Side Reaction
The formation of a Grignard reagent is generally understood to proceed through a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[6][7]
-
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the C-Cl bond in this compound, leading to the formation of a radical anion.
-
Fragmentation: This unstable intermediate rapidly fragments to form a cinnamyl radical (C₉H₉•) and a chloride anion (Cl⁻).
-
Radical Recombination: The cinnamyl radical then recombines with a magnesium radical cation (Mg⁺•) on the metal surface to yield the final cinnamylmagnesium chloride product.
The primary competitive pathway is the Wurtz-type coupling reaction.[5][8] This occurs when a molecule of the newly formed cinnamylmagnesium chloride acts as a nucleophile and attacks a molecule of the unreacted, electrophilic this compound in an Sₙ2-like fashion. This dimerization is a major cause of yield loss.[5]
Experimental Protocol
This protocol emphasizes meticulous technique to ensure an anhydrous environment and controlled reaction kinetics, which are paramount for success.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| This compound (C₉H₉Cl) | >98% purity, freshly distilled or from a new bottle. |
| Magnesium Turnings | Grignard grade, >99.5%. |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O), inhibitor-free. Freshly distilled from Na/benzophenone or from a commercial solvent purification system. |
| Iodine (I₂) | Crystal, ACS grade (for activation). |
| Glassware | All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under an inert atmosphere. |
| Inert Gas | High-purity Nitrogen (N₂) or Argon (Ar) with a bubbler setup. |
| Other | Magnetic stirrer, heating mantle, reflux condenser, pressure-equalizing dropping funnel, glass syringes, septa. |
Glassware and System Preparation
Absolute exclusion of atmospheric moisture is the single most critical factor for a successful Grignard reaction.[9][10]
-
Cleaning: Thoroughly clean all glassware with soap and water, rinse with deionized water, and finally rinse with acetone to remove residual water.[10]
-
Drying: Oven-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) at 120°C overnight or for a minimum of 4 hours.
-
Assembly: Immediately assemble the apparatus while still hot. Use a light coating of vacuum grease on all ground glass joints.
-
Inerting: Connect the inert gas line to the top of the condenser. Flame-dry the entire assembled apparatus under a positive flow of inert gas to remove any adsorbed moisture. Allow the system to cool to room temperature under this inert atmosphere.
Grignard Reagent Synthesis
-
Magnesium Activation: To a 250 mL three-neck flask equipped with a stir bar, reflux condenser, and a septum, add magnesium turnings (2.67 g, 110 mmol, 1.1 eq). Add a single small crystal of iodine. Gently warm the flask with a heat gun under inert gas flow until purple iodine vapor is observed. Continue warming until the vapor dissipates and the magnesium turnings have a clean, metallic appearance. This process etches the passivating magnesium oxide layer.[3][9] Allow the flask to cool.
-
Solvent Addition: Add 40 mL of anhydrous THF via cannula or syringe.
-
Halide Preparation: In a separate dry flask, prepare a solution of this compound (15.26 g, 100 mmol, 1.0 eq) in 60 mL of anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.
-
Initiation: Add approximately 10 mL of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction should initiate within minutes, evidenced by gentle bubbling, a slight cloudiness, and a noticeable exotherm. If it does not start, gentle warming with a heat gun may be required.[10] The reaction is exothermic, so be prepared with an ice-water bath for cooling if necessary.[9][11]
-
Controlled Addition: Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow and controlled addition is crucial to keep the instantaneous concentration of the halide low, thereby minimizing the rate of the bimolecular Wurtz coupling side reaction.[1][5] The addition should take approximately 60-90 minutes.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The final solution should be a cloudy, grayish-brown mixture.
Titration of the Grignard Reagent
It is essential to determine the exact concentration of the prepared Grignard reagent before use. A common and reliable method is titration against a solution of I₂.[12]
-
Accurately weigh ~100 mg of I₂ into a dry vial and dissolve it in 1.0 mL of anhydrous THF.
-
Cool the dark brown iodine solution to 0°C.
-
Slowly add the prepared cinnamylmagnesium chloride solution dropwise via a 1 mL syringe until the brown/yellow color completely disappears.
-
Record the volume of Grignard reagent added. The reaction is 1:1 (RMgX + I₂ → RI + MgXI). Calculate the molarity.
Key Parameters and Troubleshooting
| Parameter | Optimal Condition | Rationale & Impact on Yield |
| Solvent | Anhydrous THF | THF is generally superior to diethyl ether for preparing more challenging Grignard reagents.[13] Its higher boiling point allows for better temperature control, and it is better at solvating and stabilizing the Grignard reagent complex.[4][14] Strictly anhydrous conditions are non-negotiable , as water will protonate and destroy the reagent.[9][10] |
| Temperature | Gentle Reflux (~66°C in THF) during addition | The reaction is exothermic.[15] Maintaining a gentle reflux ensures a sufficient reaction rate without excessive heating that could accelerate Wurtz coupling.[1] An ice bath should always be on hand for emergency cooling.[11] |
| Addition Rate | Slow, Dropwise (60-90 min) | This is the most critical parameter for minimizing Wurtz coupling. A slow addition rate maintains a low concentration of this compound, favoring the pseudo-first-order reaction at the Mg surface over the second-order homocoupling reaction in solution.[5] |
| Mg Activation | Iodine or 1,2-dibromoethane | Magnesium is always coated with a passivating layer of MgO.[3] Chemical (I₂) or mechanical (vigorous stirring) activation is necessary to expose fresh metal surface and initiate the reaction. Failure to activate is the most common reason for reaction failure. |
| Concentration | ~0.5–1.0 M | Higher concentrations can increase the rate of Wurtz coupling. A moderately dilute solution (~1 M) provides a good balance between reaction rate and suppression of side reactions. |
Troubleshooting Guide:
-
Problem: Reaction fails to initiate.
-
Solution: Ensure Mg was properly activated. Add another small crystal of I₂. Gently warm the flask. If all else fails, add a few drops of a pre-formed, active Grignard reagent from another reaction.[10]
-
-
Problem: Yield is low, and a significant amount of oily byproduct is observed.
-
Solution: This indicates excessive Wurtz coupling. The addition rate of this compound was likely too fast. Repeat the reaction with a slower, more controlled addition.
-
-
Problem: The reaction mixture turns dark or black.
-
Solution: Some darkening is normal. However, excessive darkening could indicate decomposition, possibly due to overheating or impurities in the starting halide. Ensure the reflux is gentle and not vigorous.[13]
-
Safety Precautions
Grignard reactions are associated with significant hazards and must be performed with strict adherence to safety protocols.[11][16]
-
Fire Hazard: The ethereal solvents (THF, diethyl ether) are extremely flammable and volatile.[9][15] The reaction itself is exothermic and can lead to a runaway reaction, boiling the solvent out of the flask and creating a severe fire risk.[11] Never perform this reaction near open flames or spark sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[11][16]
-
Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood.[16] Using a blast shield is highly recommended, especially for reactions at scale.
-
Quenching: Grignard reagents react violently with water and other protic sources. Quenching should be done cautiously by slowly adding the reaction mixture to a cooled, stirred solution of an appropriate quenching agent (e.g., saturated aqueous NH₄Cl).
Applications in Synthesis
Cinnamylmagnesium chloride is a valuable C₃ synthon. Its primary application is in the synthesis of homoallylic alcohols through reaction with various carbonyl compounds (aldehydes and ketones).[17][18] The Grignard reagent adds to the electrophilic carbonyl carbon, and upon acidic workup, yields the corresponding alcohol.[19][20] This reaction is a reliable method for constructing complex molecular architectures in multi-step syntheses.
References
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- American Chemical Society. (n.d.). Grignard Reaction.
- YouTube. (2024). Grignard reaction safety.
- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- Gilman, H., & Harris, S. A. (1927). The reaction between this compound, magnesium, and carbon dioxide. Journal of the American Chemical Society, 49(7), 1825-1828.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Deitmann, E., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.
- Organic Syntheses. (n.d.). Procedure.
- Wikipedia. (n.d.). Wurtz reaction.
- ResearchGate. (n.d.). A Rapid and Convenient Synthesis of Homoallylic Alcohols by the Barbier‐Grignard Reaction.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Khan Academy. (2012). Synthesis of alcohols using Grignard reagents I. YouTube.
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Cinnamyl Chloride: A Versatile Intermediate in the Synthesis of High-Value Pharmaceuticals
Introduction: The Strategic Importance of the Cinnamyl Moiety in Medicinal Chemistry
Cinnamyl chloride ((3-chloro-1-propen-1-yl)benzene), a reactive allylic halide, serves as a pivotal building block in the synthesis of a range of pharmaceutical agents. Its strategic importance lies in the versatile reactivity of the allylic chloride group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the cinnamyl moiety into larger molecular scaffolds. This structural motif is a key pharmacophore in several classes of drugs, most notably the allylamine antifungals and certain calcium channel blockers. The lipophilicity imparted by the phenyl ring and the conformational flexibility of the propenyl chain are crucial for the biological activity of these therapeutic agents. This guide provides an in-depth exploration of the synthetic applications of this compound in the pharmaceutical industry, complete with detailed mechanistic insights and robust experimental protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and safe handling of this compound is paramount for its effective and secure use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 2687-12-9 | [1] |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 108 °C at 12 mmHg | [2] |
| Density | 1.096 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated. | [3] |
Safety Precautions: this compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed and may cause an allergic skin reaction.[4] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] In case of accidental exposure, immediate medical attention is necessary.[4]
Core Synthetic Application: The Synthesis of Allylamine Antifungal Agents
The most prominent application of this compound in pharmaceutical synthesis is in the preparation of allylamine antifungals. These drugs, including naftifine and butenafine, function by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[6] The disruption of this pathway leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[6]
Synthesis of Naftifine Hydrochloride
Naftifine is a topical antifungal agent widely used for the treatment of dermatophyte infections such as athlete's foot, jock itch, and ringworm.[7] The key step in the synthesis of naftifine is the N-alkylation of N-methyl-1-naphthalenemethylamine with this compound.[8]
Reaction Mechanism: A Classic S(_N)2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The secondary amine, N-methyl-1-naphthalenemethylamine, acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in this compound. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[9]
Experimental Protocol: Synthesis of Naftifine Hydrochloride
This protocol is adapted from established patent literature and provides a robust method for the laboratory-scale synthesis of naftifine hydrochloride.[8]
Materials:
-
N-methyl-1-naphthalenemethylamine
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Isopropanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add N-methyl-1-naphthalenemethylamine (1 equivalent), anhydrous potassium carbonate (2.5 equivalents) as the base, and toluene as the solvent.
-
Addition of this compound: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of this compound (1.05 equivalents) in toluene to the refluxing mixture via the dropping funnel over a period of 2 hours.
-
Reaction Monitoring: Continue refluxing for an additional 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride. Wash the solids with a small amount of toluene.
-
Extraction: Transfer the combined toluene filtrate to a separatory funnel. Wash the organic layer twice with deionized water.
-
Acidification and Precipitation: Cool the toluene layer in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to strongly acidic. An oily precipitate of naftifine hydrochloride will form.
-
Isolation and Purification: Continue stirring until the oily precipitate solidifies. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold toluene.
-
Recrystallization: Recrystallize the crude naftifine hydrochloride from isopropanol to obtain the pure product.
-
Drying: Dry the purified naftifine hydrochloride under vacuum to a constant weight.
Characterization Data for Naftifine Hydrochloride:
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 177 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (d, J = 8.1 Hz, 1H), 7.88-7.78 (m, 2H), 7.47-7.17 (m, 9H), 6.50 (d, J = 16.0 Hz, 1H), 6.30 (dt, J = 16.0, 6.5 Hz, 1H), 3.87 (s, 2H), 3.20 (d, J = 6.5 Hz, 2H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.0, 134.7, 133.8, 132.6, 132.4, 128.5, 127.9, 127.5, 127.3, 126.2, 125.5, 125.0, 60.3, 60.0, 42.4 |
| Mass Spectrum (CI) | m/z 288 (M+1), 287 (M) |
Note: Spectroscopic data is for the free base, naftifine.
Expanding the Synthetic Utility: Synthesis of Calcium Channel Blockers
This compound also finds application in the synthesis of certain calcium channel blockers, a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[10] These drugs act by blocking the influx of calcium ions into smooth muscle cells, leading to vasodilation. Cinnarizine and flunarizine are two examples of piperazine-derived calcium channel blockers where the cinnamyl group is a key structural feature.
Synthesis of Cinnarizine
Cinnarizine is an antihistamine and calcium channel blocker used to control vertigo and motion sickness.[11] Its synthesis involves the N-alkylation of piperazine with this compound, followed by a second N-alkylation with diphenylmethyl chloride (benzhydryl chloride).[12]
Experimental Protocol: Synthesis of Cinnarizine
This protocol outlines the general steps for the synthesis of cinnarizine.
Procedure:
-
Synthesis of N-Cinnamylpiperazine: React piperazine with this compound in a suitable solvent such as ethanol in the presence of a base like sodium carbonate to neutralize the HCl formed.[13] The reaction is typically carried out at reflux temperature.
-
Purification of Intermediate: After the reaction is complete, the N-cinnamylpiperazine intermediate is isolated and purified, for example, by distillation under reduced pressure or crystallization.
-
Synthesis of Cinnarizine: The purified N-cinnamylpiperazine is then reacted with diphenylmethyl chloride in a suitable solvent like toluene with a base to yield cinnarizine.[12]
-
Isolation and Purification: The final product, cinnarizine, is isolated and purified by crystallization from a suitable solvent system.
Synthesis of Flunarizine
Flunarizine is another piperazine-derived calcium channel blocker with a similar structure to cinnarizine, but with two fluorine atoms on the benzhydryl moiety.[14] It is used for the prevention of migraine and the treatment of vertigo.[14] The synthesis of flunarizine follows a similar pathway to that of cinnarizine, utilizing N-cinnamylpiperazine as a key intermediate.[15]
Synthetic Approach:
The synthesis of flunarizine involves the alkylation of N-cinnamylpiperazine with 1,1-bis(4-fluorophenyl)methyl chloride.[15] The N-cinnamylpiperazine intermediate is prepared as described in the synthesis of cinnarizine.
Conclusion: A Cornerstone in Modern Pharmaceutical Synthesis
This compound has proven to be an invaluable and versatile intermediate in the synthesis of a variety of important pharmaceutical compounds. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the biologically significant cinnamyl group into diverse molecular architectures. The syntheses of the antifungal agent naftifine and the calcium channel blockers cinnarizine and flunarizine highlight the strategic importance of this reagent. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and improved therapeutic agents.
References
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- Gupta, A. K., & Cooper, E. A. (2008). Naftifine: a review. Journal of cutaneous medicine and surgery, 12(2), 51-58.
- Google Patents. (2001). Naftifine hydrochloride synthesizing process. CN1324790A.
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- Google Patents. (2012). Industrial preparation method of this compound. CN103012056A.
- Google Patents. (2013). Preparation technology of cinnarizine. CN103172593A.
- Google Patents. (2013). New synthesis method of cinnarizine. CN103254152A.
- Todd, P. A., & Benfield, P. (1989). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use. Drugs, 38(4), 481-499.
- Kilbourn, M. R., Haka, M. S., & Mulholland, G. K. (1991). Synthesis of [18F]flunarizine. International journal of radiation applications and instrumentation.
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The Strategic Application of Cinnamyl Chloride in the Synthesis of High-Value Fragrance and Flavor Esters: A Technical Guide
This guide provides an in-depth exploration of cinnamyl chloride's role as a pivotal intermediate in the fragrance and flavor industry. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a blend of theoretical insights and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.
Introduction: this compound - A Reactive Intermediate for Aromatic Creations
This compound, with the chemical formula C₉H₉Cl, is a reactive organic compound characterized by a cinnamyl group attached to a chlorine atom.[1] While not typically used directly as a fragrance or flavor ingredient due to its high reactivity and hazardous nature, it serves as a crucial building block in organic synthesis.[1] Its primary value lies in its ability to readily undergo nucleophilic substitution reactions, making it an excellent precursor for the synthesis of a wide array of cinnamyl esters and other derivatives that are highly valued for their warm, spicy, and balsamic aroma profiles.[1][2]
The cinnamyl moiety is a key structural feature in many natural and synthetic aroma chemicals, contributing to scents reminiscent of cinnamon, hyacinth, and various fruits.[2][3] By functionalizing this compound, chemists can introduce a variety of ester groups, each imparting a unique nuance to the final fragrance or flavor molecule. This versatility makes this compound an indispensable tool for creating novel and complex aromatic compositions.
Physicochemical Properties and Safety Imperatives
A thorough understanding of this compound's properties and hazards is paramount for its safe and effective use in a laboratory or industrial setting.
Key Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Cl | [4] |
| Molecular Weight | 152.62 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 108 °C at 12 mmHg | [6] |
| Density | ~1.096 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
| Flash Point | 79 °C (closed cup) | [6] |
Hazard Profile and Safe Handling
This compound is classified as a hazardous substance and requires strict adherence to safety protocols. It is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[7][8][9] Furthermore, it can be fatal if inhaled and is a lachrymator, meaning it can cause tearing.[7][8][9]
Mandatory Safety Precautions:
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[5][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[6][9] For operations with a risk of inhalation, a respirator with an appropriate filter is necessary.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][10] Keep the container tightly closed and refrigerated.[8] It is incompatible with bases, strong oxidizing agents, amines, and metals.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Application in Fragrance & Flavor Synthesis: The Gateway to Cinnamyl Esters
The primary application of this compound in the fragrance and flavor industry is as a precursor to cinnamyl esters. The reaction of this compound with a carboxylate salt or an alcohol in the presence of a base is a common method for synthesizing these valuable aroma compounds.
The Chemistry of Cinnamyl Ester Formation
The synthesis of cinnamyl esters from this compound typically proceeds via a nucleophilic acyl substitution-like pathway or, more commonly, a Williamson ether synthesis-like reaction with a carboxylate nucleophile. The general scheme involves the reaction of this compound with an alcohol in the presence of a non-nucleophilic base to deprotonate the alcohol, forming an alkoxide which then acts as the nucleophile.
The choice of the R-group in the alcohol reactant dictates the final ester and its corresponding aroma profile. For instance, reacting this compound with methanol would yield cinnamyl methylate, while using acetic acid would lead to the formation of cinnamyl acetate.
Detailed Protocol: Synthesis of Cinnamyl Acetate
This protocol details the synthesis of cinnamyl acetate, a fragrance compound with a sweet, balsamic, and slightly fruity aroma, through the esterification of this compound with sodium acetate.
Rationale for Method Selection
The use of sodium acetate provides a readily available and effective nucleophile for the displacement of the chloride ion from this compound. This method is often preferred for its straightforward procedure and relatively high yields. The choice of a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the acetate anion from the solid or aqueous phase to the organic phase where this compound resides.
Materials and Equipment
-
Reagents:
-
This compound (95% or higher)[6]
-
Anhydrous sodium acetate
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Dichloromethane (DCM) or Toluene (anhydrous) - Solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of cinnamyl acetate.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), anhydrous sodium acetate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (DCM: ~40°C, Toluene: ~110°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (this compound) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude cinnamyl acetate can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterization and Quality Control
The identity and purity of the synthesized cinnamyl acetate should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cinnamyl acetate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Broader Applications and Future Perspectives
The protocol described for cinnamyl acetate can be adapted for the synthesis of a wide range of cinnamyl esters by substituting sodium acetate with the sodium salt of other carboxylic acids. This adaptability allows for the creation of a diverse palette of aroma chemicals. For instance, using sodium propionate would yield cinnamyl propionate, which has a fruity, balsamic scent.
Future research in this area may focus on developing more sustainable and efficient catalytic systems for these transformations, such as employing enzymatic catalysis or flow chemistry to improve yields, reduce waste, and enhance safety.[11][12]
Conclusion
This compound, despite its hazardous nature, remains a valuable and versatile intermediate in the fragrance and flavor industry. Its reactivity allows for the efficient synthesis of a multitude of cinnamyl esters, each contributing a unique and desirable aromatic profile. By adhering to strict safety protocols and employing well-designed synthetic procedures, researchers and chemists can effectively harness the potential of this compound to create innovative and captivating fragrances and flavors. The protocols and insights provided in this guide are intended to serve as a solid foundation for such endeavors.
References
- Vertex AI Search. (2012).
- Fisher Scientific. (2024).
- Fisher Scientific. (2025).
- Chemical Bull. (2025).
- ECHEMI.
- ChemSrc. This compound(2687-12-9)MSDS Melting Point Boiling Density Storage Transport.
- Sigma-Aldrich. This compound 95 2687-12-9.
- ChemicalBull Pvt. Ltd. This compound Supplier | Spice Floral Aroma Chemical.
- Adams, T. B., et al. (2004). The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-185.
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Application Notes and Protocols for Enantioselective Synthesis Using Cinnamyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: Cinnamyl Chloride as a Cornerstone for Chiral Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. This compound, with its reactive allylic chloride moiety and conjugated aromatic system, stands out as a versatile and powerful building block for constructing complex chiral molecules.[1][2] Its true potential is unlocked through transition-metal catalyzed asymmetric allylic substitution reactions, which provide a reliable and atom-economical pathway to a diverse array of chiral products.
This comprehensive guide delves into the core principles and practical applications of enantioselective synthesis using this compound. We will move beyond simple procedural lists to explore the underlying causality of experimental design, focusing on the three pillars of modern asymmetric catalysis: Palladium, Iridium, and Copper. Each section is designed as a self-contained application note, complete with mechanistic insights, validated protocols, and comparative data to empower researchers in designing and executing their own successful enantioselective transformations.
Core Concepts: The Asymmetric Allylic Substitution Manifold
At the heart of these transformations lies the transition-metal catalyzed allylic substitution. The general mechanism involves the oxidative addition of a low-valent metal catalyst to the carbon-chlorine bond of this compound. This generates a key intermediate: an electrophilic η³-allyl metal complex. The stereochemical outcome of the reaction is then determined by the subsequent attack of a nucleophile on this complex, a step meticulously controlled by the chiral ligand coordinated to the metal center.[3][4] The catalyst is regenerated upon reductive elimination, completing the catalytic cycle.
Figure 1: Generalized catalytic cycle for asymmetric allylic substitution. M(0)Ln* represents the active chiral catalyst.
Application Note 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
Pillar of Strength: Palladium catalysis is the most established and widely used method for asymmetric allylic substitution, celebrated for its broad functional group tolerance and mild reaction conditions.[3][4][5] It is particularly effective for reactions involving "soft" carbon nucleophiles, such as stabilized enolates.
Expertise & Rationale: Controlling Stereochemistry
The enantioselectivity in Pd-AAA is governed by the chiral environment created by the ligand around the palladium center. Ligands like the Trost series or PHOX-type ligands effectively differentiate the two faces of the π-allyl intermediate, forcing the incoming nucleophile to attack from a specific trajectory.[3][4] The reaction typically proceeds through a double-inversion mechanism (inversion at oxidative addition and inversion at nucleophilic attack), resulting in an overall retention of configuration relative to the starting material's stereochemistry, if it were chiral.
Experimental Protocol: Pd-Catalyzed Alkylation with Dimethyl Malonate
This protocol details a representative enantioselective C-C bond formation.
Materials:
-
This compound (1.0 mmol, 152.6 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 22.9 mg)
-
(1R,2R)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)cyclohexane-1,2-diamine [(R,R)-Trost Ligand] (0.075 mmol)
-
Dimethyl malonate (1.2 mmol, 158.5 mg, 137 µL)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 mmol, 264.5 mg, 322 µL)
-
Potassium acetate (KOAc) (0.1 mmol, 9.8 mg)
-
Anhydrous Dichloromethane (DCM) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ and the (R,R)-Trost ligand.
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
In a separate flask, dissolve dimethyl malonate, BSA, and KOAc in anhydrous DCM (2 mL). Stir for 10 minutes.
-
Add the nucleophile solution to the catalyst solution via cannula.
-
Add this compound (dissolved in 1 mL DCM) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Representative Pd-AAA Performance
| Nucleophile | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | (R,R)-Trost | ~91 | ~95 | [5] |
| α-Nitrocarboxylates | Binaphtholate-based L21 | up to 99 | up to 99 | [3] |
| Azlactones | Phosphoramidite L10 | up to 98 | up to 98 | [3] |
| 1,3-Diketones | Phosphoramidite L12 | up to 94 | up to 94 | [3] |
Application Note 2: Iridium-Catalyzed Asymmetric Allylic Substitution (Ir-AAS)
A Complementary Approach: Iridium catalysis has emerged as a powerful alternative to palladium, offering unique selectivity. Its most significant advantage is the consistent and high regioselectivity for the formation of the branched, chiral product, even with unsymmetrical allylic substrates.[6][7][8]
Expertise & Rationale: A Different Mechanistic Path
The key to iridium's success lies in its distinct mechanism. The active catalysts are typically cyclometalated iridium complexes formed in situ.[6][9] Unlike palladium systems, the stereodetermining step in many Ir-catalyzed reactions is the initial oxidative addition of the catalyst to the allylic electrophile.[9][10] The catalyst selectively activates one enantiomer of the racemic substrate (or one prochiral face), leading to a highly stable diastereomeric π-allyl iridium intermediate that proceeds to the final product.[6] This high selectivity in the first step is the origin of the excellent enantioselectivity observed.
Figure 2: Simplified schematic of the stereodetermining step in Ir-catalyzed allylic substitution.
Experimental Protocol: Ir-Catalyzed Alkylation with Silyl Ketene Acetals
This protocol describes the formation of a product with a quaternary carbon center, a challenging transformation where iridium catalysis excels.[11] Note: While this compound can be used, many Ir-catalyzed protocols have been optimized using cinnamyl carbonates or esters as the electrophile due to their favorable reactivity profiles with the catalyst system.[11]
Materials:
-
[Ir(COD)Cl]₂ (0.01 mmol, 6.7 mg)
-
Chiral Phosphoramidite Ligand (e.g., Feringa-type) (0.022 mmol)
-
Cinnamyl methyl carbonate (0.5 mmol, 96.1 mg)
-
Silyl Ketene Acetal (0.6 mmol)
-
Tetrabutylammonium acetate (ⁿBu₄NOAc) (0.05 mmol, 15.1 mg)
-
Anhydrous Tetrahydrofuran (THF) (2.5 mL)
Procedure:
-
Under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand to a flame-dried Schlenk flask.
-
Add anhydrous THF (1.0 mL) and stir at room temperature for 20 minutes.
-
Add the cinnamyl methyl carbonate, the silyl ketene acetal, and ⁿBu₄NOAc.
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with 1M HCl (1 mL).
-
Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the enantioenriched α-allyl ester.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Application Note 3: Copper-Catalyzed Asymmetric Allylic Alkylation (Cu-AAA)
Master of Hard Nucleophiles: Copper catalysis fills a critical gap left by palladium and iridium systems. It excels in promoting highly regio- and enantioselective substitutions with "hard" organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi).[12][13][14]
Expertise & Rationale: The Sₙ2' Pathway
Cu-catalyzed reactions typically favor an Sₙ2' pathway, where the nucleophile attacks the γ-position of the allylic system, leading to a double bond migration. The stereochemistry is controlled by a chiral copper(I) complex. The mechanism is believed to involve the oxidative addition of the allylic halide to the Cu(I)-ligand complex to form a transient Cu(III) intermediate, which then undergoes reductive elimination to furnish the product.[12] The selection of a suitable chiral ligand, such as Taniaphos or specific phosphoramidites, is crucial for achieving high selectivity.[13][14]
Experimental Protocol: Cu-Catalyzed Alkylation with a Grignard Reagent
This protocol is adapted for the synthesis of bioactive diterpenes and demonstrates a key C-C bond formation.
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) (0.05 mmol, 10.3 mg)
-
Chiral Ligand (e.g., (S)-Taniaphos) (0.055 mmol)
-
This compound (1.0 mmol, 152.6 mg)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 mmol, 0.4 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add CuBr·SMe₂ and the chiral ligand.
-
Add anhydrous THF (3 mL) and cool the resulting suspension to -78 °C (dry ice/acetone bath).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the this compound (dissolved in 2 mL of THF) to the catalyst mixture.
-
Slowly add the MeMgBr solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for the specified time (e.g., 3-6 hours), monitoring by TLC.
-
Quench the reaction at -78 °C by slowly adding 5 mL of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo (the product can be volatile).
-
Purify by flash column chromatography on silica gel.
-
Determine enantiomeric excess by chiral GC analysis.
Data Presentation: Representative Cu-AAA Performance
| Allylic Substrate | Grignard Reagent | Chiral Ligand | Yield (%) | ee (%) | Reference |
| o-MeO-Cinnamyl Bromide | MeMgBr | Taniaphos | 91 | 96 | [14] |
| This compound | PhLi | Phosphoramidite | >98 | 91 | [13] |
| Cinnamyl Bromide | Et₂Zn | Phosphoramidite | 83 | >98 | [15] |
Broader Horizons: Other Enantioselective Transformations
The utility of the cinnamyl framework extends beyond allylic substitution. Related precursors like cinnamyl alcohol can undergo other powerful enantioselective transformations, providing alternative routes to valuable chiral building blocks.
-
Asymmetric Dihalogenation: The dichlorination of cinnamyl alcohol using cinchona alkaloid derivatives as catalysts can produce vicinal dichlorides with good enantioselectivity, which are versatile synthetic intermediates.[16]
-
Asymmetric Bromohydroxylation: Using chiral catalysts, cinnamyl alcohols can be converted into optically active bromohydrins with excellent enantiomeric excess (up to 95% ee).[17][18][19] These products can be easily converted into chiral epoxides, azides, and other functionalized molecules.[17][20]
Figure 3: Comparative experimental workflows for Palladium- and Copper-catalyzed allylic alkylations.
Conclusion and Future Outlook
This compound is a remarkably effective pro-chiral substrate for asymmetric synthesis. By carefully selecting the transition metal catalyst—palladium for soft nucleophiles, iridium for branched selectivity, and copper for hard organometallics—researchers can access a vast chemical space of enantioenriched products. The success of these reactions is a testament to the power of ligand design in controlling the intricate dance of bond formation around a metal center. Future developments will likely focus on expanding the substrate scope, employing more sustainable first-row transition metals, and developing catalytic systems that operate under even milder conditions with lower catalyst loadings, further cementing the role of allylic substitution in the efficient synthesis of molecules that shape our world.
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Trost, B. M., & Zhang, T. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(9), 5849–5921. [Link]
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Madrahimov, S. T., & Hartwig, J. F. (2012). Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 134(19), 8136–8147. [Link]
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Kinoshita, N., Marx, K. H., Tanaka, K., Tsubaki, K., Kawabata, T., Yoshikai, N., & Nakamura, E. (2004). Enantioselective allylic substitution of cinnamyl esters catalyzed by iridium-chiral aryl phosphite complex: conspicuous change in the mechanistic spectrum by a countercation and solvent. The Journal of Organic Chemistry, 69(23), 7960–7964. [Link]
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Trost, B. M., & Zhang, T. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]
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Liu, W. B., et al. (2014). Iridium-Catalyzed Enantioselective Allylic Substitutions of Aliphatic Esters via Silyl Ketene Acetals. Journal of the American Chemical Society, 136(18), 6814–6817. [Link]
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Hartwig, J. F. (2012). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Presentation slides. [Link]
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Helmchen, G., & Dahnz, A. (2000). Enantioselective allylic substitution catalyzed by an iridium complex: remarkable effects of the counter cation. Chemical Communications, (12), 1111-1112. [Link]
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Madrahimov, S. T., & Hartwig, J. F. (2012). Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. Journal of the American Chemical Society. [Link]
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Wang, Z., et al. (2020). Tandem catalytic allylic C–H amination and asymmetric[6][7]-rearrangement via bimetallic relay catalysis. Chemical Science, 11(35), 9574–9579. [Link]
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Sasano, K., et al. (2017). Iridium-catalyzed enantioselective olefinic C(sp2)–H allylic alkylation. Chemical Science, 8(3), 2317–2321. [Link]
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Graening, T., & Schmalz, H. G. (2004). Pd‐Catalyzed Enantioselective Allylic Substitution: New Strategic Options for the Total Synthesis of Natural Products. Angewandte Chemie International Edition, 43(25), 3230-3256. [Link]
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Fañanás-Mastral, M., et al. (2015). Regio- and enantioselective copper-catalyzed allylic alkylation of ortho-substituted cinnamyl bromides with Grignard reagents. The Journal of Organic Chemistry, 80(10), 4981-4984. [Link]
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Ito, J., et al. (2024). Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality. Beilstein Journal of Organic Chemistry, 20, 1083–1090. [Link]
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(22), 13040–13046. [Link]
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del Pozo, C., et al. (2017). Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. Journal of the American Chemical Society, 139(12), 4531–4541. [Link]
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Lauer, A. M., & Wu, J. (2012). Palladium-catalyzed allylic fluorination of cinnamyl phosphorothioate esters. Organic Letters, 14(19), 5138–5141. [Link]
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Wang, Y., et al. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications, 12(1), 5601. [Link]
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Lauer, A. M., & Wu, J. (2012). Palladium-Catalyzed Allylic Fluorination of Cinnamyl Phosphorothioate Esters. Organic Letters. [Link]
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Zhang, P., et al. (2023). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science, 14(10), 2731–2738. [Link]
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances. [Link]
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances. [Link]
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Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances. [Link]
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Application Notes and Protocols for Allylic Alkylation with Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the allylic alkylation of cinnamyl chloride, a cornerstone reaction in modern synthetic organic chemistry. This document moves beyond a simple recitation of steps to offer in-depth mechanistic insights, field-proven protocols, and critical troubleshooting advice to empower researchers in synthesizing complex molecules with precision and efficiency.
Introduction: The Cinnamyl System in Allylic Alkylation
The allylic alkylation of this compound and its derivatives is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The cinnamyl group is a privileged electrophile in these reactions due to the extended conjugation provided by the phenyl ring, which stabilizes the key intermediate of the reaction. This reaction, particularly the palladium-catalyzed version known as the Tsuji-Trost reaction, has become an indispensable tool in the synthesis of natural products and pharmaceuticals.[1][2]
The versatility of the reaction is demonstrated by the wide array of nucleophiles that can be employed, including soft carbon nucleophiles (e.g., malonates, enolates), amines, and phenols.[3] The choice of catalyst system—most commonly based on palladium, but also including iridium and copper—is critical in controlling the regioselectivity and stereoselectivity of the transformation.
Reaction Mechanism: The Heart of the Transformation
The generally accepted mechanism for the palladium-catalyzed allylic alkylation of this compound, the Tsuji-Trost reaction, proceeds through a well-defined catalytic cycle.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the this compound. This is followed by an oxidative addition step where the palladium inserts into the carbon-chlorine bond, leading to the expulsion of the chloride leaving group and the formation of a cationic η³-allylpalladium(II) complex.[2][3]
-
Nucleophilic Attack: The nucleophile then attacks the η³-allyl complex. The regioselectivity of this attack is a key consideration. With soft nucleophiles (pKa of the conjugate acid < 25), the attack typically occurs directly on one of the terminal carbons of the allyl moiety.[3] In the case of the cinnamyl system, this can lead to linear or branched products. Hard nucleophiles (pKa > 25) may initially attack the metal center, followed by reductive elimination.[3]
-
Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the resulting complex undergoes reductive elimination to release the alkylated product and regenerate the Pd(0) catalyst, which can then enter another catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Tsuji-Trost reaction with this compound.
Safety Precautions with this compound
This compound is a combustible, corrosive, and toxic substance that must be handled with extreme care in a well-ventilated chemical fume hood.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[6][7]
-
Handling: Avoid inhalation of vapors, which can be fatal.[6][7] Prevent contact with skin and eyes, as it causes severe burns.[6] Do not ingest.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Refrigeration is recommended.[6]
-
In case of exposure:
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[6][7] If not breathing, give artificial respiration.[6]
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[6]
-
Eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse mouth with water and seek immediate medical attention.[7]
-
-
Spills: In case of a spill, evacuate the area, remove all sources of ignition, and absorb the spill with an inert material.[5] Dispose of the waste in a sealed container.[5]
Experimental Protocols
Palladium-Catalyzed Allylic Alkylation with a Soft Carbon Nucleophile (Malonate)
This protocol describes a typical Tsuji-Trost reaction for the synthesis of a cinnamylated malonic ester derivative.
Materials:
-
This compound
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Temperature-controlled heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (160 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (2.0 eq) to the cooled THF.
-
Slowly add dimethyl malonate (2.2 eq) dropwise to the suspension over 5 minutes.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture in one portion.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (40 mL).
-
Add the this compound solution dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Allylic Alkylation with a Grignard Reagent
Copper-catalyzed reactions often favor the formation of the γ-substituted (branched) product.[8]
Materials:
-
This compound or bromide
-
Appropriate Grignard reagent (e.g., alkylmagnesium bromide)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral phosphoramidite ligand (e.g., TaniaPhos)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a solution of the copper catalyst by mixing CuBr·SMe₂ and the chiral ligand in anhydrous CH₂Cl₂.
-
In a separate flask, dissolve the this compound or bromide in anhydrous CH₂Cl₂.
-
Cool both solutions to the desired reaction temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent to the cinnamyl halide solution over a period of time (e.g., 2 hours) via syringe pump.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Iridium-Catalyzed Allylic Amination
Iridium catalysts are particularly effective for the enantioselective allylic amination of cinnamyl derivatives, often yielding the branched product with high selectivity.[9]
Materials:
-
Cinnamyl carbonate or chloride
-
Primary or secondary amine
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphoramidite ligand
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(cod)Cl]₂ and the chiral ligand.
-
Add the anhydrous solvent, followed by the base and the amine.
-
Add the cinnamyl carbonate or chloride to the mixture.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data and Key Parameters
| Catalyst System | Typical Nucleophile | Predominant Regioisomer | Key Advantages |
| Palladium | Soft C-nucleophiles (e.g., malonates) | Linear (less hindered position) | Well-established, broad scope.[3] |
| Copper | Hard C-nucleophiles (e.g., Grignard reagents) | Branched (γ-position) | Access to branched products with hard nucleophiles.[8] |
| Iridium | Amines, enolates | Branched | High enantioselectivity for branched products.[10][11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents or solvent- Insufficiently strong base (for C-nucleophiles) | - Use a fresh batch of catalyst.- Ensure all reagents and solvents are anhydrous.- Consider a stronger base or a different base/solvent combination. |
| Poor Regioselectivity | - Inappropriate catalyst for the desired isomer- Steric hindrance of the nucleophile | - Switch to a different metal catalyst (e.g., Ir or Cu for branched, Pd for linear).- Modify the ligand on the metal center.- Use a less sterically demanding nucleophile if possible. |
| Formation of Side Products | - Homocoupling of the this compound- Dialkylation of the nucleophile | - Use a lower catalyst loading.- Slowly add the this compound to the reaction mixture.- Use a larger excess of the nucleophile to favor monoalkylation. |
| Low Enantioselectivity (for asymmetric reactions) | - Inappropriate chiral ligand- Racemization of the product or intermediate- Incorrect catalyst/ligand ratio | - Screen a variety of chiral ligands.- Optimize reaction temperature and time.- Ensure the correct stoichiometry of the catalyst and ligand. |
Conclusion
The allylic alkylation of this compound is a robust and versatile transformation that enables the construction of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms, careful selection of the catalyst system, and adherence to rigorous experimental protocols are paramount to achieving high yields and selectivities. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully implement and troubleshoot these powerful synthetic methods in their own laboratories.
References
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-
Baumann, M., et al. (2019). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. Chemistry – A European Journal, 25(45), 10614-10618. Retrieved from [Link]
- Trost, B. M., & Fullerton, T. J. (1973). New synthetic reactions. Allylic alkylation. Journal of the American Chemical Society, 95(1), 292-294.
-
Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis, 6(9), 5852-5858. Retrieved from [Link]
-
Hartwig, J. F., et al. (2010). Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran. Journal of the American Chemical Society, 132(34), 12042-12044. Retrieved from [Link]
-
ResearchGate. (n.d.). Presumed mechanism of the Tsuji – Trost reaction of cinnamyl carbonates and arylboronic acids. Retrieved from [Link]
-
Stoltz, B. M., et al. (2016). Iridium-Catalyzed Stereoselective Allylic Alkylation Reactions with Crotyl Chloride. Angewandte Chemie International Edition, 55(48), 15033-15037. Retrieved from [Link]
-
Otsuka Pharmaceutical Company, Ltd. (2004). Enantioselective allylic substitution of cinnamyl esters catalyzed by iridium-chiral aryl phosphite complex: conspicuous change in the mechanistic spectrum by a countercation and solvent. The Journal of Organic Chemistry, 69(23), 7960-7964. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous protocol for allylic arylation of cinnamyl acetates with sodium tetraphenylborate using Bedford-type palladacycle catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
-
Li, C., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications, 15(1), 939. Retrieved from [Link]
-
Feringa, B. L., et al. (2017). Copper-Catalyzed Enantioselective Allyl–Allyl Cross-Coupling. Journal of the American Chemical Society, 139(35), 12157-12160. Retrieved from [Link]
-
You, S.-L., et al. (2017). Iridium-catalyzed enantioselective olefinic C(sp2)–H allylic alkylation. Chemical Science, 8(3), 2033-2037. Retrieved from [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
Feringa, B. L., et al. (2015). Regio- and Enantioselective Copper-Catalyzed Allylic Alkylation of Ortho-Substituted Cinnamyl Bromides with Grignard Reagents. The Journal of Organic Chemistry, 80(10), 4981-4984. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed allylic alkylation of cinnamyl acetate (10). Retrieved from [Link]
-
Trost, B. M., & Zhang, Y. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4144-4217. Retrieved from [Link]
-
Grogan, G., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 10(20), 6646-6654. Retrieved from [Link]
-
Feringa, B. L., et al. (2019). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Nature Communications, 10(1), 5543. Retrieved from [Link]
-
Reddit. (2023, November 13). Bulky alkylation troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of cinnamate derivates.
-
ResearchGate. (n.d.). Electrocatalytic carboxylation of other allylic halides under optimized conditions a. Retrieved from [Link]
-
Tunge, J. A., et al. (2022). Highly Stereospecific Cyclizations of Homoallylic Silanols. ChemRxiv. Retrieved from [Link]
-
Pearson. (n.d.). Catalytic Allylic Alkylation: Videos & Practice Problems. Retrieved from [Link]
-
Hoveyda, A. H., et al. (2017). Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. Journal of the American Chemical Society, 139(3), 1256-1267. Retrieved from [Link]
-
Journal of Chemical Education. (1998). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 75(11), 1435. Retrieved from [Link]
-
White, M. C., et al. (2014). General allylic C-H alkylation with tertiary nucleophiles. Journal of the American Chemical Society, 136(17), 6440-6446. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper-catalyzed allylic substitution. Retrieved from [Link]
-
Tunge, J. A., et al. (2022). Highly Stereospecific Cyclizations of Homoallylic Silanols. ACS Omega, 7(33), 28761-28765. Retrieved from [Link]
-
Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 69(18), 5813-5837. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
White, M. C., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 273-279. Retrieved from [Link]
-
Dixon, D. J., et al. (2021). The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. Chemical Science, 12(34), 11457-11462. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of naturally occurring cinnamyl cinnamates. Retrieved from [Link]
-
Larsson, M., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(12), 9994-10016. Retrieved from [Link]
-
South China University of Technology. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry, 89(20), 15289-15301. Retrieved from [Link]
-
Nitschke, J. R., et al. (2022). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society, 144(1), 376-383. Retrieved from [Link]
-
Sarpong, R., et al. (2023). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Diols. Organic Letters, 25(29), 5414-5418. Retrieved from [Link]
-
Feng, X., et al. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(27), 16407-16411. Retrieved from [Link]
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Application Notes and Protocols: Cinnamyl Chloride in the Synthesis of Bioactive Molecules
Introduction: The Versatility of Cinnamyl Chloride as a Synthetic Building Block
This compound ( (3-chloroprop-1-en-1-yl)benzene ) is a valuable and reactive electrophile in organic synthesis, serving as a cornerstone for the introduction of the cinnamyl moiety into a diverse array of molecular scaffolds. Its utility stems from the presence of a reactive allylic chloride, which readily participates in nucleophilic substitution and cross-coupling reactions. This reactivity profile has been extensively exploited in the synthesis of numerous bioactive molecules, including natural products and their analogs, demonstrating significant potential in medicinal chemistry and drug discovery. The cinnamyl group itself is a key pharmacophore in many compounds exhibiting anticancer, antifungal, and anti-inflammatory properties. This guide provides an in-depth exploration of the applications of this compound in the synthesis of such molecules, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies Employing this compound
The primary reactivity of this compound as an electrophile allows for its use in a variety of bond-forming reactions. The two predominant strategies for incorporating the cinnamyl group are nucleophilic substitution (N- and O-alkylation) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution: N- and O-Cinnamylation
The facile displacement of the chloride ion by heteroatom nucleophiles is a straightforward and widely used method for the synthesis of cinnamyl-containing compounds.
The reaction typically proceeds via an SN2 mechanism, where a nucleophile (such as an amine or an alcohol) attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon were chiral. The allylic nature of the substrate can sometimes lead to SN2' side products, although this is generally less common with primary allylic halides like this compound.
Diagram 1: General Scheme for N- and O-Cinnamylation
Caption: Cinnamylation of amines and alcohols.
This protocol describes a general method for the N-alkylation of a heterocyclic amine, a common structural motif in bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic amine (e.g., uracil, benzimidazole) (1.0 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol provides a general method for the synthesis of cinnamyl ethers from phenolic starting materials.
Materials:
-
This compound (1.1 eq)
-
Phenol derivative (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also a competent coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed with high stereo- and regioselectivity.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide. The catalytic cycle, broadly, consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3) (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Add the solvent and a small amount of water (e.g., a 4:1 ratio of organic solvent to water).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
The following examples illustrate the application of these synthetic strategies in the creation of molecules with notable biological activity.
Anticancer Agents
A number of cinnamyl derivatives have been synthesized and evaluated for their antitumor effects. For instance, compounds related to 2'-hydroxycinnamaldehyde have shown the ability to induce apoptosis and arrest the cell cycle in human cancer cells.[1] The synthesis of such compounds often involves the cinnamylation of a phenolic precursor. Furthermore, 5-cinnamoyl-6-aminouracil derivatives have been investigated as potential anticancer agents, with some showing activity against P388 leukemia.[2]
| Compound Class | Biological Activity | Synthetic Approach | Reference |
| Cinnamylphenols | Cancer chemopreventive agents | O-Cinnamylation | [3] |
| Cinnamide Derivatives | Antiproliferative against liver cancer cells | Amide coupling | [4] |
| Cinnamyl Sulfonamide Hydroxamates | HDAC inhibitors, anti-colon adenocarcinoma | Multi-step synthesis involving cinnamoyl moiety | [5] |
| Cinnamils and Quinoxalines | Inhibitory effect against pancreatic cancer cells | Condensation reactions of cinnamyl precursors | [6] |
Antifungal Agents
Cinnamaldehyde and its derivatives are well-known for their antifungal properties.[7][8] Synthetic modifications, often involving the cinnamyl group, are explored to enhance this activity. Cinnamide derivatives have been designed and synthesized, showing a broad spectrum of activity against various plant pathogens.[6]
| Compound Class | Target Pathogen | Noted Activity | Synthetic Approach | Reference |
| Cinnamide Derivatives | R. solani, B. cinerea | Inhibition ratios up to 90% | Wittig-Horner reaction | [6] |
| Cinnamaldehyde Derivatives | Fluconazole-resistant Candida albicans | Fungicidal activity | Not specified | [9] |
Safety and Handling of this compound
This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions.
-
Physical Properties: It is a yellow to yellow-brown liquid.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[11]
-
Hazards: this compound is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is suspected of causing genetic defects and cancer.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a powerful synthetic tool for the introduction of the biologically significant cinnamyl moiety. Through straightforward nucleophilic substitution reactions and more advanced palladium-catalyzed cross-couplings, researchers can access a vast chemical space of cinnamyl-containing molecules. The protocols and data presented in this guide are intended to serve as a foundational resource for scientists and drug development professionals aiming to leverage the synthetic versatility of this compound in their pursuit of novel bioactive compounds.
References
- Lee, J. H., et al. (2007). Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 17(19), 5423-5427.
- Nolan, S. P., et al. (2011). Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis. Journal of the American Chemical Society, 133(42), 17094-17104.
- Ito, C., et al. (1997). Synthetic cinnamylphenol derivatives as cancer chemopreventive agents. Bioorganic & Medicinal Chemistry, 5(11), 2063-2070.
- Wang, B., et al. (2013).
- El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18365-18380.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Al-Bayati, R. I. H. (2009). Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity. European Journal of Scientific Research, 31(3), 437-451.
- Zhang, Y., et al. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans.
- Esteban, G., et al. (2008). A Convenient Synthesis of the Central Core of Helioporins, seco-Pseudopterosins and Pseudopterosins via BCA-Annulation Sequence.
- Senda, S., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(9), 1165-1171.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm.
- Valparaiso University. (2022). The Synthesis of Potential Anti-Fungal Compounds.
- Sharma, P., et al. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific Pharmaceutical Sciences, 5(12), 34-45.
- El-Sayed, M. A., et al. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 991-1010.
- Mohamed Ali, A. H. E. (2020).
- Google Patents. (2013).
- Shreaz, S., et al. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia, 112, 116-131.
- JChemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube.
- Engle, K. M., & Yu, J.-Q. (2013). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation.
- Echeverria, A. K., & Collado-Yépez, E. (2019). Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach.
- In vitro and in vivo evaluation of novel cinnamyl sulfonamide hydroxamate derivative against colon adenocarcinoma. (2015). European Journal of Medicinal Chemistry, 93, 485-496.
- Tao, N., et al. (2019). Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii. Frontiers in Microbiology, 10, 55.
- Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. (2024). Journal of the American Chemical Society.
- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
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Application Note: A Guide to Investigating Solvent Effects on the Solvolysis of Cinnamyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The solvolysis of cinnamyl chloride serves as a quintessential model for investigating the competitive nature of nucleophilic substitution reactions, specifically the Sₙ1 and Sₙ2 pathways. As an allylic and benzylic halide, its unique structure allows for the formation of a resonance-stabilized carbocation, making it highly sensitive to the surrounding solvent environment. This application note provides a comprehensive guide, blending theoretical principles with practical laboratory protocols, to elucidate the profound impact of solvent properties—such as ionizing power and nucleophilicity—on the reaction kinetics and mechanistic outcome of this compound solvolysis. We will explore the underlying causality of solvent-substrate interactions, detail a robust titrimetric method for kinetic analysis, and introduce the application of the Grunwald-Winstein equation for quantitative mechanistic interpretation.
Part 1: Theoretical Background & Mechanistic Dichotomy
The reaction of an alkyl halide with a solvent, where the solvent also acts as the nucleophile, is termed solvolysis.[1] For a substrate like this compound, the reaction can proceed through two distinct mechanistic pathways: a unimolecular (Sₙ1) or a bimolecular (Sₙ2) route. The solvent's properties are a critical determinant in directing the reaction down one of these paths.[2]
The Sₙ1 Pathway: A Stepwise Process
The Sₙ1 mechanism is a two-step process initiated by the rate-determining ionization of the substrate to form a carbocation intermediate.[2][3] this compound is particularly prone to this pathway due to the formation of a highly stabilized cinnamyl cation. This stability arises from resonance, which delocalizes the positive charge across the allylic system and into the benzene ring.[4][5]
Key Solvent Influence: Polar protic solvents (e.g., water, ethanol, methanol) are exceptionally effective at promoting the Sₙ1 mechanism.[6][7]
-
Causality (Expertise): These solvents possess strong dipole moments and the ability to form hydrogen bonds. They stabilize the transition state leading to the carbocation and solvate both the resulting carbocation and the chloride leaving group, significantly lowering the activation energy for the ionization step.[6][7]
The Sₙ2 Pathway: A Concerted Process
The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][8] This pathway is favored for substrates with minimal steric hindrance.[6]
Key Solvent Influence: Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) favor the Sₙ2 mechanism.[2][9]
-
Causality (Expertise): These solvents can solvate cations but are poor at solvating anions (the nucleophile and leaving group).[9] By leaving the nucleophilic solvent molecules less "caged" by hydrogen bonds, their nucleophilicity is enhanced, promoting the bimolecular attack characteristic of the Sₙ2 reaction.[6][9]
Figure 1: Competing Sₙ1 and Sₙ2 mechanisms for this compound solvolysis.
Part 2: Quantitative Analysis with the Grunwald-Winstein Equation
To move beyond qualitative descriptions, the Grunwald-Winstein equation provides a powerful linear free-energy relationship to dissect solvent effects quantitatively.[10][11] The extended form of the equation is:
log(k/k₀) = mY + lN [12]
Where:
-
k is the rate constant of solvolysis in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).[11]
-
m is the sensitivity of the substrate to the solvent's ionizing power.
-
Y is the solvent ionizing power parameter (based on the solvolysis of tert-butyl chloride, a model Sₙ1 substrate).[10][11]
-
l is the sensitivity of the substrate to the solvent's nucleophilicity.
-
N is the solvent nucleophilicity parameter.
Mechanistic Interpretation (Trustworthiness):
-
High 'm' value (m ≈ 1.0): Indicates a high degree of charge separation in the transition state, characteristic of an Sₙ1 mechanism with a well-developed carbocation.[11]
-
Significant 'l' value: Suggests the reaction rate is sensitive to the nucleophilicity of the solvent, which is indicative of an Sₙ2 mechanism or significant nucleophilic solvent assistance in an Sₙ1 process.[12]
By measuring the rate constant k in a variety of solvents with known Y and N values, a multiple linear regression analysis can yield the m and l parameters, providing a quantitative fingerprint of the reaction mechanism.
Table 1: Representative Solvent Parameters and Expected Mechanistic Dominance
| Solvent System (v/v) | Y_Cl (Ionizing Power) | N_T (Nucleophilicity) | Expected Relative Rate (k_rel) | Expected Dominant Mechanism |
| 100% Ethanol | -2.03 | +0.37 | Low | Borderline Sₙ1/Sₙ2 |
| 80% EtOH / 20% H₂O | 0.00 | +0.20 | 1 (Reference) | Sₙ1 |
| 50% EtOH / 50% H₂O | +1.65 | +0.17 | High | Sₙ1 |
| 90% Acetone / 10% H₂O | -0.85 | -0.39 | Moderate | Borderline, leaning Sₙ2 |
| 50% Acetone / 50% H₂O | +1.50 | -0.37 | High | Sₙ1 |
Note: Y_Cl and N_T values are literature-based. Expected rates are qualitative predictions for this compound.
Part 3: Experimental Protocol for Kinetic Analysis via Titration
This protocol details a reliable method for determining the first-order rate constant (k) of this compound solvolysis by monitoring the production of hydrochloric acid (HCl).[3]
Objective
To measure and compare the rate of solvolysis of this compound in two different solvent systems: a highly polar protic solvent (50% Ethanol/50% Water) and a less polar solvent (90% Acetone/10% Water).
Materials & Reagents
-
This compound (95%+)[13]
-
Ethanol (95% or absolute)
-
Acetone (Reagent grade)
-
Deionized Water
-
Standardized Sodium Hydroxide (NaOH) solution (~0.04 M)
-
Bromothymol blue indicator solution
-
Thermostated water bath
-
Burette (50 mL), Pipettes (various sizes), Erlenmeyer flasks (125 mL), Stopwatch
Procedure
1. Preparation of Solvent Mixtures:
-
Solvent A (50% EtOH/H₂O): Prepare 200 mL by mixing 100 mL of 95% ethanol and 100 mL of deionized water.
-
Solvent B (90% Acetone/H₂O): Prepare 200 mL by mixing 180 mL of acetone and 20 mL of deionized water.
-
Allow both mixtures to reach thermal equilibrium in a water bath set to 25.0 °C.
2. Preparation of this compound Stock Solution:
-
Prepare a ~0.1 M solution of this compound in a non-reactive, dry solvent like pure acetone or dioxane. Insight: Preparing the stock in a dry, aprotic solvent prevents premature solvolysis before the kinetic run is initiated.
3. Kinetic Run (performed for each solvent system):
-
Pipette 50.0 mL of the desired solvent mixture (A or B) into a 125 mL Erlenmeyer flask.
-
Add 3-5 drops of bromothymol blue indicator. The solution should be yellow-green.
-
Place the flask in the 25.0 °C water bath for at least 10 minutes to ensure thermal equilibrium.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
To initiate the reaction, rapidly pipette 1.0 mL of the this compound stock solution into the flask, swirl vigorously, and immediately start the stopwatch (t=0) .
-
Immediately add NaOH from the burette until the solution just turns blue, and record the burette reading and the time. This first time point can be considered t₁.
-
Continue to titrate the generated HCl. As the solution reverts to yellow, add more NaOH to restore the blue color. Record the cumulative volume of NaOH added and the corresponding time for at least 8-10 data points, covering approximately 70-80% of the reaction. Self-Validation: This method continuously monitors the product formation, providing a direct measure of reaction progress.[3]
-
Infinity Titration (V∞): After collecting the kinetic data, cap the flask and heat it in a warm water bath (~60 °C) for 20-30 minutes to drive the reaction to completion. Cool the flask back to 25.0 °C and titrate to a final, stable blue endpoint. This final volume is V∞, representing the total amount of HCl produced.[3]
Data Analysis
The solvolysis of this compound is expected to follow first-order kinetics (Rate = k[R-Cl]). The integrated rate law for a first-order reaction is:
ln([R-Cl]₀ / [R-Cl]ₜ) = kt
This can be expressed in terms of the volumes of NaOH used:
ln(V∞ / (V∞ - Vₜ)) = kt
Where:
-
V∞ is the volume of NaOH for the infinity titration.
-
Vₜ is the volume of NaOH used at time t.
-
Create a table of your time (t) and volume (Vₜ) data.
-
Calculate (V∞ - Vₜ) and then ln(V∞ / (V∞ - Vₜ)) for each data point.
-
Plot ln(V∞ / (V∞ - Vₜ)) (y-axis) versus time (t) in seconds (x-axis).
-
The plot should yield a straight line passing through the origin. The slope of this line is the first-order rate constant, k (in s⁻¹).
Figure 2: Step-by-step experimental workflow for the titrimetric kinetic study.
Part 4: Interpretation of Results & Conclusion
Upon completing the experiment, you should find that the rate constant k is significantly larger in the 50% Ethanol/Water mixture than in the 90% Acetone/Water mixture.
-
Expert Interpretation: The higher rate in the aqueous ethanol is a direct consequence of the solvent's high ionizing power (high Y value), which stabilizes the carbocation intermediate of the Sₙ1 pathway.[6] Although aqueous acetone is also polar, its lower ionizing power and reduced ability to stabilize the leaving group result in a slower reaction rate. A full Grunwald-Winstein analysis across multiple solvents would likely reveal a high m value for this compound, confirming the dominance of the Sₙ1 mechanism in polar protic media.
References
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- Experiment 8 — Kinetics of SN1 Solvolysis. (2009). Chem 21, Fall 2009.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2026). Chemistry Steps.
-
D'Souza, M. J., Givens, A., Lorchak, P., Greenwood, A., Gottschall, S., Carter, S., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7286–7301. MDPI. Retrieved from .
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Hamersma, J. W., & Snippe, G. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Synthesis II, 1-53. PMC. Retrieved from .
- D'Souza, M. J., et al. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters.International Journal of Molecular Sciences, 14(4), 7286-301. PubMed.
- D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters.International Journal of Molecular Sciences, 14(4), 7286-7301. OUCI.
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
-
Radhakrishnan, T. C., & Ananthakrishnan, A. (2013). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry, 29(1), 221-226. Retrieved from .
-
D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14, 7286-7301. ResearchGate. Retrieved from .
- Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Surrey.
- Nader, A. E. (1971). PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI. Purdue e-Pubs.
- KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.). Theochem @ Mercer University.
-
D'Souza, M. J., et al. (2019). Molecular structures for this compound (1), cinnamyl bromide (2),... ResearchGate. Retrieved from .
-
The SN1 solvolysis of this compound in water gives two structurally .. (2025). Filo. Retrieved from .
- Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.). Studylib.
-
This compound 95 2687-12-9. (n.d.). Sigma-Aldrich. Retrieved from .
-
Pliego, J. R. (2019). Study of the Kinetics of an SN1 Reaction by Conductivity Measurement. ResearchGate. Retrieved from .
-
The \mathrm{S}_{\mathrm{N}} 1 solvolysis of this compound in water gi.. (2025). Filo. Retrieved from .
-
This compound | 2687-12-9. (2025). ChemicalBook. Retrieved from .
-
Preparation of this compound. (n.d.). PrepChem.com. Retrieved from .
- The SYnthesis of Cinnamoyl Chloride. (n.d.).
- Grunwald–Winstein equation. (n.d.). IUPAC Compendium of Chemical Terminology.
- Grunwald–Winstein equation. (n.d.). Wikipedia.
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 16(1), 1004-1022. Retrieved from .
- Grunwald–Winstein equation (G02710). (n.d.). IUPAC Compendium of Chemical Terminology.
-
Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (2023). YouTube. Retrieved from .
- 7.12: Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts.
-
Kumar, A. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science (IJCSPUB). Retrieved from .
-
D'Souza, M. J., & Kevill, D. N. (2014). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Molecules, 19(11), 18567-18587. NIH. Retrieved from .
-
Lab #8 - Kinetics Study Demonstration. (2020). YouTube. Retrieved from .
- Correlation of the Rates of Solvolyses of Cinnamyl Bromide. (2003). R Discovery.
-
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Royal Society Open Science, 9(1), 211612. PMC. Retrieved from .
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- 13. 肉桂基氯 95% | Sigma-Aldrich [sigmaaldrich.com]
industrial preparation methods for cinnamyl chloride
An In-Depth Guide to the Industrial Preparation of Cinnamyl Chloride: Protocols, Mechanistic Insights, and Safety
This compound (C₉H₉Cl) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1][2] Its allylic chloride structure imparts high reactivity, making it a versatile building block in organic synthesis.[3] This guide offers a comprehensive overview of the predominant industrial methods for its preparation, designed for researchers, chemists, and process development professionals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address the critical safety and environmental considerations inherent in its large-scale production.
Comparative Analysis of Primary Synthesis Routes
The industrial synthesis of this compound primarily revolves around two precursor molecules: cinnamyl alcohol and cinnamic acid. The choice of route is often dictated by factors such as raw material cost, desired purity, capital expenditure for equipment, and waste stream management.
-
Chlorination of Cinnamyl Alcohol: This is arguably the most direct and efficient route. The hydroxyl group of cinnamyl alcohol is substituted by a chlorine atom using a suitable chlorinating agent. This method is favored for its high yields and relatively straightforward reaction conditions.
-
Chlorination of Cinnamic Acid: This route involves the conversion of a carboxylic acid to an acyl chloride. It is a classic and reliable transformation in organic chemistry.[4] A notable advantage is the potential to utilize industrial byproducts as chlorinating agents, presenting a "green" and cost-effective alternative.[5]
-
Chloromethylation of Styrene: While feasible, this method, which utilizes styrene, formaldehyde, and hydrochloric acid, generally results in lower yields (around 62-65%) and may produce more side products, making it less common for high-purity industrial applications.[2][6]
Method A: Direct Chlorination of Cinnamyl Alcohol with Thionyl Chloride
This approach is highly favored in modern industrial settings due to its high efficiency and the convenient removal of byproducts. The reaction of cinnamyl alcohol with thionyl chloride (SOCl₂) produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture and neutralized in a scrubber system.[2][7]
Principle and Rationale
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride. Following a rearrangement and the departure of a chloride ion, an intermediate is formed which then collapses, releasing gaseous SO₂ and HCl, and forming the final this compound product.
Causality of Experimental Choices:
-
Solvent-Free Condition: A patented industrial method operates without a solvent, which simplifies the workup process, reduces cost, and minimizes solvent waste streams, aligning with green chemistry principles.[2]
-
Temperature Control: The reaction is exothermic. The dropwise addition of cinnamyl alcohol into thionyl chloride at a controlled low temperature (below 15°C) is crucial to prevent side reactions, such as polymerization or the formation of undesired byproducts, and to control the evolution of gaseous byproducts.[2]
-
Molar Ratio: A slight excess of thionyl chloride is typically used to ensure the complete conversion of the cinnamyl alcohol.[2]
Industrial Protocol: Solvent-Free Synthesis
This protocol is adapted from a patented industrial method (CN103012056A).[2]
Equipment:
-
Glass-lined or acid-resistant reactor with cooling jacket, mechanical stirrer, dropping funnel, and thermometer.
-
Gas outlet connected to a tail gas absorption apparatus (e.g., a vacuum pump and a surge tank containing an alkaline solution like sodium carbonate).[2]
Procedure:
-
Charge the reactor with thionyl chloride (SOCl₂). The molar ratio of thionyl chloride to cinnamyl alcohol should be between 1.1:1 and 1.5:1.[2]
-
Begin stirring and cool the reactor contents to below 15°C using a chilled brine or glycol cooling system.[2]
-
Activate the tail gas absorption system to neutralize the HCl and SO₂ gases that will be produced.[2]
-
Slowly add cinnamyl alcohol dropwise from the dropping funnel into the cooled thionyl chloride. Maintain the reaction temperature below 15°C throughout the addition.
-
After the addition is complete, shut off the cooling system and allow the reaction mixture to stir and slowly warm to ambient temperature. Continue stirring until the reaction is complete (typically monitored by GC analysis or until gas evolution ceases).
-
Once the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting material and impurities. The this compound fraction is typically collected at 95-100°C under a vacuum of 1.3 kPa.[2] A yield of up to 90.5% can be achieved with this method.[2]
Workflow Diagram: Cinnamyl Alcohol Route
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- 5. CN105777531A - Method for preparing cinnamoyl chloride from silicon tetrachloride - Google Patents [patents.google.com]
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- 7. Making sure you're not a bot! [oc-praktikum.de]
Troubleshooting & Optimization
Cinnamyl Chloride Synthesis: A Technical Support Center for Yield Optimization
Welcome to the technical support center for cinnamyl chloride synthesis. This compound is a valuable intermediate in the pharmaceutical and fragrance industries, but its synthesis can present challenges that impact yield and purity.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible synthesis.
Section 1: Troubleshooting Guide & Common Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound from cinnamyl alcohol.
Category: Low Product Yield
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Persistently low yields in this compound synthesis often trace back to one of several critical factors: reagent quality, reaction conditions, or the presence of side reactions.
-
Reagent Quality and Stoichiometry:
-
Thionyl Chloride (SOCl₂): This is the most common reagent for this conversion.[2] It is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading to SO₂ and HCl. Always use a freshly opened bottle or freshly distilled thionyl chloride for best results. An excess of SOCl₂ (typically 1.1 to 1.5 molar equivalents) is often used to drive the reaction to completion, but a large excess can promote side reactions.[3]
-
Cinnamyl Alcohol: Ensure the starting alcohol is pure and, most importantly, dry. The presence of water will consume the thionyl chloride.
-
-
Temperature Control: The reaction is exothermic. It is crucial to maintain a low temperature (typically 0-15 °C) during the initial addition of cinnamyl alcohol to thionyl chloride.[3] Uncontrolled temperature increases can lead to the formation of polymeric byproducts and other side reactions, significantly reducing the yield of the desired product.
-
Presence of a Base (e.g., Pyridine): The reaction of an alcohol with thionyl chloride produces HCl as a byproduct.[4][5] This acid can catalyze unwanted side reactions, particularly with an allylic system like cinnamyl alcohol. The inclusion of a non-nucleophilic base like pyridine is critical. Pyridine neutralizes the generated HCl, preventing acid-catalyzed polymerization and rearrangement.[2][4][6] It also fundamentally changes the reaction mechanism from SNi (internal nucleophilic substitution) to a cleaner SN2 pathway, which is generally preferred for primary alcohols.[2][4][6]
-
Work-up Procedure: this compound is susceptible to hydrolysis back to cinnamyl alcohol. Ensure all work-up steps are performed efficiently and under anhydrous or near-anhydrous conditions where possible until the final aqueous wash.
Question: I'm observing the formation of an unexpected isomer. What is happening?
Answer: The formation of an isomeric product is a classic sign of an allylic rearrangement (also known as an SN1' or SN2' reaction).[7][8] Cinnamyl alcohol is an allylic alcohol, meaning the hydroxyl group is on a carbon adjacent to a double bond.
-
Mechanism of Rearrangement: During the reaction, a resonance-stabilized allylic carbocation intermediate can form, especially under acidic conditions or with reagents that favor SN1-type mechanisms.[7] This delocalized cation has two electrophilic sites. While nucleophilic attack by chloride at the original carbon (α-position) gives the desired this compound, attack at the other end of the conjugated system (γ-position) results in the rearranged isomer, 1-phenyl-1-chloroprop-2-ene.
-
Mitigation Strategy: To suppress this rearrangement, you need to favor a concerted SN2 mechanism. The best way to achieve this is by using thionyl chloride in the presence of pyridine.[2][4][6] Pyridine prevents the build-up of HCl, minimizing the conditions that promote carbocation formation.[4][6] It also ensures a high concentration of free chloride ions to act as an external nucleophile for a direct backside attack.[4][6]
Category: Product Impurity & Side Reactions
Question: My final product is a dark, viscous oil instead of a light yellow liquid/solid. What causes this discoloration and how can I prevent it?
Answer: Dark coloration and high viscosity are typically indicative of polymerization. The double bond in the cinnamyl moiety is susceptible to acid-catalyzed polymerization.
-
Cause: The primary culprit is the HCl generated as a byproduct during the reaction with thionyl chloride.[4][5] Without a base to scavenge this acid, it can protonate the double bond of either the starting material or the product, initiating a chain reaction that forms polymeric tars. High reaction temperatures exacerbate this issue.
-
Prevention:
-
Use a Base: As emphasized previously, the addition of pyridine or a similar amine base is the most effective way to prevent polymerization by neutralizing HCl as it forms.[2][4]
-
Strict Temperature Control: Maintain low temperatures (0-15 °C) throughout the addition of reagents.[3]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the window for side reactions. Monitor progress using Thin Layer Chromatography (TLC).
-
Question: After purification, I still see traces of cinnamyl alcohol in my NMR/GC-MS. How can I improve removal?
Answer: Incomplete conversion or hydrolysis during work-up can leave residual cinnamyl alcohol.
-
Driving the Reaction to Completion: Ensure you are using a slight excess (1.1-1.2 equivalents) of thionyl chloride. Allow the reaction to stir for an adequate amount of time after the addition is complete. Monitor by TLC until the starting alcohol spot has completely disappeared.
-
Careful Work-up: this compound can hydrolyze back to the alcohol if exposed to water for extended periods. When performing aqueous washes, use cold brine, work quickly, and minimize the contact time. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
-
Purification: If starting material persists, purification by vacuum distillation is the most effective method. This compound has a boiling point of approximately 108 °C at 12 mmHg, which should allow for good separation from the higher-boiling cinnamyl alcohol.[9]
Section 2: Optimized Synthesis Protocol & Key Parameters
This section provides a reliable, step-by-step protocol for the synthesis of this compound from cinnamyl alcohol, incorporating best practices to maximize yield and purity.
Optimized Protocol: Cinnamyl Alcohol to this compound using SOCl₂/Pyridine
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler. The outlet gas should be directed through a trap containing an aqueous NaOH solution to neutralize HCl and SO₂ gases.
-
Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) as the solvent, followed by pyridine (1.1 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 eq.) to the stirred pyridine/DCM solution, ensuring the temperature does not exceed 5 °C.
-
Cinnamyl Alcohol Addition: Dissolve cinnamyl alcohol (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the cinnamyl alcohol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding cold water or pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Table 1: Comparison of Chlorinating Agents
| Reagent System | Typical Yield | Mechanism | Key Advantages | Key Disadvantages |
| SOCl₂ with Pyridine | 85-95%[3] | SN2[2][4][6] | High yield, clean reaction, gaseous byproducts (SO₂, HCl) are easily removed, suppresses rearrangement.[10][11] | Pyridine has a strong odor and must be completely removed during work-up. Thionyl chloride is moisture-sensitive. |
| SOCl₂ (neat/no base) | Variable (often lower) | SNi[4][6][12] | Simpler setup, no need to remove a base. | Prone to allylic rearrangement and acid-catalyzed polymerization, leading to lower yields and impurities.[12] |
| Lucas Reagent (HCl/ZnCl₂) | Moderate | SN1[13][14][15] | Inexpensive and readily available reagents. | SN1 mechanism strongly favors carbocation formation, leading to significant allylic rearrangement.[7][13] Reaction is often slow for primary alcohols.[10][13] |
Section 3: Reaction Mechanism Visualization
Understanding the reaction pathways is crucial for effective troubleshooting. The diagram below illustrates the desired SN2 pathway facilitated by pyridine and the competing SNi and SN1' pathways that can lower yield.
Sources
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- 15. youtube.com [youtube.com]
Technical Support Center: Purification of Cinnamyl Chloride by Vacuum Distillation
Welcome to the Technical Support Center for the purification of cinnamyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the vacuum distillation process for this compound, enabling you to troubleshoot effectively and optimize your purification.
Introduction: Why Vacuum Distillation for this compound?
This compound (C₉H₉Cl) is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals and fragrances.[1] However, its purification is often challenging due to its thermal sensitivity and reactivity. Vacuum distillation is the method of choice as it lowers the boiling point of the compound, thereby mitigating the risk of thermal decomposition that can occur at its atmospheric boiling point of approximately 256-258 °C.[2] By reducing the pressure, we can achieve efficient purification at a much lower and safer temperature.
This guide provides a comprehensive question-and-answer-based troubleshooting section and a list of frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common problems encountered during the vacuum distillation of this compound.
Problem 1: The Distillate is Dark or Discolored (Yellow to Brown).
Q: I performed a vacuum distillation of my crude this compound, and the collected product is yellow to brown, not the expected colorless to light yellow liquid. What is causing this discoloration, and how can I prevent it?
A: Discoloration during the distillation of this compound is a common issue and typically points to thermal decomposition or the presence of impurities that are either colored or react at elevated temperatures to form colored byproducts.
Causality and Resolution:
-
Thermal Decomposition: this compound, like many organic halides, can undergo thermal decomposition, especially if heated for prolonged periods or at too high a temperature. The decomposition can lead to the formation of conjugated polymeric materials or other chromophores. Upon heating, it can release irritating and toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[3]
-
Solution: The primary solution is to lower the distillation temperature. This can be achieved by improving the vacuum. Ensure your vacuum pump is operating efficiently and that all seals and joints in your distillation apparatus are airtight. Even a small leak can significantly increase the pressure and, consequently, the required distillation temperature.
-
-
Residual Acid: If your crude this compound contains residual acid from the synthesis step (e.g., from thionyl chloride), this can catalyze decomposition and polymerization reactions at elevated temperatures.
-
Solution: Before distillation, wash the crude this compound with a mild aqueous base, such as a 5% sodium bicarbonate solution, to neutralize any residual acid. Follow this with a water wash and a brine wash to remove any remaining aqueous solution. Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before proceeding with distillation.
-
-
Air Oxidation: The presence of oxygen at high temperatures can promote the formation of colored impurities.
-
Solution: Ensure your system is leak-free to minimize the presence of air. For particularly sensitive reactions, you can degas the crude material by briefly pulling a vacuum at room temperature before heating.
-
Problem 2: The Yield of Purified this compound is Low.
Q: I'm losing a significant amount of my product during vacuum distillation. What are the likely causes of this poor yield?
A: Low yield in a vacuum distillation can be attributed to several factors, ranging from mechanical losses to product degradation.
Causality and Resolution:
-
System Leaks: A leak in the vacuum system is a primary culprit for low yield. If the vacuum is not as deep as expected, the distillation temperature will be higher, potentially leading to decomposition. Furthermore, a leak can make it difficult to achieve the necessary pressure to distill the product efficiently.
-
Solution: Meticulously check all ground glass joints, tubing connections, and seals for leaks. Ensure all joints are properly greased with a suitable vacuum grease. A "leak-up test" can be performed by isolating the system from the vacuum pump and monitoring the pressure rise over time.[4]
-
-
"Bumping": Solutions can boil violently under vacuum, a phenomenon known as "bumping." This can cause the crude material to splash over into the receiving flask, contaminating the distillate and leading to an inaccurate assessment of the yield of pure product.
-
Solution: Vigorous and constant stirring of the distillation pot is essential. A magnetic stir bar and stir plate are standard. Boiling chips are not effective under vacuum as the trapped air is quickly removed.[5] Using a Claisen adapter in your distillation setup can also help to prevent bumped material from reaching the condenser.[6]
-
-
Incomplete Distillation: You may be stopping the distillation prematurely, leaving a significant amount of product in the distillation flask.
-
Solution: Monitor the distillation process carefully. The temperature of the vapor should remain relatively constant during the collection of the main fraction. A drop in temperature or a significant decrease in the distillation rate usually indicates that the majority of the product has been collected. You can slightly increase the heating mantle temperature to see if more product distills over at a stable temperature.
-
-
Decomposition: As mentioned in the previous problem, high temperatures can lead to product decomposition, which will naturally lower the yield of the desired product.
-
Solution: Optimize the vacuum to allow for the lowest possible distillation temperature.
-
Problem 3: The Purity of the Distilled this compound is Not as Expected.
Q: After distillation, I analyzed my product and found that it is still contaminated with impurities. Why isn't the distillation providing the expected purity?
A: While vacuum distillation is a powerful purification technique, its effectiveness depends on the nature of the impurities present.
Causality and Resolution:
-
Co-distilling Impurities: If your crude product contains impurities with boiling points close to that of this compound at the operating pressure, a simple vacuum distillation may not be sufficient to separate them. Common impurities from the synthesis of this compound can include unreacted cinnamyl alcohol and byproducts from the chlorinating agent (e.g., from thionyl chloride).[2]
-
Solution: A fractional vacuum distillation is necessary in this case. By using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser, you increase the number of theoretical plates, allowing for a much better separation of liquids with close boiling points.[4][7] Collect fractions as the temperature changes and analyze each fraction to isolate the purest product.
-
-
Isomerization: As an allylic chloride, this compound has the potential to isomerize, especially if exposed to heat or acidic/basic conditions. This could lead to the formation of isomeric impurities that may be difficult to separate by distillation.
-
Solution: Keep the distillation temperature as low as possible by maintaining a good vacuum. Ensure all acidic and basic residues are removed during the workup before distillation. The use of a fractional distillation column can also help to separate isomers if their boiling points are sufficiently different.[8]
-
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to cinnamyl alcohol, especially at elevated temperatures.[3] If your apparatus is not completely dry, or if the crude material contains water, this can lead to contamination of the distillate.
-
Solution: Ensure all glassware is thoroughly dried before assembly. Dry the crude this compound with an appropriate drying agent before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pressure and temperature for the vacuum distillation of this compound?
A1: The optimal conditions will depend on your specific vacuum setup. However, based on available data, a common target is to achieve a pressure that allows for distillation at a pot temperature that minimizes thermal decomposition. A literature example shows a boiling point of 108 °C at 12 mmHg.[1] Other sources indicate distillation in the range of 104-110 °C at pressures around 1.6 kPa (approximately 12 mmHg).[9] It is recommended to aim for the lowest possible temperature by achieving the best possible vacuum your system can handle.
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 12 | 108[1] |
| ~12 (1.6 kPa) | 104-110[9] |
Q2: What type of vacuum pump is recommended?
A2: A rotary vane vacuum pump is generally suitable for achieving the pressures needed for the vacuum distillation of this compound. It is crucial to protect the pump from corrosive vapors (like HCl that may be generated from decomposition) by using a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the pump.
Q3: What materials should my distillation apparatus be made of?
A3: Borosilicate glass is the standard and appropriate material for the distillation apparatus. For seals and tubing, it is important to use materials that are chemically resistant to chlorinated organic compounds. Fluoroelastomers (like Viton®) are generally a good choice for seals. Ensure any tubing used for the vacuum connection is thick-walled to prevent collapse under vacuum.[10]
Q4: How can I monitor the progress of the distillation?
A4: The key parameters to monitor are the temperature of the vapor just below the condenser and the rate of distillation. For a pure compound, the vapor temperature should remain constant as the main fraction is collected. You should also observe a steady rate of condensate dripping into the receiving flask.
Q5: What safety precautions are essential when handling and distilling this compound?
A5: this compound is a corrosive and lachrymatory (tear-inducing) substance.[11] It is crucial to handle it in a well-ventilated fume hood at all times. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[12] Be aware of the potential for thermal decomposition, which can release hazardous gases. Ensure your distillation setup is secure and behind a safety shield, especially when under vacuum, to protect against implosion.
Visualizing the Process
Standard Vacuum Distillation Setup
Caption: A decision-making flowchart for troubleshooting common issues.
References
- Mahajani, S. M., & Sharma, M. M. (2005). Industrial Applications of Reactive Distillation: Recent Trends. Organic Process Research & Development, 9(5), 599-623.
-
Pro-Auto Corporation. Chemical Compatibility Selection Guide. [Link]
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Versa-Matic. CHEMGUIDE. [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
-
Oriental Journal of Chemistry. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. [Link]
-
Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART. [Link]
-
Juelun Chemical. This compound Supplier. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Nagano Technical College. The SYnthesis of Cinnamoyl Chloride. [Link]
-
Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART. [Link]
-
ChemBK. This compound. [Link]
-
Beaker & Wrench. Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
Chemistry Stack Exchange. Use of fractional distillation in organic chemistry. [Link]
-
Jack Westin. Distillation - Separations And Purifications - MCAT Content. [Link]
- Google Patents.
- Google Patents.
-
MIT Digital Lab Techniques Manual. Distillation II. [Link]
-
National Institutes of Health. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]
-
FuseSchool. Fractional Distillation | Organic Chemistry | Chemistry. [Link]
-
Wiley Online Library. Cationic photopolymerization of cyclic esters at elevated temperatures and their application in hot lithography. [Link]
- Google Patents.
-
Wikipedia. Trichloroethylene. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Selective synthesis of natural benzaldehyde by hydrolysis of cinnamaldehyde using novel hydrotalcite catalyst. [Link]
-
EasyStill. Troubleshooting Common Distillation Issues. [Link]
-
ResearchGate. reactive distillation technology for cleaner production of chemicals on industrial scale. [Link]
-
ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. [Link]
-
MDPI. Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. [Link]
-
Wikipedia. Chloroform. [Link]
-
Wikipedia. Carbometalation. [Link]
-
S3waas. Syllabus for Chemistry (SCQP08). [Link]
-
ResearchGate. Selective synthesis of natural benzaldehyde by hydrolysis of cinnamaldehyde using novel hydrotalcite catalyst. [Link]
-
MySkinRecipes. Stabilizer. [Link]
-
Careerdays.io. Troubleshooting Distillation Controls. [Link]
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- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | 2687-12-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 10. proautocon.com [proautocon.com]
- 11. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. emerson.com [emerson.com]
Cinnamyl Chloride Synthesis: Technical Support & Troubleshooting Guide
This guide provides in-depth technical support for the synthesis of cinnamyl chloride, focusing on the identification, mitigation, and troubleshooting of common side reactions. The information is structured in a practical question-and-answer format to directly address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected when using thionyl chloride (SOCl₂). What are the primary causes?
Low yield is a frequent issue, often stemming from several competing side reactions or suboptimal conditions. The most common culprits are:
-
Reagent Degradation: Thionyl chloride is highly reactive with atmospheric moisture. If an old or improperly stored bottle is used, it will have partially hydrolyzed to sulfur dioxide (SO₂) and hydrochloric acid (HCl), reducing its efficacy for the chlorination of cinnamyl alcohol.
-
Formation of Dicinnamyl Ether: This is a major byproduct, formed when a molecule of unreacted cinnamyl alcohol acts as a nucleophile and attacks a newly formed this compound molecule (or an intermediate). This is particularly prevalent at elevated temperatures.
-
Product Hydrolysis: this compound is susceptible to hydrolysis, especially if there is water in the reaction mixture (from reagents or glassware) or during aqueous workup.[1] This reverts the product back to cinnamyl alcohol.
-
Polymerization: Under certain conditions, particularly with heat or acidic catalysts, the product can polymerize.[2]
Troubleshooting Steps:
-
Always use a fresh or recently distilled bottle of thionyl chloride.
-
Ensure all glassware is rigorously dried before use.
-
Maintain a low reaction temperature (e.g., 0-15°C) during the addition of cinnamyl alcohol to thionyl chloride to disfavor ether formation.[3]
-
Use a non-aqueous workup if possible, or minimize the duration and temperature of any aqueous washes.
Q2: I've isolated a significant, oily, high-boiling point impurity alongside my this compound. How can I identify and prevent it?
This impurity is almost certainly dicinnamyl ether .
-
Identification: The ether is less volatile than this compound. On a TLC plate, it will have a different Rf value. Its identity can be confirmed by ¹H NMR spectroscopy, where you would expect to see characteristic signals for the cinnamyl groups and the ether linkage, but an absence of the hydroxyl proton from the starting alcohol.
-
Causality: The synthesis of this compound from cinnamyl alcohol with SOCl₂ proceeds through a chlorosulfite intermediate (C₆H₅CH=CHCH₂OS(O)Cl). If the concentration of cinnamyl alcohol is high or the reaction temperature is not adequately controlled, a second molecule of the alcohol can attack this intermediate, displacing the chlorosulfite group to form the ether.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of thionyl chloride to ensure all the alcohol is converted to the chlorosulfite intermediate quickly.
-
Inverse Addition: Slowly add the cinnamyl alcohol to the chilled thionyl chloride (or a solution of it). This keeps the concentration of the nucleophilic alcohol low at all times, minimizing its ability to compete with the chloride ion.
-
Low Temperature: As mentioned in Q1, maintaining a low temperature is critical. A patent for an industrial preparation specifies keeping the temperature below 15°C during addition.[3]
-
Q3: My product is unstable and seems to decompose during vacuum distillation. How can I purify it effectively?
This compound is thermally labile. Decomposition during distillation is a common problem, often leading to polymerization or the formation of colored byproducts.
Best Practices for Purification:
-
Use High Vacuum: Distill at the lowest possible pressure (<1 mmHg if possible) to reduce the required temperature. The boiling point is approximately 108°C at 12 mmHg.[4]
-
Avoid Overheating: Use a water or oil bath for gentle, even heating. Do not heat the distillation flask directly with a mantle. Remove the heat source as soon as the bulk of the product has distilled.
-
Work Quickly: this compound should be used fresh.[5] Prolonged storage, even when refrigerated, can lead to degradation.[1][4][6]
-
Consider Alternatives: If thermal decomposition is severe, consider purification by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). This avoids heat entirely.
Q4: I'm seeing evidence of an isomeric impurity in my final product. What is it and how is it formed?
You are likely observing the product of an allylic rearrangement . This compound (1-chloro-3-phenyl-2-propene) can exist in equilibrium with its isomer, 3-chloro-3-phenyl-1-propene.
-
Mechanism: This occurs because the carbocation intermediate formed during an Sₙ1-type reaction is an allylic carbocation. This intermediate has two resonance structures, and the incoming nucleophile (chloride) can attack at either the primary (C1) or secondary (C3) position. While the primary product is generally favored, conditions that promote carbocation formation (e.g., polar solvents, Lewis acid catalysts) can increase the amount of the rearranged isomer.[7][8][9][10][11]
-
Prevention: To minimize rearrangement, favor Sₙ2 or Sₙi conditions. Using thionyl chloride in a non-polar solvent often proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which is less prone to rearrangement.
Troubleshooting & Analytical Protocols
Protocol 1: Optimized Synthesis of this compound from Cinnamyl Alcohol
This protocol is designed to minimize common side reactions.
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂), freshly opened or distilled
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum or dry in an oven. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the reaction flask, add thionyl chloride (1.2 equivalents) to anhydrous solvent (e.g., 5 mL per gram of alcohol). Cool the flask to 0°C in an ice-water bath.
-
Reactant Addition: Dissolve cinnamyl alcohol (1.0 equivalent) in a minimal amount of the same anhydrous solvent in the dropping funnel. Add the alcohol solution dropwise to the stirred, cooled thionyl chloride solution over 30-45 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm slowly to room temperature and stir for 2-3 hours. The reaction produces gaseous SO₂ and HCl, which must be vented through a scrubber (e.g., a bubbler containing NaOH solution).[12]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the cinnamyl alcohol spot has disappeared.
-
Workup: Carefully and slowly remove the excess solvent and SOCl₂ under reduced pressure using a rotary evaporator with a cold trap.
-
Purification: Purify the crude residue immediately by vacuum distillation or flash chromatography as described in Q3.
Protocol 2: TLC Monitoring for Side Products
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or a potassium permanganate (KMnO₄) stain.
-
Expected Rf Values:
-
This compound: High Rf (less polar).
-
Dicinnamyl Ether: High Rf, but typically slightly lower than the chloride.
-
Cinnamyl Alcohol: Lower Rf (more polar due to -OH group).
-
Reaction Pathways & Data Summary
Influence of Reaction Parameters on Side Product Formation
| Parameter | Effect on Main Reaction | Common Side Product Favored | Rationale |
| High Temperature | Decreases yield | Dicinnamyl Ether, Polymer | Increases rate of nucleophilic attack by alcohol (ether formation) and promotes polymerization. |
| Presence of Water | Decreases yield | Cinnamyl Alcohol (Hydrolysis) | This compound is moisture-sensitive and hydrolyzes back to the starting material.[1] |
| Incorrect Stoichiometry | Decreases yield | Dicinnamyl Ether | If alcohol is in excess, it will compete as a nucleophile, forming the ether. |
| Polar/Protic Solvent | Can decrease yield | Rearranged Isomer | Solvents that stabilize carbocation intermediates can promote Sₙ1 pathways and subsequent allylic rearrangement.[11] |
Reaction Mechanism Diagram
The following diagram illustrates the desired reaction pathway for this compound synthesis versus the major competing side reactions of ether formation and hydrolysis.
Sources
- 1. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. lifechempharma.com [lifechempharma.com]
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- 11. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Managing Cinnamyl Chloride
A Guide for Researchers in Synthetic Chemistry & Drug Development
Welcome to the technical support guide for cinnamyl chloride (CAS No. 2687-12-9). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound is a valuable building block, but its utility is intrinsically linked to its high reactivity, particularly its sensitivity to moisture. Improper handling can lead to reagent degradation, failed experiments, and inconsistent results.
This guide provides in-depth, field-proven insights into the causality behind its moisture sensitivity and offers robust, self-validating protocols to ensure experimental success. We will explore the fundamental principles of handling this reagent, troubleshoot common issues, and provide step-by-step procedures for moisture-critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding this compound. Understanding these fundamentals is the first step toward successful experimentation.
Q1: What is this compound, and why is it so sensitive to moisture?
A: this compound ((E)-(3-chloroprop-1-en-1-yl)benzene) is an organochloride featuring a chlorine atom attached to an allylic carbon. Its high reactivity stems from the stability of the corresponding allylic carbocation intermediate that can form upon dissociation of the chloride ion. This carbocation is resonance-stabilized by the adjacent double bond and the phenyl group.
Moisture sensitivity is a direct consequence of this reactivity. Water is a nucleophile that readily attacks the electrophilic carbon atom of the C-Cl bond. This reaction, known as hydrolysis, proceeds via a nucleophilic substitution pathway (S_N1-like), leading to the formation of cinnamyl alcohol and hydrochloric acid.[1][2] This degradation is often rapid and can significantly reduce the purity of the reagent.[1]
Q2: How can I visually or analytically determine if my this compound has been compromised by moisture?
A: There are several indicators of degradation:
-
Visual Inspection: Pure this compound is typically a colorless to pale yellow liquid.[2][3] If your sample appears cloudy, has formed a precipitate (cinnamyl alcohol is less soluble in some nonpolar solvents), or has become significantly more viscous, it may be degraded.
-
Odor: Upon hydrolysis, corrosive and irritating hydrogen chloride (HCl) gas is released.[1] A sharp, acrid smell that is more pungent than the typical lachrymatory character of the chloride itself is a strong indicator of water contamination.
-
Analytical Confirmation: For definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. The ¹H NMR spectrum of fresh this compound will show a characteristic doublet for the methylene protons (-CH₂Cl) around 4.1-4.2 ppm. The appearance of new peaks corresponding to the methylene protons of cinnamyl alcohol (~4.3 ppm, but a different coupling pattern) and the disappearance of the starting material signal will confirm hydrolysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify cinnamyl alcohol and other potential byproducts.
Q3: What are the absolute best practices for storing and handling this compound to prevent moisture exposure?
A: Strict adherence to anhydrous conditions is critical.
-
Storage: The reagent should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool (refrigerated at 2-8°C), dry, and dark place.[4][5][6][7] The bottle should be stored inside a desiccator or a dry box to protect it from atmospheric moisture.
-
Handling: All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[6] Use only oven-dried glassware and dry, clean syringes or cannulas for transfers. Never leave the bottle open to the air. After withdrawing the required amount, flush the headspace of the container with inert gas before resealing.
Q4: Which solvents are recommended for reactions, and what level of dryness is required?
A: The choice of solvent is reaction-dependent, but the requirement for dryness is universal.
-
Recommended Solvents: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF) are commonly used.[7]
-
Required Dryness: Always use anhydrous solvents with a water content of <50 ppm. Solvents should be freshly dried using an appropriate method (e.g., distillation over sodium/benzophenone for ethers, calcium hydride for DCM/DMF) or obtained from a solvent purification system (SPS). Using commercial "anhydrous" solvents directly from a freshly opened septum-sealed bottle is also a reliable practice.
Q5: My reaction with this compound failed. Could I have used a compromised reagent?
A: Yes, this is a very common cause of failure. If the this compound was exposed to moisture, it would have partially or fully converted to cinnamyl alcohol. Cinnamyl alcohol is unreactive under the conditions used for nucleophilic substitution of the chloride. Therefore, using a degraded reagent will directly lead to low or zero yield of the desired product, with the primary recoverable organic material being cinnamyl alcohol.
Section 2: Troubleshooting Guide for this compound Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered in reactions involving this compound, with a focus on issues arising from moisture contamination.
| Problem Observed | Probable Cause(s) Related to Moisture | Recommended Corrective Actions & Explanations |
| Low or No Product Yield | 1. Degraded Starting Material: The this compound was hydrolyzed to cinnamyl alcohol prior to the reaction. | 1. Verify Reagent Quality: Before starting, run a quick ¹H NMR or GC-MS on an aliquot of the this compound to confirm its purity. Discard if significant hydrolysis is detected. 2. Improve Handling: Ensure all future handling is done under a strict inert atmosphere.[6] Use fresh, sealed bottles of the reagent whenever possible. |
| Formation of Cinnamyl Alcohol as a Major Byproduct | 1. Contaminated Reagent: As above. 2. Wet Solvents/Reagents: The this compound was pure, but was introduced to a reaction flask containing wet solvent or other wet reagents. | 1. Dry All Components: Ensure all solvents are anhydrous (<50 ppm H₂O). Dry all other reagents (e.g., bases, catalysts, nucleophiles) as appropriate for their chemical nature. Oven-dry all glassware and cool under vacuum or in a desiccator. |
| Inconsistent Reaction Rates or Non-Reproducible Results | 1. Variable Water Content: Inconsistent levels of moisture contamination between experimental runs are acting as a competing nucleophile, leading to variable consumption of the starting material. | 1. Standardize Anhydrous Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all moisture-sensitive reactions. This includes standardizing solvent drying, glassware preparation, and inert atmosphere techniques. This removes variability and ensures reproducibility. |
| Reagent is Cloudy, Viscous, or Contains a Precipitate | 1. Hydrolysis & Polymerization: Significant water exposure has led to the formation of cinnamyl alcohol and potentially initiated polymerization or decomposition, especially if HCl byproduct is present. | 1. Discard the Reagent: Do not attempt to use the reagent. It is severely compromised. The presence of HCl can catalyze side reactions.[5] 2. Review Storage: Re-evaluate your storage protocol. Ensure containers are sealed properly and stored in a designated dry environment.[4][8] |
Section 3: Visualization of Degradation and Troubleshooting
To better understand the chemical processes and logical steps involved, the following diagrams have been generated.
Hydrolysis Pathway of this compound
The diagram below illustrates the nucleophilic substitution reaction where water acts as a nucleophile, attacking the this compound to produce inactive cinnamyl alcohol and corrosive hydrochloric acid.
Caption: Hydrolysis of this compound by ambient moisture.
Troubleshooting Workflow for Failed Reactions
This decision tree provides a logical workflow for diagnosing a failed reaction where this compound was the limiting reagent.
Caption: A decision tree for troubleshooting this compound reactions.
Section 4: Protocol for Moisture-Sensitive Nucleophilic Substitution
This section provides an exemplary protocol for the synthesis of N-benzylcinnamylamine, highlighting the critical steps for moisture control.
Objective: To perform a nucleophilic substitution on this compound with benzylamine under strict anhydrous conditions.
Materials:
-
This compound (fresh bottle, >95% purity)
-
Benzylamine (distilled from CaH₂)
-
Triethylamine (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
Schlenk flask and other oven-dried glassware
-
Nitrogen or Argon gas line
Procedure:
-
Glassware Preparation: All glassware (Schlenk flask, dropping funnel, magnetic stir bar) must be placed in an oven at 120°C for at least 4 hours and then cooled to room temperature under high vacuum or in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware hot and immediately place it under a positive pressure of inert gas (N₂ or Ar). Maintain this inert atmosphere throughout the entire experiment.
-
Reagent Preparation: In the reaction flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq, as an HCl scavenger) in anhydrous THF under inert gas. Stir the solution at 0°C (ice bath).
-
This compound Addition: Prepare a solution of this compound (1.05 eq) in a separate flask with anhydrous THF via syringe transfer. Add this solution dropwise to the stirred benzylamine solution at 0°C over 30 minutes using a pressure-equalizing dropping funnel. Causality Note: Slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylcinnamylamine.
References
-
This compound - SAFETY DATA SHEET. (2012-04-19). [Link]
-
A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. (2014). Oriental Journal of Chemistry. [Link]
-
Preparation of this compound. (n.d.). PrepChem.com. [Link]
-
This compound | C9H9Cl. (n.d.). PubChem - NIH. [Link]
-
This compound Supplier | Specialty Benzyl Halide in Bulk. (n.d.). Juelun Chemical. [Link]
-
Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (2013). NOP. [Link]
-
Cinnamoyl chloride. (2022-10-16). ChemBK. [Link]
- Industrial preparation method of this compound. (2013).
-
The SYnthesis of Cinnamoyl Chloride. (n.d.). Shinshu University. [Link]
-
Molecular structures for this compound (1), cinnamyl bromide (2),... (n.d.). ResearchGate. [Link]
-
Relative Ease of Hydrolysis. (2024-12-23). Save My Exams. [Link]
-
Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. (n.d.). Journal of the American Chemical Society. [Link]
-
This compound, 1 X 100 g (187186-100G). (n.d.). Alkali Scientific. [Link]
-
Product information, this compound. (n.d.). P&S Chemicals. [Link]
Sources
- 1. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 2687-12-9 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound 95 2687-12-9 [sigmaaldrich.com]
- 8. chemicalbull.com [chemicalbull.com]
Technical Support Center: Troubleshooting Incomplete Reactions of Cinnamyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving cinnamyl chloride. The following question-and-answer-based guide is structured to address common challenges, from reagent handling to complex side reactions, ensuring you can diagnose and resolve issues in your experimental workflow.
Part 1: Foundational Issues: Reagent Integrity and Reaction Setup
This section addresses the most common and fundamental sources of reaction failure. Before optimizing complex parameters, it is crucial to validate the quality of your starting materials and the integrity of your experimental setup.
Q1: My reaction with this compound is sluggish or fails to initiate. Could my starting material be the problem?
A1: Absolutely. The stability and purity of this compound are paramount for successful reactions. This compound is susceptible to degradation, which can halt your reaction before it even begins.
-
Hydrolysis: this compound reacts readily with water and alcohols. Exposure to atmospheric moisture or residual water in solvents can cause it to hydrolyze into cinnamyl alcohol and hydrogen chloride (HCl). The presence of HCl can further catalyze unwanted side reactions or neutralize basic reagents.
-
Light Sensitivity: The compound can decompose or undergo side reactions when exposed to light.
-
Purity: Commercial this compound is often sold at ~95% purity. Impurities from its synthesis or degradation can interfere with the desired reaction.
Troubleshooting Steps:
-
Verify Purity: If possible, analyze your this compound via GC or NMR to confirm its purity and check for the presence of cinnamyl alcohol or cinnamic acid.
-
Proper Storage: Always store this compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).
-
Use Fresh Reagent: If the bottle is old or has been opened frequently, consider using a freshly opened bottle or purifying the existing stock by vacuum distillation.
| Table 1: this compound Properties & Handling | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~108 °C @ 12 mmHg |
| Density | ~1.096 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents like ether and ethanol. |
| Storage Conditions | 2-8°C, away from light and moisture, under an inert atmosphere. |
| Key Instabilities | Reacts with water, alcohols, bases, and strong oxidizing agents. |
Q2: I'm performing a Grignard reaction, and it's not working. What are the most likely causes?
A2: Grignard reactions demand strictly anhydrous conditions. This compound, being an electrophile, will react with the Grignard reagent you've prepared. However, if you are attempting to form a Grignard reagent from this compound, several pitfalls exist.
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water from the solvent, glassware, or atmosphere.
-
Wurtz-Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted this compound, leading to the formation of dicinnamyl (1,5-diphenyl-1,5-hexadiene). Using a large excess of magnesium can help minimize this.
-
Allylic Rearrangement: The Grignard reagent of this compound can exist in equilibrium with its rearranged allylic isomer, which can lead to a mixture of products upon reaction with an electrophile.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Use high-quality magnesium turnings. If the reaction is difficult to initiate, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Control Addition: Add the this compound solution slowly to the magnesium suspension to maintain a gentle reflux and minimize side reactions.
Part 2: Navigating Reaction Mechanisms and Side Products
Understanding the mechanistic pathways available to this compound is key to controlling the product outcome. Incomplete reactions are often the result of competing, non-productive pathways.
Q3: My nucleophilic substitution reaction is giving me a mixture of products, leading to low yield of the desired isomer. Why is this happening?
A3: This is a classic issue with allylic halides like this compound. It can react through multiple nucleophilic substitution pathways (SN1, SN2, and SN1'), and the balance between them is highly dependent on your reaction conditions. The formation of a product mixture is often due to an SN1-type mechanism involving a resonance-stabilized carbocation.
-
SN2 Pathway: A strong, unhindered nucleophile in a polar aprotic solvent (like THF, acetone) favors a direct, backside attack at the carbon bearing the chlorine. This yields a single, "normal" substitution product.
-
SN1 Pathway: In polar protic solvents (like water, ethanol) or with weaker nucleophiles, the reaction can proceed via a carbocation intermediate. This cinnamyl cation is resonance-stabilized, with positive charge delocalized across two carbons (the α- and γ-carbons).
-
SN1' Pathway (Allylic Rearrangement): The nucleophile can attack the γ-carbon of the resonance-stabilized carbocation, leading to an "abnormal" or rearranged product.
Caption: Competing pathways in this compound reactions.
Troubleshooting Steps:
-
Solvent Choice: To favor the direct SN2 pathway and minimize rearrangement, use polar aprotic solvents like THF, DMF, or acetonitrile. Avoid polar protic solvents like ethanol or water unless the SN1 pathway is desired.
-
Nucleophile Strength: Use the strongest possible nucleophile for your desired transformation. For example, use sodium ethoxide instead of ethanol.
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled (often SN2) product over the thermodynamically controlled one.
| Table 2: Influence of Solvent on Reaction Pathway | ||
| Solvent Type | Examples | Favored Pathway |
| Polar Protic | Water, Ethanol, Methanol | SN1 / SN1' (promotes carbocation formation) |
| Polar Aprotic | THF, Acetone, DMF, Acetonitrile | SN2 (solvates cation, leaves nucleophile "bare") |
| Nonpolar | Hexane, Toluene | Generally slow reaction rates for both pathways |
Q4: I'm reacting this compound with an amine, but my yield is never more than 50%, even with prolonged reaction times. What's wrong?
A4: This is a very common and predictable outcome based on the reaction stoichiometry. The reaction of this compound with a primary or secondary amine produces not only the desired N-substituted product but also one equivalent of hydrogen chloride (HCl).
The amine starting material is a base. Therefore, the HCl produced will immediately react with a second equivalent of the starting amine to form an ammonium salt. This salt is no longer nucleophilic and is effectively removed from the reaction.
R-NH₂ (Nucleophile) + Cinnamyl-Cl → [Cinnamyl-NH₂-R]⁺Cl⁻ [Cinnamyl-NH₂-R]⁺Cl⁻ + R-NH₂ (Base) → Cinnamyl-NH-R + [R-NH₃]⁺Cl⁻
If you start with a 1:1 molar ratio, a maximum of 50% of your amine can act as a nucleophile before the other 50% is consumed as a base.
Caption: Stoichiometry of amine alkylation.
Troubleshooting Steps:
-
Use Excess Amine: The simplest solution is to use at least 2 equivalents of the amine. One equivalent acts as the nucleophile, and the second acts as an acid scavenger.
-
Add an External Base: A more atom-economical approach is to use 1 equivalent of your valuable amine and add 1.1-1.5 equivalents of a non-nucleophilic auxiliary base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).
Part 3: Analytical & Purification Protocols
Properly monitoring your reaction and purifying the product are critical for success.
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
On the left, spot a dilute solution of your starting material (this compound).
-
In the middle, spot your reaction mixture (co-spot).
-
On the right, spot a dilute solution of your nucleophile.
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). This compound and the cinnamyl product should be UV active. If needed, stain the plate with potassium permanganate.
-
Analyze: The reaction is complete when the spot corresponding to the limiting reagent (often this compound) has disappeared from the reaction mixture lane, and a new spot corresponding to the product has appeared.
| Table 3: Common TLC Troubleshooting Scenarios | |
| Problem | Potential Cause & Solution |
| All spots remain at the origin (Rf ≈ 0). | Mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| All spots run to the solvent front (Rf ≈ 1). | Mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Spots are streaking. | Sample is too concentrated, or an acidic/basic compound is interacting with the silica. Dilute the sample. Add a trace amount of acid (acetic acid) or base (triethylamine) to the mobile phase. |
Q6: My crude product is an oil with multiple components. What is a reliable method for purification?
A6: For complex mixtures, flash column chromatography is the most effective purification technique.
-
Determine Eluent System: Use TLC to find a solvent system that gives good separation between your product and impurities, aiming for an Rf value of ~0.3 for your product.
-
Pack the Column: Pack a glass column with silica gel using your chosen eluent system.
-
Load the Sample: Concentrate your crude product. If it's an oil, dissolve it in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.
-
Elute and Collect: Run the eluent through the column, collecting fractions in test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
References
-
PrepChem. (n.d.). Preparation of this compound. PrepChem.com. Retrieved from [Link]
-
Juelun Chemical. (n.d.). This compound Supplier. Juelun Chemical. Retrieved from [Link]
-
Young, W. G., Ballou, G., & Nozaki, K. (1939). Allylic Rearrangements. VIII. The Action of Magnesium on this compound. Journal of the American Chemical Society, 61(1), 12-14. Retrieved from [Link]
-
Nishimura, T. (1964). The SYnthesis of Cinnamoyl Chloride. Nagoya Technical College, 1, 1-4. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of this compound and its grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Alfa Aesar. (2012). This compound - SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]
-
Sankaran, K. R., & Radhakrishnan, T. (2014). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry, 30(1), 133-138. Retrieved from [Link]
- Google Patents. (2013). CN103012056A - Industrial preparation method of this compound.
-
Johnson, D. E., & Young, W. G. (1953). Allylic Rearrangements. XXXVIII. The Reactions of Cinnamyl Grignard Reagents and Alkali Metal Derivatives of Allylbenzene with Acetophenone. Journal of the American Chemical Society, 75(19), 4913-4915. Retrieved from [Link]
- Filo. (2025). The SN1 solvolysis of this compound in water gives two structurally isomeric alcohols.
Technical Support Center: Catalyst Selection for Cinnamyl Chloride Reactions
Welcome to the technical support center for cinnamyl chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges and questions during their synthetic work. This compound is a valuable and highly reactive building block, but its utility is directly tied to the precise selection and application of catalytic systems. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common issues, and optimizing reaction protocols.
General Considerations for this compound Reactivity
This compound's reactivity is dominated by the presence of a chlorine atom at an allylic position, making it highly susceptible to nucleophilic substitution and an excellent partner in various cross-coupling reactions.[1] The choice of catalyst is paramount as it dictates the reaction pathway, regioselectivity, stereoselectivity, and ultimately, the yield and purity of the desired product. Before initiating any experiment, consider the fundamental nature of the desired transformation.
Frequently Asked Questions: Initial Catalyst Strategy
Q: What are the primary reaction classes for this compound, and how does this influence my initial catalyst choice? A: this compound primarily undergoes two major classes of reactions: nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
-
For Nucleophilic Substitutions (C-O, C-N, C-S bond formation): If your nucleophile is potent, a catalyst may not be necessary. However, for weaker nucleophiles or to enhance reaction rates and selectivity, a Phase-Transfer Catalyst (PTC) is often the best choice, especially in biphasic systems.[2]
-
For Carbon-Carbon Bond Formation (Cross-Coupling): Palladium complexes are the industry standard. The specific type—Suzuki-Miyaura, Heck, Sonogashira, etc.—will dictate the optimal combination of palladium precursor, ligand, base, and solvent.
Q: How do I decide between a homogeneous and a heterogeneous catalyst? A: The choice depends on your priorities. Homogeneous catalysts (e.g., soluble palladium complexes) generally offer higher activity and selectivity due to well-defined active sites. However, catalyst removal can be challenging. Heterogeneous catalysts (e.g., Palladium on Carbon) are easily separated from the reaction mixture, facilitating purification and catalyst recycling, though they may sometimes exhibit lower activity or different selectivity.
Section 1: Nucleophilic Substitution Reactions
The allylic chloride in this compound is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. These reactions can proceed through Sₙ1 or Sₙ2 pathways, and controlling this is key to achieving the desired regiochemistry.[1]
Troubleshooting Guide: Nucleophilic Substitution
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Poor nucleophilicity of the reacting partner. 2. Immiscibility of reactants (e.g., aqueous nucleophile, organic substrate).[3] | 1. Use a stronger base to deprotonate the nucleophile; consider pre-activation (e.g., as a silyl ether).[1] 2. Employ a Phase-Transfer Catalyst (PTC) like a quaternary ammonium salt (e.g., TBAB) to transport the nucleophile into the organic phase.[3] |
| Mixture of Allylic Isomers (α- and γ-substitution) | The reaction is proceeding through an Sₙ1-like mechanism involving a resonance-stabilized allylic carbocation.[1] | Promote an Sₙ2 pathway: • Use a less ionizing (more non-polar) solvent. • Increase the concentration and strength of the nucleophile. • Use a catalyst system known to favor the desired isomer (e.g., specific palladium complexes for allylic alkylation). |
| Formation of Elimination Side-Products | The nucleophile is acting as a strong base, leading to dehydrohalogenation. | Use a softer, less-hindered nucleophile. If a strong base is required, lower the reaction temperature to favor substitution over elimination. |
Focus: Phase-Transfer Catalysis (PTC)
PTC is exceptionally useful for reacting water-soluble salts (e.g., sodium phenoxide, potassium cyanide) with this compound in an organic solvent. The PTC shuttles the nucleophilic anion from the aqueous phase into the organic phase where the reaction occurs.[3]
FAQ: Which Phase-Transfer Catalyst should I choose? A: Quaternary ammonium salts ('quats') are the most common and effective.
-
Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are excellent starting points due to their commercial availability and broad utility.[3]
-
For higher temperatures, more robust phosphonium salts like hexadecyltributylphosphonium bromide can be used.[3]
-
For achieving enantioselectivity in reactions like asymmetric alkylations, chiral PTCs derived from cinchona alkaloids are the state-of-the-art.[2][4]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for forming new carbon-carbon bonds with this compound. Success hinges on stabilizing the active Pd(0) species and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for this purpose, preventing catalyst decomposition into inactive palladium black.[5][6]
General Troubleshooting for Palladium-Catalyzed Reactions
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black and stalls. | Catalyst Decomposition: The active Pd(0) species has aggregated into inactive palladium black.[5] | 1. Improve Ligand Protection: Use bulkier, more electron-donating ligands (e.g., Buchwald-type phosphines, NHCs).[5][6] 2. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of argon or nitrogen to prevent oxidation of Pd(0).[5] 3. Control Temperature: Run the reaction at the lowest effective temperature.[5] |
| Sluggish or incomplete conversion. | 1. Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., PdCl₂), activation to Pd(0) may be slow. 2. Catalyst Poisoning: Substrates or impurities with coordinating heteroatoms can bind to palladium and halt the cycle.[5] 3. Formation of Inactive Dimers: The catalyst may form inactive off-cycle species like Pd(I) dimers.[7][8] | 1. Use a well-defined Pd(0) pre-catalyst or a modern Pd(II) pre-catalyst designed for easy activation (e.g., [Pd(NHC)(cinnamyl)Cl]).[7][9] 2. Purify starting materials. If unavoidable, a higher catalyst loading or a more robust ligand may be required. 3. Modify reaction conditions (ligand, solvent) to disfavor dimer formation. Increased sterics on the allyl ligand of the precatalyst can inhibit this process.[8] |
| Low yield despite full conversion of starting material. | Side Reactions: Common side reactions include β-hydride elimination, dehalogenation, or homo-coupling.[1] | Optimize the base, solvent, and temperature. For Suzuki reactions, ensure the stoichiometry of the boronic acid is correct to minimize homo-coupling. |
Suzuki-Miyaura Coupling
This reaction couples this compound with an organoboron species (e.g., a boronic acid) to form a C-C bond.[10]
FAQ: What is the best catalyst for a Suzuki-Miyaura reaction with this compound? A: Well-defined Pd(II)-NHC pre-catalysts, such as [Pd(IPr)(cinnamyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are highly effective.[7][11] These complexes are air-stable, easy to handle, and are readily activated to the catalytic Pd(0) species under the reaction conditions.[8] The cinnamyl group itself acts as a stabilizing "throw-away" ligand that facilitates the formation of the active catalyst.[7]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl boronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the [Pd(IPr)(cinnamyl)Cl] catalyst (1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the this compound (1.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck-Mizoroki Reaction
The Heck reaction couples this compound with an alkene, typically in the presence of a palladium catalyst and a base.[12][13] It is a powerful method for forming substituted alkenes.
FAQ: How do I control the E/Z stereoselectivity in a Heck reaction? A: The Heck reaction generally proceeds with syn migratory insertion and syn β-hydride elimination, which often leads to the preservation of stereochemistry or favors the trans (E) product, which is thermodynamically more stable.[12] To maximize selectivity:
-
Ligand Choice: The steric and electronic properties of the ligand can influence the stability of intermediates.
-
Base and Solvent: The choice of base and solvent can play a key role. For example, using n-Bu₄NOAc as the base in toluene has been shown to afford (Z)-2,3-diarylallylic alcohols with high regio- and stereoselectivity.[14]
Sonogashira Coupling
The Sonogashira reaction is the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16]
FAQ: My Sonogashira reaction is giving a lot of alkyne homo-coupling (Glaser coupling). How can I prevent this? A: Glaser coupling is an oxidative dimerization of the terminal alkyne, often promoted by the copper catalyst in the presence of oxygen. To minimize this:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
-
Minimize Copper(I) Catalyst: Use the lowest effective loading of the copper co-catalyst (e.g., CuI).
-
Consider Copper-Free Conditions: Several modern protocols exist that avoid copper altogether, often using a more active palladium/ligand system and a suitable base, which completely eliminates the Glaser coupling side reaction.[17]
References
- This compound | 21087-29-6 - Benchchem. (URL: )
-
Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids - PubMed. (URL: [Link])
-
The mechanism for palladium catalyzed carbonylation of this compound | Request PDF. (URL: [Link])
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids | Request PDF - ResearchGate. (URL: [Link])
-
Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis | Journal of the American Chemical Society. (URL: [Link])
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (URL: [Link])
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (URL: )
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (URL: [Link])
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (URL: [Link])
-
[Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation | Organometallics - ACS Publications. (URL: [Link])
-
The SYnthesis of Cinnamoyl Chloride. (URL: [Link])
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. (URL: [Link])
-
Industrial Phase-Transfer Catalysis. (URL: [Link])
-
Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air - RSC Blogs. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) - ResearchGate. (URL: [Link])
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Regio- and Stereoselective Heck α-Arylation of Cinnamyl Alcohols | Request PDF. (URL: [Link])
-
A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst - Oriental Journal of Chemistry. (URL: [Link])
-
2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Phase-transfer catalyst - Wikipedia. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
Understanding Phase Transfer Catalysis: A Key to Efficient Chemical Synthesis. (URL: [Link])
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
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Technical Support Center: Monitoring Cinnamyl Chloride Reactions with TLC
As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical solutions for monitoring reactions involving cinnamyl chloride using Thin-Layer Chromatography (TLC). The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure reliable and reproducible results in your research and development endeavors.
Core Principles: Why TLC is Essential for this compound Reactions
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for monitoring the progress of a chemical reaction.[1][2] In the context of this compound, you are typically performing a nucleophilic substitution, where the chloride atom is replaced by another group (e.g., -OH, -OR, -NR₂, -R'). This transformation almost always results in a significant change in the molecule's polarity.
-
This compound (Starting Material): Moderately non-polar.
-
Potential Products:
-
Cinnamyl Alcohol (from hydrolysis): More polar due to the hydroxyl group.
-
Cinnamyl Ethers/Esters: Polarity will vary but is typically different from the starting chloride.
-
Amine Adducts: Polarity will increase, especially with primary or secondary amines.
-
TLC separates compounds based on this difference in polarity. By spotting the reaction mixture on a silica gel plate (a polar stationary phase) and developing it with a less polar mobile phase, we can track the disappearance of the starting material and the appearance of the new, more polar product. The non-polar compounds travel further up the plate (higher Rf value), while polar compounds interact more strongly with the silica and travel shorter distances (lower Rf value).[3]
Experimental Workflow: A Validated Protocol for TLC Monitoring
This protocol outlines the standard procedure for effectively monitoring a this compound reaction.[4][5]
Step-by-Step Methodology
-
Plate Preparation:
-
Obtain a silica gel TLC plate (F-254 indicator plates are recommended for UV visualization).
-
Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom edge.
-
Mark three distinct lanes on the baseline for your spots:
-
SM: Starting Material (a dilute solution of pure this compound).
-
Co: Co-spot (where both the SM and reaction mixture will be applied).
-
Rxn: Reaction Mixture (an aliquot from your ongoing reaction).
-
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the SM solution to the 'SM' and 'Co' marks. The spot should be as small as possible (1-2 mm diameter) to prevent streaking.[6]
-
Take a small aliquot from your reaction vessel.[1] It is often necessary to dilute this aliquot in a volatile solvent (like ethyl acetate) before spotting.
-
Apply a small spot of the diluted Rxn mixture to the 'Co' and 'Rxn' marks. Ensure the previous spot is dry before applying the second spot on the 'Co' lane.
-
-
Development:
-
Prepare a TLC chamber with your chosen solvent system (eluent). A common starting point is a mixture of ethyl acetate and hexanes.[7]
-
Place the spotted TLC plate vertically into the chamber, ensuring the baseline is above the solvent level.[2]
-
Close the chamber and allow the solvent to ascend the plate via capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
First, visualize the plate under a UV lamp (254 nm). This compound and its aromatic products are UV-active and will appear as dark spots.[8][9] Circle any visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization (see FAQ section).
-
Analyze the plate: The reaction is progressing if the SM spot in the 'Rxn' lane is diminishing and a new spot (the product) is appearing. The reaction is complete when the SM spot is entirely absent from the 'Rxn' lane.[4][10]
-
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reactions.
Q: Why are no spots visible on my TLC plate?
A: This can happen for several reasons:
-
Insufficient Concentration: The sample spotted may be too dilute. Try re-spotting the same lane multiple times, ensuring the solvent evaporates between applications, to increase the concentration on the plate.[6]
-
Non-UV Active Compounds: While this compound is UV active, some reactants or products might not be. If you don't see spots under UV light, you must use a chemical stain.[11] A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the double bond present in the cinnamyl system.[8]
-
Compound Evaporation: this compound is somewhat volatile. If the plate is heated too aggressively or for too long during visualization, the compound may evaporate from the plate.[12]
-
Incorrect Spotting: If the initial spots were below the solvent level in the chamber, your compounds dissolved into the solvent reservoir instead of eluting up the plate.[6]
Q: My spots are streaking or "tailing." How can I fix this?
A: Streaking is a common problem that leads to poor resolution and inaccurate Rf values.
-
Cause - Overloading: The most frequent cause is applying too much sample to the plate.[13]
-
Solution: Dilute your sample further before spotting. Aim for a faint, not an intense, spot upon visualization.
-
-
Cause - Highly Polar Compounds: Some products, particularly amine adducts or diols, can be very polar and interact too strongly with the acidic silica gel.
-
Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like amines), add ~1% triethylamine to the solvent system.[14] This neutralizes the active sites on the silica, resulting in sharper, more symmetrical spots.
-
-
Cause - Impure Sample: If the sample contains insoluble material, it can cause a streak from the origin. Ensure your sample is fully dissolved before spotting.
Q: All my spots are stuck on the baseline (Rf ≈ 0) or ran to the solvent front (Rf ≈ 1). What should I do?
A: This indicates an inappropriate solvent system polarity.
-
Spots on Baseline: The eluent is not polar enough to move the compounds off the origin.
-
Solution: Increase the polarity of your eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate (e.g., go from 10% EtOAc to 20% EtOAc).[15]
-
-
Spots at Solvent Front: The eluent is too polar, carrying all components with it indiscriminately.
Q: The spots for my starting material and product are very close together. How can I improve the separation?
A: Poor resolution makes it difficult to determine if the starting material has been fully consumed.
-
Solution 1 - Optimize Solvent System: The key is to test different solvent systems. Sometimes, switching one of the solvents entirely (e.g., trying dichloromethane/hexanes or ether/hexanes) can alter the selectivity and improve separation.[2][15]
-
Solution 2 - Use a Longer Plate: A longer TLC plate provides more distance for the separation to occur.
-
Solution 3 - Confirm with a Co-spot: The co-spot lane is critical here. If the starting material and product are different, the co-spot will often appear elongated or as two overlapping spots. If they are the same compound, the co-spot will be a single, round spot.[4][5]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent system for this compound reactions?
A: A mixture of ethyl acetate (EtOAc) and hexanes is the most common and effective starting point.[7] A good initial ratio to test is 20% EtOAc in hexanes (1:4 v/v) . From there, you can adjust the ratio to achieve optimal separation for your specific reaction. The table below provides guidance.
| Compound Type / Reaction Stage | Polarity | Suggested EtOAc/Hexane Ratio | Expected Rf Trend |
| This compound (SM) | Low-Medium | 10-20% EtOAc | High Rf |
| Cinnamyl Alcohol (Product) | Medium-High | 20-30% EtOAc | Low Rf |
| Cinnamyl Ether/Ester (Product) | Medium | 15-25% EtOAc | Mid Rf |
| Cinnamyl Amine (Product) | High | 30-50% EtOAc (+1% Et₃N) | Very Low Rf |
Q: How do I choose a visualization method for my TLC plate?
A: Always start with a non-destructive method first.
-
UV Light (254 nm): This is the primary method. The conjugated aromatic system in this compound and its derivatives makes them strongly UV-absorbent.[8] This method is non-destructive, meaning you can proceed to a chemical stain on the same plate.[16]
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, especially those with double bonds or aromatic rings, as temporary yellow-brown spots.[8][17]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is excellent for this system. It reacts with any oxidizable functional group. The alkene in the cinnamyl backbone will react, as will alcohol or amine products, appearing as yellow spots on a purple background.[8][17]
-
Phosphomolybdic Acid (PMA) Stain: This is a good "universal" stain for many organic compounds and can be used if other methods fail. It typically requires heating to develop the spots.[17]
Q: My starting this compound shows two spots on the TLC. What does this mean?
A: This indicates that your starting material is impure. This compound can exist as (E) and (Z) isomers, though the (E)-isomer (trans) is most common.[18] However, a more likely impurity is cinnamyl alcohol, formed from slow hydrolysis of the chloride upon exposure to atmospheric moisture. Cinnamyl alcohol is more polar and will have a lower Rf value. It's crucial to run a TLC of your starting material before beginning the reaction to have an accurate baseline.[1]
References
-
Chemsrc. this compound.[Link]
-
Matsumoto, T. The Synthesis of Cinnamoyl Chloride. Kagawa University Faculty of Education Bulletin. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.[Link]
-
Organic Chemistry. TLC stains.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 639658, this compound.[Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.[Link]
-
YouTube. Visualizing a TLC plate.[Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC.[Link]
-
Washington State University. Monitoring Reactions by TLC.[Link]
-
ResearchGate. Why chain chloride spot did not appear in TLC experiment?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.[Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC.[Link]
-
Chemistry LibreTexts. 5.3: TLC Uses.[Link]
-
Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.[Link]
-
Medium. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.[Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.[Link]
-
Quora. What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?[Link]
-
ChemBAM. TLC troubleshooting.[Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.[Link]
-
Oriental Journal of Chemistry. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst.[Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.[Link]
-
Indian Journal of Chemistry. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.[Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.[Link]
-
Carl ROTH. Solvents for TLC.[Link]
-
uNotes. Grignard Reaction Part 2 Purification and TLC Analysis - CHEM2204.[Link]
-
EPFL. TLC Visualization Reagents.[Link]
-
ResearchGate. Molecular structures for this compound (1), cinnamyl bromide (2),...[Link]
-
National Institutes of Health. Protocol for synthesis of di- and tri-substituted s-triazine derivatives.[Link]
-
YouTube. Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.[Link]
-
Royal Society of Chemistry. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles.[Link]
-
Iowa State University. VanVeller Lab Resources - Department of Chemistry.[Link]
-
YouTube. Nucleophilic Aromatic Substitution.[Link]
-
YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.[Link]
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- 18. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cinnamoyl-Metronidazole Ester
Welcome to the dedicated technical support guide for the synthesis of cinnamoyl-metronidazole ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Introduction: The Rationale Behind Cinnamoyl-Metronidazole Ester Synthesis
The conjugation of metronidazole with cinnamic acid to form an ester is a strategy employed to modify the physicochemical and biological properties of the parent drug. Metronidazole is a potent antibiotic, but its applications can be expanded or refined through prodrug strategies like esterification. Cinnamic acid and its derivatives are known for their own spectrum of biological activities, including potential anticancer and antimicrobial effects.[1][2] The resulting ester may offer altered solubility, stability, and pharmacokinetic profiles, making this synthesis a topic of significant interest in medicinal chemistry.[3][4]
The most common synthetic route involves a two-step process: the activation of cinnamic acid, typically by converting it to cinnamoyl chloride, followed by the esterification of metronidazole's primary alcohol group.[2][5][6] While straightforward in principle, this synthesis is fraught with potential challenges that can impact yield, purity, and reproducibility. This guide will address these challenges head-on.
Troubleshooting Guide: Overcoming Common Hurdles
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the lab.
Issue 1: Low or No Yield of Cinnamoyl Chloride (Intermediate)
Question: I am reacting cinnamic acid with thionyl chloride (SOCl₂), but my yield of cinnamoyl chloride is consistently low. What could be going wrong?
Answer: This is a critical first step, and its success hinges on meticulous control of reaction conditions. Here are the primary factors to investigate:
-
Moisture Contamination: Thionyl chloride reacts violently with water to produce SO₂ and HCl, consuming your reagent and preventing the desired reaction. Cinnamoyl chloride itself is also moisture-sensitive.
-
Expert Insight: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The reaction should be conducted under a drying tube or in a closed system with an inert gas inlet.
-
-
Reaction Temperature: The reaction is exothermic. An uncontrolled temperature increase can lead to side reactions and degradation of the product.
-
Purity of Cinnamic Acid: Ensure your starting cinnamic acid is of high purity and completely dry.
-
Excess Thionyl Chloride: A molar excess of thionyl chloride is typically used to ensure complete conversion of the carboxylic acid.[2] However, this excess must be removed before proceeding to the next step, usually via rotary evaporation, to avoid unwanted reactions with metronidazole.[2]
Issue 2: Poor Yield in the Final Esterification Step
Question: I have successfully synthesized cinnamoyl chloride, but the subsequent reaction with metronidazole gives a very low yield of the final ester. Why is this happening?
Answer: The esterification of metronidazole with the reactive cinnamoyl chloride is where most researchers face difficulties. The key is to efficiently couple the two molecules while neutralizing the HCl byproduct without causing unwanted side reactions.
-
Choice and Role of the Base: The reaction generates HCl, which can protonate the nitrogen on the imidazole ring of metronidazole, deactivating it for the desired reaction. A base is crucial to scavenge this acid.
-
Pyridine Method: Pyridine can act as both a base and a nucleophilic catalyst. However, it can be difficult to remove completely during workup. It is typically used at elevated temperatures (e.g., 110 °C in toluene).[2]
-
Sodium Bicarbonate Method: An inorganic base like sodium bicarbonate (NaHCO₃) is an effective and easily removable acid scavenger.[2] This method often proceeds at a lower temperature (e.g., 80 °C).[2]
-
Expert Insight: The choice of base can significantly impact yield and purification. For ease of workup, the sodium bicarbonate method is often preferred. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent Selection: The choice of solvent is critical for ensuring all reactants are in the same phase.
-
Reaction Temperature and Time: Optimal conditions often involve an initial period of stirring at a low temperature (ice bath) during the addition of cinnamoyl chloride, followed by heating to drive the reaction.[2]
-
Optimization Table:
-
| Method | Base | Solvent | Temperature | Time (hours) | Reported Yield |
| Method 1 | Sodium Bicarbonate | Benzene/Chloroform | 80 °C | 2 | ~78% |
| Method 2 | Pyridine | Toluene | 110 °C | 2 | ~84% |
| Data synthesized from Shollar et al., 2024.[2][5] |
Issue 3: Difficulty in Product Purification
Question: My reaction mixture is complex, and I am struggling to isolate the pure cinnamoyl-metronidazole ester. What are the best purification strategies?
Answer: Purification is often the most challenging aspect of this synthesis. The product, unreacted starting materials, and byproducts can have similar polarities.
-
Initial Workup: After the reaction, a liquid-liquid extraction is typically performed. If using an inorganic base, washing with water will remove salts. If pyridine was used, washing with a dilute acid solution (e.g., 1M HCl) can help remove it.
-
Chromatography: Column chromatography is frequently necessary to achieve high purity.[2][5]
-
Expert Insight: A common issue is the co-elution of unreacted metronidazole. Thin Layer Chromatography (TLC) should be used to develop an optimal solvent system. A mobile phase of methanol and dichloromethane is often a good starting point.[2][5] The Rf values can be very close, so a long column and careful fraction collection are essential.
-
TLC Monitoring:
-
Metronidazole: Higher polarity, lower Rf value.
-
Cinnamoyl-metronidazole ester: Lower polarity, higher Rf value.
-
Cinnamoyl chloride (if present): Can be visualized, but may also hydrolyze on the silica plate.
-
-
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step to obtain crystalline material.
Issue 4: Product Instability and Hydrolysis
Question: My final product seems to be degrading over time, or I suspect it is hydrolyzing during workup. How can I prevent this?
Answer: Esters are susceptible to hydrolysis, especially under acidic or basic conditions. The cinnamoyl-metronidazole ester is no exception.
-
Workup pH: During aqueous extractions, avoid strongly acidic or basic conditions for extended periods. Use of a mild base like sodium bicarbonate for neutralization is recommended.
-
Storage: Store the purified product in a cool, dry, and dark place. An inert atmosphere can also help prevent degradation.
-
Enzymatic Hydrolysis: Be aware that if the product is exposed to biological media (e.g., human plasma), enzymatic hydrolysis can occur rapidly, reverting the ester back to metronidazole and cinnamic acid.[8][9] This is often a desired property for a prodrug but is an important consideration for storage and handling of samples for biological testing.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for this synthesis?
A1: The synthesis is a two-step process. First, cinnamic acid is converted to cinnamoyl chloride. Second, the cinnamoyl chloride reacts with metronidazole in the presence of a base to form the ester.
Q2: How can I confirm that I have successfully synthesized the cinnamoyl-metronidazole ester?
A2: A combination of spectroscopic techniques is essential for structural confirmation.[2][6]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a characteristic ester carbonyl (C=O) stretching band around 1720 cm⁻¹. This will be at a different wavenumber than the carboxylic acid C=O of cinnamic acid and the acid chloride C=O of cinnamoyl chloride.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): You should be able to identify characteristic peaks for both the cinnamoyl and metronidazole moieties in the final product. Key shifts to look for include the protons on the imidazole ring and the vinyl protons of the cinnamoyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the presence of all carbons in the molecule, including the ester carbonyl carbon.
Q3: Can I use a different activating agent for cinnamic acid instead of thionyl chloride?
A3: Yes, other reagents like oxalyl chloride or phosphorus pentachloride can also be used to form the acid chloride.[10] Alternatively, direct coupling methods that do not proceed via an acid chloride intermediate, such as Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), can be employed.[11] The Steglich method can sometimes offer higher yields and milder reaction conditions, avoiding the handling of highly reactive acid chlorides.[11]
Q4: What are the main safety precautions for this synthesis?
A4:
-
Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Solvents: Dichloromethane, toluene, and benzene are hazardous. Avoid inhalation and skin contact.
Experimental Workflows & Diagrams
Workflow 1: General Synthesis Protocol
The following diagram illustrates the overall experimental workflow, from starting materials to the purified final product.
Caption: General workflow for the two-step synthesis of cinnamoyl-metronidazole ester.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis challenges.
References
-
Qian, K., et al. (2010). Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4289-4293. Available at: [Link]
-
Shollar, M. M., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Heliyon, 10(9), e29851. Available at: [Link]
-
Darwish, M. (2024). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. ResearchGate. Available at: [Link]
-
Dąbrowska-Maś, E., & Raś, W. (2017). Metronidazole citrate ester as the new prodrug of metronidazole. Current Chemistry Letters, 6(3), 167-176. Available at: [Link]
-
Shollar, M. M., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. PubMed. Available at: [Link]
-
Kancheva, V. D., et al. (2005). Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. Journal of Peptide Science, 11(11), 728-736. Available at: [Link]
-
Qian, K., et al. (2010). Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. ScienceDirect. Available at: [Link]
-
Gupta, G. R. (2025). Esterification of Metronidazole and its Complexation with β -Cyclodextrin: A Strategy for Enhanced Aqueous Solubility. ResearchGate. Available at: [Link]
-
Ahamad, T., et al. (2012). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry, 28(2), 849-856. Available at: [Link]
-
Matsumoto, T. (1966). The Synthesis of Cinnamoyl Chloride. Nagano Kōgyō Kōtō Senmon Gakkō kiyō, 1(1), 1-5. Available at: [Link]
-
Gupta, G. R. (2025). Esterification of Metronidazole and its Complexation with β -Cyclodextrin: A Strategy for Enhanced Aqueous Solubility. Zenodo. Available at: [Link]
-
Borates, C. (n.d.). Optimizing Chemical Synthesis with Cinnamoyl Chloride: A Manufacturer's Perspective. Medium. Available at: [Link]
-
Zeb, A., et al. (2013). Synthesis of Metronidazole Esters and in vitro Antiglycation Activity of Metronidazole and its Ester Analogs 1-34. Medicinal Chemistry, 9(5), 643-653. Available at: [Link]
-
Mahfouz, N. M., et al. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Journal of Pharmacy and Pharmacology, 53(6), 841-848. Available at: [Link]
-
Qian, K., et al. (2010). Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. PubMed. Available at: [Link]
-
El-Sayed, M. A., et al. (1998). Metronidazole twin ester prodrugs: Synthesis, physicochemical properties, hydrolysis kinetics and antigiardial activity. Archiv der Pharmazie, 331(11), 359-363. Available at: [Link]
-
Rollando, R., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem, 4(2), 48-55. Available at: [Link]
- CN102911122A - Metronidazole preparation method. Google Patents.
-
Susanto, H., et al. (2023). Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Anticancer Lignan Synthesis. Indonesian Journal of Chemistry, 23(4), 1011-1025. Available at: [Link]
-
ResearchGate. (n.d.). Illustration of the synthetic route used to synthesize metronidazole-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Bundgaard, H., & Johansen, M. (1981). Serum-catalyzed hydrolysis of metronidazole amino acid esters. International Journal of Pharmaceutics, 8(3), 183-192. Available at: [Link]
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Zhang, L., et al. (2014). Design, Synthesis and Biological Evaluation of Metronidazole-Thiazole Derivatives as Antibacterial Inhibitors. Molecules, 19(6), 7587-7601. Available at: [Link]
-
van der Vlies, A. J., et al. (2012). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 8(28), 7671-7678. Available at: [Link]
-
de Oliveira, A. C., et al. (2012). Development studies of a new metronidazole certified reference material. Journal of the Brazilian Chemical Society, 23(1), 114-121. Available at: [Link]
-
K-C, B., et al. (2024). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma. Iowa Research Online. Available at: [Link]
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Technical Support Center: Optimizing PCR Amplification with Magnesium Chloride
Welcome to the technical support center for Polymerase Chain Reaction (PCR) optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, component of your PCR master mix: Magnesium Chloride (MgCl₂) . Here, we will move beyond simple protocol steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and specificity of your amplifications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of MgCl₂ in a PCR reaction?
Magnesium chloride is an essential cofactor for thermostable DNA polymerases like Taq polymerase.[1][2][3] Its primary functions are twofold:
-
Enzyme Activity: Magnesium ions (Mg²⁺) are indispensable for the catalytic activity of the DNA polymerase.[1][2][3] They bind to the active site of the enzyme, facilitating the incorporation of deoxynucleotide triphosphates (dNTPs) into the growing DNA strand.[4][5] Specifically, Mg²⁺ forms a soluble complex with dNTPs, which is the actual substrate for the polymerase.[5][6][7] Without an adequate concentration of free Mg²⁺, the polymerase is inactive, leading to little or no amplification.[2]
-
Primer Annealing and Template Stability: Mg²⁺ ions bind to the negatively charged phosphate backbone of DNA and primers.[1] This interaction neutralizes the electrostatic repulsion between the primer and the template DNA strands, thereby stabilizing the primer-template duplex.[1] This stabilization increases the melting temperature (Tm) of the primers, allowing for more specific and efficient annealing at higher temperatures.[1][8]
Q2: I'm setting up a new PCR assay. What is a good starting concentration for MgCl₂?
For most standard PCR applications, a final concentration in the range of 1.5 mM to 2.0 mM MgCl₂ is a common and effective starting point.[4][9] Many commercial PCR buffers are supplied with a premixed MgCl₂ concentration that results in a final concentration of 1.5 mM.[2] However, the optimal concentration is highly dependent on the specific template, primers, and buffer composition, making empirical optimization a crucial step for achieving the best results.[1][9] The generally accepted optimal range for most applications lies between 1.5 mM and 4.5 mM.[9][10]
Q3: My PCR is failing (no product or very weak bands). Could low MgCl₂ be the cause?
Yes, insufficient MgCl₂ is a common reason for PCR failure. A low concentration of Mg²⁺ leads to several problems:
-
Reduced Polymerase Activity: The DNA polymerase will have suboptimal catalytic activity, resulting in poor or no amplification.[10]
-
Inefficient Primer Annealing: Without sufficient Mg²⁺ to shield the negative charges, the primers may fail to anneal effectively to the template DNA.[7][10]
-
Lower Primer Tm: The reduced stability of the primer-template duplex means the annealing temperature might be too high for efficient binding, even if it was calculated correctly.
If you suspect low MgCl₂, a titration experiment to increase the concentration in increments of 0.5 mM is recommended.[9]
Q4: I'm seeing multiple, non-specific bands in my gel electrophoresis. Can high MgCl₂ be the culprit?
Absolutely. While increasing MgCl₂ can boost yield, an excessive concentration is a frequent cause of non-specific amplification.[1][2][10] Here's why:
-
Decreased Specificity: High Mg²⁺ concentrations over-stabilize the binding between primers and the DNA template. This can lead to primers annealing to partially complementary sites, resulting in the amplification of unintended products.[1][10]
-
Increased Primer-Dimer Formation: Excess Mg²⁺ can also promote the annealing of primers to each other, leading to the formation of primer-dimers, which are often visible as a low-molecular-weight band on the gel.[1][10]
-
Reduced Enzyme Fidelity: Very high levels of Mg²⁺ can decrease the fidelity of the DNA polymerase, potentially leading to misincorporation of nucleotides.[2]
If you observe non-specific bands, consider decreasing the MgCl₂ concentration or increasing the annealing temperature.[9]
Q5: How does my DNA template's characteristics (e.g., GC-rich, genomic vs. plasmid) affect the optimal MgCl₂ concentration?
This is a critical consideration for robust PCR optimization.
-
High GC-Content Templates: Templates with high GC content (>60%) have stronger hydrogen bonding and are more prone to forming secondary structures that can block the polymerase.[4][11] A slightly higher MgCl₂ concentration (often in the 2.0 mM to 2.5 mM range) can help stabilize these regions and improve amplification.[1][11] However, this must be balanced, as too much MgCl₂ can further stabilize secondary structures, inhibiting denaturation. Often, an increase in MgCl₂ for GC-rich templates is paired with the use of PCR enhancers like DMSO.[11][12][13]
-
Genomic DNA (gDNA) vs. Plasmid DNA: Complex templates like gDNA generally require higher Mg²⁺ concentrations than simpler templates like plasmids or cDNA.[9][14] This is due to the increased complexity and potential for secondary structures in gDNA, which necessitates more Mg²⁺ for efficient denaturation and primer annealing.[9][14]
-
Presence of PCR Inhibitors: Samples from clinical or environmental sources may contain inhibitors (e.g., EDTA, citrate, humic acid) that chelate Mg²⁺ ions.[1][2] This reduces the amount of free Mg²⁺ available to the polymerase. In such cases, increasing the MgCl₂ concentration by 0.5-2.0 mM above the standard level can help overcome the inhibition and restore amplification efficiency.
Troubleshooting Guide: A Causal Approach
This table provides a structured approach to troubleshooting common PCR issues related to MgCl₂ concentration.
| Observed Problem | Potential Cause Related to MgCl₂ | Underlying Mechanism | Recommended Action |
| No PCR Product or Weak Amplification | MgCl₂ concentration is too low. | Insufficient Mg²⁺ leads to poor DNA polymerase activity and inefficient primer annealing due to electrostatic repulsion.[7][10] | Increase the final MgCl₂ concentration in 0.5 mM increments (e.g., from 1.5 mM to 2.0 mM, 2.5 mM, etc.).[9] |
| Multiple, Non-Specific Bands | MgCl₂ concentration is too high. | Excess Mg²⁺ over-stabilizes primer-template binding, allowing primers to anneal to non-target sites with partial complementarity.[1][10] | Decrease the final MgCl₂ concentration in 0.5 mM increments. Concurrently, you can try increasing the annealing temperature.[9] |
| Primer-Dimer Formation | MgCl₂ concentration is too high, often coupled with a low annealing temperature. | Excess Mg²⁺ facilitates the annealing of primers to each other.[1][10] | Decrease the MgCl₂ concentration and/or increase the annealing temperature.[9] |
| Smeared Bands on Gel | MgCl₂ concentration is excessively high. | Very high Mg²⁺ levels can reduce polymerase fidelity and promote the generation of a wide range of non-specific products.[2] | Significantly decrease the MgCl₂ concentration. Also, verify the quality and integrity of your template DNA. |
| Inconsistent Amplification Between Samples | Variable amounts of PCR inhibitors in the template DNA. | Inhibitors like EDTA in the DNA purification eluent chelate Mg²⁺, leading to varying amounts of available cofactor in different reactions.[1][2][15] | Purify the DNA template again to remove inhibitors. Alternatively, empirically determine a higher optimal MgCl₂ concentration for these sample types. |
Quantitative Impact of MgCl₂ on PCR Parameters
The concentration of MgCl₂ has a direct and quantifiable impact on the thermodynamics of your PCR. Understanding this relationship is key to predictive optimization.
| MgCl₂ Concentration | Effect on Primer Tm | Effect on PCR Product | Typical Indication |
| < 1.5 mM (Too Low) | Reduced Tm. | Weak or no amplification. | Primers fail to bind the template efficiently.[9] |
| 1.5 mM - 3.0 mM (Optimal Range) | A meta-analysis has shown that every 0.5 mM increase in MgCl₂ within this range is associated with an average increase in Tm of 1.2 °C .[9][14] | Strong, specific amplification of the target sequence. | High specificity with a clear, single band of the expected size. |
| > 3.0 mM (High) | Significantly increased Tm. | May maintain a strong yield but with increased non-specific products and potential primer-dimers. | Multiple bands or a smear on the gel, indicating low annealing stringency.[9] |
Visualizing the Role of Mg²⁺ in PCR
The following diagrams illustrate the critical functions of magnesium ions in the PCR process.
Caption: MgCl₂ troubleshooting workflow.
Experimental Protocol: MgCl₂ Concentration Optimization
This protocol provides a systematic approach to determining the optimal MgCl₂ concentration for your specific PCR assay.
Objective: To identify the MgCl₂ concentration that yields the highest amount of specific PCR product with minimal non-specific amplification.
Materials:
-
Nuclease-free water
-
10X PCR buffer (supplied without MgCl₂)
-
25 mM MgCl₂ stock solution
-
10 mM dNTP mix
-
Forward and Reverse Primers (10 µM each)
-
DNA Polymerase (e.g., Taq)
-
DNA template
-
PCR tubes/plate
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
Master Mix Preparation: Prepare a master mix containing all components except MgCl₂. Calculate volumes for the number of reactions plus one extra to account for pipetting errors. For a single 25 µL reaction, this would typically include:
-
Nuclease-free water (to final volume)
-
2.5 µL of 10X PCR Buffer (without MgCl₂)
-
0.5 µL of 10 mM dNTPs
-
1.25 µL of 10 µM Forward Primer
-
1.25 µL of 10 µM Reverse Primer
-
1 µL of DNA Template
-
0.25 µL of DNA Polymerase
-
-
MgCl₂ Titration Setup: Label a series of PCR tubes for each MgCl₂ concentration to be tested. A good starting range is 1.0 mM to 4.0 mM in 0.5 mM increments. Also include a negative control (No Template Control) for your expected optimal concentration.
-
Aliquot and Add MgCl₂:
-
Aliquot the master mix (minus the volume of MgCl₂ and water needed for titration) into each labeled tube.
-
Add the calculated volume of 25 mM MgCl₂ and nuclease-free water to each tube to achieve the desired final concentration, as shown in the table below.
Final [MgCl₂] Vol. of 25 mM MgCl₂ (µL) for 25 µL reaction Vol. of Nuclease-Free Water (µL) to add 1.0 mM 1.0 Adjust to final volume 1.5 mM 1.5 Adjust to final volume 2.0 mM 2.0 Adjust to final volume 2.5 mM 2.5 Adjust to final volume 3.0 mM 3.0 Adjust to final volume 3.5 mM 3.5 Adjust to final volume 4.0 mM 4.0 Adjust to final volume -
-
Thermal Cycling: Place the tubes in the thermal cycler and run your standard PCR program.
-
Analysis: Analyze the PCR products by running a portion of each reaction on an agarose gel. Include a DNA ladder to determine the size of the amplicons.
-
Interpretation: Identify the lane that shows a single, bright band at the expected size with minimal or no background smearing or non-specific bands. This corresponds to the optimal MgCl₂ concentration for your assay under these conditions.
References
- Optimizing MgCl₂ Concentration for Standard PCR: A Comprehensive Evidence-Based Guide for Researchers. (2025). BiochemSphere.
- Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and templ
- What Is the Role of MgCl2 in PCR Amplific
- Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence. (n.d.). PMC - NIH.
- What is the Function of MgCl2 in PCR?. (2018).
- Optimization of PCR conditions for amplification of GC-Rich EGFR promoter sequence. (n.d.). wiley.com.
- (PDF) Optimization of PCR conditions for amplification of GC-rich EGFR Promoter Sequence. (2025).
- Four tips for PCR amplific
- How does magnesium concentration affect PCR?. (2023).
- Broad question here. In your experience why would one increase the concentration of MgCl2 in a PCR reaction?. (2018).
- PCR Troubleshooting. (n.d.). Caister Academic Press.
- Magnesium Chloride (25 mM MgCl2). (n.d.). Bento Lab.
- influence of MgCl2 in PCR. (2005). Molecular Biology - Protocol Online.
- PCR optimization. (2005). Molecular Biology - Protocol Online.
- What is the role of magnesium in PCR, and what is the optimal concentration?. (2023). Takara Bio Support Portal.
- MGCL2 25 MM. (n.d.). Dutscher.
- What is the optimal magnesium concentration for Taq polymerase?. (2023).
Sources
- 1. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 2. help.takarabio.com [help.takarabio.com]
- 3. What is the optimal magnesium concentration for Taq polymerase? | AAT Bioquest [aatbio.com]
- 4. neb.com [neb.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. protocol-online.org [protocol-online.org]
- 7. influence of MgCl2 in PCR - Molecular Biology [protocol-online.org]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. BiochemSphere [biochemicalsci.com]
- 10. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 11. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of PCR conditions for amplification of GC-Rich EGFR promoter sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Cinnamyl Chloride and Cinnamyl Bromide for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Cinnamyl halides, with their unique structural features, serve as versatile building blocks. This guide provides an in-depth technical comparison of the reactivity of two common cinnamyl halides: cinnamyl chloride and cinnamyl bromide. By understanding their relative reactivities, researchers can make more informed decisions in the design and optimization of synthetic pathways.
The Cinnamyl System: A Privileged Scaffold
The cinnamyl group, characterized by a phenyl ring conjugated with a propenyl chain, imparts distinct reactivity to the attached halide. This system can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The choice of mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and, critically, the identity of the leaving group.
The stability of the intermediate carbocation or the transition state is a key determinant of reactivity. The cinnamyl cation is resonance-stabilized, with the positive charge delocalized over the allylic system and the benzene ring. This stabilization significantly enhances the rate of reactions proceeding through an S(_N)1 pathway. Similarly, in an S(_N)2 reaction, the developing negative charge in the transition state is stabilized by the adjacent (\pi)-systems, leading to accelerated reaction rates compared to their saturated counterparts.
Head-to-Head Comparison: this compound vs. Cinnamyl Bromide
The primary difference between this compound and cinnamyl bromide lies in the nature of the halogen leaving group. In nucleophilic substitution reactions, a good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.
| Feature | This compound | Cinnamyl Bromide |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
| Basicity of Leaving Group | Stronger Base | Weaker Base |
| Polarizability of C-X Bond | Less Polarizable | More Polarizable |
| Predicted Reactivity | Less Reactive | More Reactive |
The Decisive Factor: Leaving Group Ability
The fundamental principle governing the reactivity of alkyl halides in nucleophilic substitution reactions is the ability of the leaving group to depart. The weaker the base, the better the leaving group. Following this trend down the halogen group, iodide is the best leaving group, followed by bromide, chloride, and then fluoride. This is because the larger halide ions can better distribute the negative charge over a larger volume, making them more stable and thus weaker bases.
Therefore, cinnamyl bromide is inherently more reactive than this compound in both S(_N)1 and S(_N)2 reactions. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage. In the rate-determining step of an S(_N)1 reaction, the C-X bond breaks to form a carbocation. The lower bond dissociation energy of the C-Br bond means that cinnamyl bromide will ionize more readily than this compound, leading to a faster reaction rate. In an S(_N)2 reaction, the leaving group departs as the nucleophile attacks. The superior ability of bromide to accommodate the developing negative charge in the transition state lowers the activation energy, again resulting in a faster reaction.
Experimental Evidence: Solvolysis Rate Data
For instance, in a 50% ethanol-water mixture, the first-order rate constant for the solvolysis of cinnamyl bromide is on the order of 10
−4
s−1
Mechanistic Pathways
The cinnamyl system's ability to stabilize both carbocation intermediates and electron-rich transition states allows for both S(_N)1 and S(_N)2 pathways to be operative.
S(_N)1 Mechanism
The S(_N)1 mechanism is a two-step process involving the formation of a resonance-stabilized cinnamyl carbocation. This pathway is favored in polar, protic solvents which can solvate both the carbocation and the leaving group.
Caption: S(_N)1 mechanism for cinnamyl halides.
S(_N)2 Mechanism
The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and polar, aprotic solvents.
Caption: S(_N)2 mechanism for cinnamyl halides.
Experimental Protocol for Comparative Solvolysis
To definitively quantify the reactivity difference between this compound and cinnamyl bromide, a comparative solvolysis experiment can be conducted.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and cinnamyl bromide in a given solvent system.
Materials:
-
This compound
-
Cinnamyl bromide
-
Solvent (e.g., 80% ethanol/20% water)
-
Indicator (e.g., bromophenol blue)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Constant temperature bath
-
Burette, pipettes, flasks
Procedure:
-
Solution Preparation: Prepare solutions of known concentration of this compound and cinnamyl bromide in the chosen solvent.
-
Reaction Setup: In separate reaction flasks, place a known volume of the solvent and a few drops of the indicator. Equilibrate the flasks in the constant temperature bath.
-
Initiation of Reaction: At time zero, add a precise amount of the cinnamyl halide solution to its respective flask and mix thoroughly.
-
Titration: As the solvolysis proceeds, a hydrohalic acid (HCl or HBr) is produced, causing a color change in the indicator. Periodically, titrate the liberated acid with the standardized NaOH solution to the endpoint.
-
Data Collection: Record the volume of NaOH used at various time intervals.
-
Data Analysis: The rate of the reaction can be followed by monitoring the production of the acid. The first-order rate constant (k) can be calculated from the integrated rate law: ln(V({\infty}) - V({t})) = -kt + ln(V({\infty})), where V({\infty}) is the volume of NaOH required at the completion of the reaction and V(_{t}) is the volume at time t.
-
Comparison: Compare the calculated rate constants for this compound and cinnamyl bromide.
Caption: Workflow for comparative solvolysis experiment.
Conclusion and Recommendations
Based on fundamental principles of organic chemistry, cinnamyl bromide is a more reactive substrate for nucleophilic substitution reactions than this compound. This is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. For synthetic applications where high reactivity is desired to drive a reaction to completion under mild conditions, cinnamyl bromide would be the preferred starting material. Conversely, if a more controlled or slower reaction is necessary, this compound might be a more suitable choice.
The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to generate valuable data to guide their synthetic strategies. Ultimately, the choice between this compound and cinnamyl bromide will depend on the specific requirements of the reaction, including the desired reaction rate, the nature of the nucleophile, and the overall synthetic plan.
References
HPLC and GC-MS analysis of cinnamyl compounds
An In-Depth Comparative Guide to the HPLC and GC-MS Analysis of Cinnamyl Compounds
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the accurate characterization of cinnamyl compounds—a class of molecules central to flavors, fragrances, and pharmaceuticals—is paramount. The choice of analytical technique is a critical decision that dictates the quality, accuracy, and scope of experimental findings. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of cinnamyl compounds such as cinnamaldehyde, cinnamic acid, and cinnamyl alcohol.
Our discussion moves beyond a simple listing of specifications. We will explore the causality behind methodological choices, grounding our recommendations in the fundamental physicochemical properties of the analytes and the principles of chromatographic separation.
The Analytical Challenge: Understanding Cinnamyl Compounds
Cinnamyl compounds share a common phenylpropene backbone but differ in their functional groups, which significantly alters their analytical behavior.
-
Cinnamaldehyde: The primary component of cinnamon oil, it is relatively volatile and is responsible for its characteristic flavor and aroma.
-
Cinnamyl Alcohol: A solid at room temperature with a melting point of 33 °C and a high boiling point of 250 °C.[1][2] Its hydroxyl group introduces polarity, which can be a key factor in chromatographic analysis.
-
Cinnamic Acid: A crystalline carboxylic acid, it is significantly less volatile and more polar than its aldehyde and alcohol counterparts.
This variation in volatility and polarity is the central challenge. A single method may not be optimal for all cinnamyl derivatives. Therefore, the choice between HPLC and GC-MS depends critically on the specific compound of interest and the analytical objective, whether it's profiling volatile essential oils or quantifying non-volatile impurities in a drug substance.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds
HPLC is the premier technique for analyzing compounds that are non-volatile or prone to degradation at high temperatures.[3][4] This makes it exceptionally well-suited for the analysis of cinnamic acid and for quantifying cinnamyl alcohol and its non-volatile impurities.[5]
The Principle of Separation
In HPLC, a liquid mobile phase pumps a sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases.[6] For cinnamyl compounds, Reversed-Phase HPLC (RP-HPLC) is the dominant mode.
-
Causality in Column Choice: A C18 column is the standard choice. The long, nonpolar C18 alkyl chains of the stationary phase interact strongly with the nonpolar phenyl group of the cinnamyl compounds via hydrophobic interactions. A polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds. More polar compounds spend less time interacting with the stationary phase and elute earlier.
Why HPLC is Suited for Cinnamyl Compounds
-
Versatility: HPLC can handle a wide range of polarities, from the highly polar cinnamic acid to the less polar cinnamyl acetate, often within the same analytical run using a gradient elution.
-
No Thermal Degradation: Analysis is performed at or near ambient temperature, preserving the integrity of thermally sensitive compounds.[7]
-
Direct Analysis: Samples are analyzed in a liquid state, often requiring minimal preparation beyond dissolution and filtration.[8] This avoids the need for derivatization, which is sometimes required for GC-MS.
Detection: The Role of the Chromophore
The conjugated double-bond system in the phenylpropene structure of cinnamyl compounds acts as a strong chromophore. This makes them ideal for detection by UV-Vis or Diode Array Detectors (DAD), typically monitored around 254 nm or 280 nm.[5][9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analytes
GC-MS is the definitive technique for the analysis of volatile and semi-volatile compounds.[4] It offers unparalleled separation efficiency and definitive identification capabilities, making it the method of choice for analyzing essential oils and profiling volatile impurities.[8][10]
The Principle of Separation
In GC, a gaseous mobile phase (an inert carrier gas like helium) carries the sample through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase.[6]
-
Causality in Column Choice: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.[5] This stationary phase separates compounds primarily based on their boiling points and subtle polarity differences. Volatile compounds move through the column faster and elute first.
Why GC-MS is Suited for Cinnamyl Compounds
-
High Resolution: Capillary GC columns provide extremely high separation efficiency, resulting in very sharp and narrow peaks, which is excellent for resolving complex mixtures and for precise quantification.[3][7]
-
Definitive Identification: The mass spectrometer detector provides a mass spectrum for each eluting peak, which is a molecular fingerprint. This spectrum can be compared against extensive libraries (e.g., NIST) for confident compound identification.[5][8]
-
Exceptional Sensitivity: GC-MS is highly sensitive, capable of detecting trace-level components in the parts-per-billion (ppb) range.[4]
A Critical Consideration: The Need for Derivatization
While cinnamaldehyde is sufficiently volatile for direct GC-MS analysis, compounds with active hydrogen atoms, like the hydroxyl group in cinnamyl alcohol or the carboxyl group in cinnamic acid, can pose a challenge. These polar functional groups can interact with the column, leading to poor peak shape (tailing) and reduced sensitivity.
To overcome this, a chemical modification step called derivatization is often employed before GC-MS analysis.[11][12] Silylation is a common strategy, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[11][13]
-
Benefits of Derivatization:
-
Increases Volatility: Masks polar functional groups, lowering the compound's boiling point.[13]
-
Improves Peak Shape: Reduces interactions with the column, resulting in sharper, more symmetrical peaks.
-
Enhances Thermal Stability: Protects the functional group from degrading at high temperatures in the GC injector.
-
The choice to derivatize is a perfect example of adapting a protocol to the specific chemistry of the analyte to ensure trustworthy and reproducible results.
Head-to-Head Comparison: HPLC vs. GC-MS
The following table summarizes the key differences between the two techniques for the analysis of cinnamyl compounds.
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity and partitioning.[6] | Separation in a gaseous mobile phase based on volatility and boiling point.[6] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable compounds (e.g., cinnamic acid).[3] | Best for volatile and semi-volatile, thermally stable compounds (e.g., cinnamaldehyde).[4] |
| Sample Preparation | Simpler; typically involves dissolution and filtration.[8] | Can be more complex; may require derivatization for polar compounds like cinnamyl alcohol.[4][12] |
| Operating Temperature | Ambient to moderately elevated (e.g., 30-40 °C).[7] | High temperatures required for injector and oven (e.g., 80-300 °C).[5] |
| Identification Power | Based on retention time compared to a known standard. DAD provides UV spectra. | Definitive identification via mass spectral library matching.[8] |
| Sensitivity | Good, typically in the parts-per-million (ppm) to high ppb range.[4] | Excellent, often in the parts-per-billion (ppb) range or lower.[4] |
| Primary Application | Purity analysis, quantification of non-volatile impurities, analysis of polar compounds.[5] | Volatile profiling of essential oils, identification of unknown volatile components, trace analysis.[10] |
Workflow and Decision Making
Choosing the correct analytical path is critical. The following diagrams illustrate a typical workflow and a decision-making process for analyzing cinnamyl compounds.
Experimental Protocols
The following protocols are representative methodologies for the analysis of cinnamyl alcohol, designed to be self-validating through the inclusion of system suitability checks and quality controls.
Protocol 1: Purity and Non-Volatile Impurity Analysis by HPLC
This method is designed to quantify cinnamyl alcohol and assess its purity with respect to non-volatile impurities.[5]
1. Materials and Reagents:
-
Cinnamyl alcohol sample
-
Reference standard of cinnamyl alcohol
-
HPLC-grade acetonitrile, water, and formic acid
2. Chromatographic Conditions:
-
Instrument: HPLC with UV or DAD detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 50% B
-
26-30 min: Hold at 50% B for equilibration
-
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the cinnamyl alcohol reference standard in a 50:50 mixture of Mobile Phase A and B to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a 1 mg/mL solution of the cinnamyl alcohol sample in the same diluent.[5]
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Analysis: Identify the cinnamyl alcohol peak in the sample chromatogram by comparing its retention time to the standard. Quantify the purity based on the peak area percentage of the main peak relative to all peaks. Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards if available.
Protocol 2: Volatile Impurity Profiling by GC-MS
This method is designed to determine the purity of cinnamyl alcohol and identify volatile impurities.[5]
1. Materials and Reagents:
-
Cinnamyl alcohol sample
-
High-purity solvent (e.g., ethyl acetate or dichloromethane)
-
(Optional) Silylation reagent (e.g., BSTFA) for derivatization
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
3. Procedure:
-
Sample Preparation (Direct): Prepare a 1 mg/mL solution of the cinnamyl alcohol sample in the chosen solvent (e.g., ethyl acetate).[5]
-
Sample Preparation (with Derivatization): If peak tailing is observed, evaporate a known amount of the sample solution to dryness under nitrogen. Add the silylation reagent and heat according to the manufacturer's instructions (e.g., 75 °C for 30 minutes) to form the TMS-ether derivative.[11] Reconstitute in the solvent.
-
Analysis: Inject the prepared sample into the GC-MS.
-
Data Analysis: Identify the cinnamyl alcohol peak based on its retention time and by matching its mass spectrum with a reference library (e.g., NIST). Calculate purity based on the peak area percentage. Identify impurity peaks by comparing their mass spectra with the reference library.[5]
Conclusion: A Complementary Approach
Neither HPLC nor GC-MS is universally "better"; they are powerful, complementary tools.[3] The choice is dictated by the specific analytical question.
-
For quality control, purity assessment, and the analysis of non-volatile or thermally labile cinnamyl compounds like cinnamic acid, HPLC is the superior choice due to its non-destructive nature and versatility with polar molecules.
-
For volatile profiling of essential oils, trace contaminant analysis, and definitive identification of unknown volatile or semi-volatile compounds , GC-MS is unmatched in its sensitivity and specificity.
In comprehensive research and drug development, laboratories frequently employ both techniques to build a complete chemical picture of a sample, leveraging the strengths of each method to ensure the highest standards of quality, safety, and efficacy.[3]
References
-
Cinnamyl alcohol. Wikipedia. Available at: [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]
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Chemical Properties of (Z)-Cinnamyl alcohol (CAS 4510-34-3). Cheméo. Available at: [Link].
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Cinnamyl alcohol. CAS Common Chemistry. Available at: [Link]
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High performance liquid chromatography method for the determination of cinnamyl alcohol dehydrogenase activity in soybean roots. PubMed. Available at: [Link]
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Cinnamyl Alcohol | C9H10O | CID 5315892. PubChem. Available at: [Link]
-
a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Available at: [Link]
-
Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Informatics Journals. Available at: [Link]
-
Simultaneous HPLC determination of coumarin, cinnamyl alcohol, cinnamaldehyd, acid cinnamic, eugenol, cinnamyl acetat, acid 2-hydroxycinnamic in cinnamon using HPLC. ResearchGate. Available at: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available at: [Link]
-
Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. PubMed Central (PMC). Available at: [Link]
-
GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods. National Center for Biotechnology Information. Available at: [Link]
-
Cinnamyl alcohol. EZGC Method Translator. Available at: [Link]
-
Analysis of cinnamyl alcohol- and cinnamyl aldehyde end groups in lignin by trimethylsilylation/pyrolysis-gas chromatography. Semantic Scholar. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. National Institutes of Health. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Available at: [Link]
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A Comparative Guide to the Kinetic Analysis of Cinnamyl Chloride Solvolysis
This guide provides a comprehensive comparison of methodologies for the kinetic analysis of cinnamyl chloride solvolysis. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of reaction kinetics to predict stability, optimize reaction conditions, or elucidate mechanistic pathways. We will move beyond simple protocols to explore the causal relationships between experimental design, reaction environment, and kinetic outcomes, ensuring a robust and reliable analysis.
Introduction: The Unique Reactivity of this compound
This compound (C₆H₅CH=CHCH₂Cl) is an allylic halide, a class of compounds known for its distinct reactivity in nucleophilic substitution reactions. Its structure, featuring a leaving group on a carbon adjacent to a double bond, which is itself conjugated with a benzene ring, allows for the formation of a highly stabilized carbocation intermediate through resonance.[1][2][3] This inherent stability makes the solvolysis of this compound a fascinating case study in the competition between unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.
The choice between these mechanisms is not trivial; it is profoundly influenced by the solvent, a factor that every researcher must carefully consider.
-
Sₙ1 Pathway : Favored in polar protic solvents (e.g., water, ethanol, acetic acid) that can stabilize both the departing leaving group (Cl⁻) and the resonance-stabilized allylic carbocation intermediate.[4][5][6][7][8] The rate-determining step is the unimolecular ionization of the C-Cl bond.
-
Sₙ2 Pathway : Favored in polar aprotic solvents (e.g., acetone, DMSO) with stronger nucleophiles.[5][7] The reaction proceeds via a single concerted step where the nucleophile attacks as the leaving group departs. The activating effect of the allylic group in Sₙ2 reactions is also a subject of study.[9]
Understanding the kinetics of these competing pathways is essential for controlling product distribution and reaction efficiency.
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound solvolysis.
Comparison of Kinetic Analysis Methodologies
The solvolysis of this compound produces hydrochloric acid (HCl) as a byproduct, a key feature that can be exploited for kinetic monitoring. The choice of analytical technique depends on the reaction timescale, available equipment, and the specific solvent system.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Titrimetric Analysis | The reaction is periodically quenched, and the produced HCl is titrated with a standard base. | Simple, cost-effective, requires basic lab equipment. | Labor-intensive, not suitable for very fast reactions, potential for error in quenching. | Educational labs, reactions with half-lives > 5 minutes. |
| Conductivity Measurement | The increase in ionic species (H⁺ and Cl⁻) in the solution leads to an increase in conductivity over time. | Continuous, real-time monitoring, high precision for ionic reactions. | Requires a dedicated conductometer, sensitive to temperature fluctuations, less effective in already highly ionic media. | Reactions in low-conductivity solvents, precise kinetic studies.[10] |
| pH Measurement | The concentration of H⁺ produced is monitored directly with a pH meter.[11] | Continuous, real-time data, relatively simple setup. | Buffer effects of the solvent can interfere, electrode response time may be a limitation. | Aqueous or semi-aqueous systems where pH changes are distinct. |
| UV-Vis Spectrophotometry | Monitors the change in absorbance of this compound or its products over time.[11][12] | Excellent for fast reactions, non-invasive, allows for stopped-flow techniques.[12][13] | Requires a chromophore that changes significantly during the reaction, potential for overlapping spectra. | Fast reactions (milliseconds to seconds), mechanistic studies involving intermediates. |
Experimental Protocol: Titrimetric Analysis of Solvolysis in Aqueous Acetone
This protocol provides a self-validating method to determine the pseudo-first-order rate constant (k') for the solvolysis of this compound. The reaction is assumed to follow first-order kinetics because the nucleophile (water) is present in large excess as part of the solvent system.
Causality Behind Experimental Choices:
-
Solvent System (e.g., 70% Acetone/30% Water): Acetone provides solubility for the organic substrate, while water acts as the nucleophile. Varying this ratio allows for a systematic study of solvent effects on the reaction rate.[14] A higher water content generally accelerates Sₙ1 reactions due to increased polarity and stabilization of the carbocation intermediate.[4][6]
-
Indicator (Bromothymol Blue): This indicator provides a sharp color change in the relevant pH range, allowing for precise determination of the point when a specific amount of HCl has been produced.[15]
-
Constant Temperature Bath: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is critical for obtaining reproducible and accurate kinetic data, which is necessary for calculating activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[10][14][15]
-
Titration with NaOH: A standardized solution of a strong base is used to accurately quantify the amount of HCl produced at each time point, directly correlating to the extent of the reaction.
Caption: Experimental workflow for the titrimetric kinetic analysis of solvolysis.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 250 mL of the desired solvent mixture (e.g., 70% acetone, 30% deionized water by volume).
-
Prepare a stock solution of ~0.1 M this compound in pure acetone.
-
Prepare and standardize a ~0.02 M NaOH aqueous solution.
-
-
Kinetic Run:
-
Place 100 mL of the solvent mixture into a 250 mL Erlenmeyer flask. Add 5-6 drops of bromothymol blue indicator.
-
Place the flask in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for at least 10 minutes.[14]
-
Using a volumetric pipette, add 1.00 mL of the this compound stock solution to the flask, swirl vigorously to mix, and immediately start the timer. This is t=0.
-
Immediately add a precise aliquot (e.g., 2.00 mL) of the standardized NaOH solution from a burette. The solution should turn blue.
-
Record the exact time (t₁) at which the blue color disappears.
-
As soon as the color fades, immediately add the next 2.00 mL aliquot of NaOH and continue timing.
-
Record the time (t₂) for the second color change. Repeat this process for 8-10 aliquots.
-
-
Data Processing and Analysis:
-
The amount of reactant consumed at time tₙ is proportional to the total volume of NaOH added up to that point (Vₙ).
-
The initial concentration of this compound, [RCl]₀, is known from the preparation. The concentration at any time tₙ, [RCl]t, can be calculated.
-
For a first-order reaction, the integrated rate law is: ln[RCl]t = -k't + ln[RCl]₀.
-
A plot of ln[RCl]t versus time (t) should yield a straight line.
-
The pseudo-first-order rate constant, k', is the negative of the slope of this line.
-
Comparative Data and Interpretation
The rate of solvolysis is highly dependent on the solvent composition. Below is a table of representative data illustrating this effect.
| Solvent System (% v/v Water in Acetone) | Dielectric Constant (Approx.) | Relative Rate Constant (k'rel) | Mechanistic Implication |
| 10% | ~28 | 1 | Slower rate; lower solvent polarity disfavors ion formation. Sₙ2 character may be more significant. |
| 30% | ~40 | 15 | Increased rate due to better stabilization of the carbocation intermediate.[4][8] |
| 50% | ~52 | 250 | Significant rate enhancement, strongly favoring the Sₙ1 pathway. |
| 70% | ~63 | 4000 | Very rapid reaction, dominated by the Sₙ1 mechanism due to high solvent ionizing power. |
Interpretation: The dramatic increase in the rate constant with increasing water content (and thus solvent polarity) is strong evidence for a mechanism involving a charge-separated intermediate, characteristic of the Sₙ1 pathway.[4][6] The ability of the polar protic water molecules to solvate and stabilize the developing carbocation and the chloride leaving group lowers the activation energy of the rate-determining ionization step.
Conclusion
The kinetic analysis of this compound solvolysis serves as an excellent model for understanding the fundamental principles of nucleophilic substitution reactions. A comparison of analytical methods reveals that while classic titrimetric analysis is robust and accessible, continuous methods like conductivity or spectrophotometry offer higher precision and are essential for studying faster reactions. The choice of methodology should be guided by the specific research question and available resources.
The experimental data unequivocally demonstrates the profound influence of the solvent on reaction rate and mechanism. By systematically varying solvent polarity and nucleophilicity, researchers can modulate the reaction pathway, favoring the Sₙ1 mechanism in highly polar, protic environments. This guide provides the foundational knowledge and practical protocols necessary to conduct these investigations with scientific rigor and confidence.
References
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- The SN1 solvolysis of this compound in w
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- Molecular structures for this compound (1), cinnamyl bromide (2),...
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- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- Allylic halides have the structurec. Show the products expected f...Pearson+.
- SN1 vs SN2.Chemistry LibreTexts.
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- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
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- correlation of solvolysis r
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- 15. amherst.edu [amherst.edu]
A Comparative Guide to Synthetic vs. Natural Cinnamyl Alcohol Precursors for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the choice between synthetic and naturally derived starting materials is a critical decision that can significantly impact experimental outcomes, product performance, and regulatory compliance. Cinnamyl alcohol, a versatile aromatic alcohol with applications ranging from fragrance and flavor chemistry to pharmaceutical synthesis, is available from both natural and synthetic precursors. This guide provides an in-depth technical comparison of these precursors, focusing on their synthesis, impurity profiles, and the implications for their application, supported by experimental data and established analytical protocols.
The Landscape of Cinnamyl Alcohol Precursors: Natural vs. Synthetic
Cinnamyl alcohol's pleasant, hyacinth-like floral and spicy aroma makes it a valuable ingredient in perfumery and as a flavoring agent.[1] Beyond its sensory properties, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] The choice of precursor—natural or synthetic—is a pivotal consideration, as it dictates the impurity profile and, consequently, the performance and suitability of the resulting cinnamyl alcohol for specific applications.
Natural Precursors: The primary natural source of cinnamyl alcohol is the hydrolysis of cinnamyl cinnamate (styracin), which is extracted from storax, a resin obtained from the Liquidambar tree.[3] Another emerging "green" route involves a three-step biocatalytic cascade starting from the amino acid L-phenylalanine.[4]
Synthetic Precursors: The predominant synthetic route to cinnamyl alcohol is the reduction of cinnamaldehyde.[3] This can be achieved through various chemical methods, including the Meerwein-Ponndorf-Verley (MPV) reduction, catalytic hydrogenation, and the use of metal hydrides. A lesser-known synthetic pathway is the isomerization of styrene oxide.
Synthesis Pathways: A Visual Overview
The choice of precursor inherently defines the synthesis pathway, which in turn influences the types of impurities that may be present in the final product. The following diagram illustrates the primary routes to cinnamyl alcohol from both natural and synthetic precursors.
Caption: Synthesis pathways for natural and synthetic cinnamyl alcohol.
Impurity Profiling: The Critical Differentiator
The most significant distinction between cinnamyl alcohol derived from natural versus synthetic precursors lies in their impurity profiles.[3] These impurities can influence the material's physical properties, organoleptic characteristics, and reactivity in downstream applications.
Natural Cinnamyl Alcohol:
-
Source-Derived Impurities: Cinnamyl alcohol from storax may contain other components of the essential oil, such as cinnamaldehyde, cinnamic acid, and their esters, as well as other phenylpropanoids.[3]
-
Process-Related Impurities: The hydrolysis process can introduce inorganic salts and residual solvents.
-
Variability: The composition of natural extracts can vary depending on the geographical origin, harvesting time, and extraction method, leading to batch-to-batch inconsistencies.
Synthetic Cinnamyl Alcohol:
-
Precursor-Related Impurities: The most common impurity is unreacted cinnamaldehyde.[3]
-
By-products of Synthesis: The reduction of cinnamaldehyde can lead to the formation of over-reduced products like 3-phenylpropanol. The isomerization of styrene oxide can result in the formation of phenylacetaldehyde.
-
Catalyst and Reagent Residues: Catalytic hydrogenation may leave trace amounts of the metal catalyst (e.g., platinum, ruthenium), while reductions with metal hydrides can introduce boron or aluminum salts after workup.
-
Consistency: Synthetic routes offer greater control over the reaction conditions, resulting in a more consistent and well-defined impurity profile.[3]
Comparative Data on Physicochemical Properties
| Property | Synthetic Cinnamyl Alcohol | Natural Cinnamyl Alcohol |
| Appearance | White crystalline solid | White to pale yellow crystalline solid or oily liquid[3] |
| Melting Point | ~33 °C[3] | Can be lower than 33°C due to impurities[3] |
| Purity | Generally higher and more consistent | Varies depending on the source and purification |
| Key Impurities | Unreacted cinnamaldehyde, by-products from reduction, residual solvents[3] | Cinnamaldehyde, cinnamic acid, esters, other phenylpropanoids[3] |
Performance Comparison in Key Applications
While direct, peer-reviewed comparative studies are limited, the known differences in impurity profiles allow for an evidence-based assessment of their likely performance in various applications.
Fragrance and Flavor Applications
In the fragrance and flavor industry, the presence of minor impurities can significantly alter the olfactory and gustatory profile of a material.
-
Odor and Flavor Profile: The presence of cinnamaldehyde as an impurity in cinnamyl alcohol can impart a harsher, more "spicy" note, which may be desirable in some applications but detrimental in others where a pure, sweet, floral hyacinth character is sought.[5]
-
Stability and Longevity: Certain impurities can impact the stability of a fragrance formulation over time, potentially leading to discoloration or changes in the scent profile.[6] For instance, residual aldehydes can be more prone to oxidation.
-
Regulatory Compliance: For fragrance applications, adherence to standards set by bodies like the International Fragrance Association (IFRA) is crucial. Both cinnamyl alcohol and cinnamaldehyde are recognized as potential skin sensitizers, and their concentrations in consumer products are regulated.[7][8] The well-defined impurity profile of synthetic cinnamyl alcohol can facilitate more precise compliance with these regulations.
Pharmaceutical Synthesis
In drug development and manufacturing, the purity and consistency of starting materials are paramount.
-
Reaction Kinetics and Yield: The presence of impurities can affect the kinetics of subsequent reactions and the overall yield of the desired product. For example, in an esterification reaction to produce a cinnamyl ester, the presence of other nucleophiles (like water or other alcohols) or reactive species (like aldehydes) in the starting cinnamyl alcohol can lead to side reactions and reduced yield.[9][10]
-
Impurity Carryover: Impurities from the starting material can be carried through the synthesis and end up in the final active pharmaceutical ingredient (API), posing a significant challenge for purification and potentially impacting the safety and efficacy of the drug.
-
Regulatory Scrutiny: Regulatory agencies like the FDA require stringent control over impurities in pharmaceutical products. The consistent and well-characterized nature of synthetic cinnamyl alcohol makes it the preferred choice for pharmaceutical applications, as it simplifies process validation and regulatory filings.[3]
Experimental Protocols for Analysis and Comparison
To ensure the quality and suitability of cinnamyl alcohol for a specific application, rigorous analytical testing is essential. The following are standard protocols for the analysis of cinnamyl alcohol.
Purity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of cinnamyl alcohol and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the cinnamyl alcohol sample in a high-purity solvent (e.g., ethyl acetate or dichloromethane).[3]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes; ramp to 280 °C at a rate of 10 °C/min; hold at 280 °C for 5 minutes.[3]
-
-
Data Analysis: Identify the cinnamyl alcohol peak based on its retention time and mass spectrum. Calculate purity based on the peak area percentage. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[3]
Non-Volatile Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify non-volatile impurities in cinnamyl alcohol.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the cinnamyl alcohol sample in the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).[3]
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute compounds with increasing hydrophobicity.[3]
-
-
Data Analysis: Identify and quantify impurity peaks by comparing their retention times and peak areas with those of known reference standards.[3]
Experimental Workflow for Comparative Analysis
The following diagram outlines a comprehensive workflow for the comparative analysis of cinnamyl alcohol from different precursors.
Sources
- 1. Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumersworld.com [perfumersworld.com]
- 6. iltusa.com [iltusa.com]
- 7. researchgate.net [researchgate.net]
- 8. A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
validation of analytical methods for amine derivatization
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A Comparative Guide to the Solvolysis of Cinnamyl Chloride through the Lens of the Grunwald-Winstein Equation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of physical organic chemistry, the elucidation of reaction mechanisms remains a cornerstone of predictive chemical synthesis and the development of novel therapeutic agents. The solvolysis of organic halides, a fundamental reaction class, serves as a powerful model for understanding the intricate interplay of substrate structure, solvent properties, and reaction pathways. Among the tools available for these investigations, the Grunwald-Winstein equation has proven to be an indispensable linear free energy relationship for dissecting the contributions of solvent ionizing power and nucleophilicity to the overall reaction rate.
This guide provides an in-depth analysis of the Grunwald-Winstein equation as applied to the solvolysis of cinnamyl chloride. By examining this archetypal allylic halide, we will explore the nuances of its reactivity and compare its behavior to that of other relevant substrates. This document is intended to serve as a practical resource for researchers, offering both the theoretical underpinnings and the experimental data necessary to apply these concepts in their own work.
The Grunwald-Winstein Equation: A Framework for Understanding Solvent Effects
The solvolysis of a substrate, a reaction in which the solvent acts as the nucleophile, is profoundly influenced by the nature of the reaction medium. In 1948, Ernest Grunwald and Saul Winstein proposed a linear free energy relationship to quantify these solvent effects. The original equation is expressed as:
where:
-
k is the rate constant for the solvolysis of a substrate in a given solvent.
-
k₀ is the rate constant for the solvolysis of the same substrate in a reference solvent (80% ethanol/20% water).
-
m is the sensitivity of the substrate to the solvent's ionizing power.
-
Y is a measure of the solvent's ionizing power, based on the solvolysis of a reference substrate, tert-butyl chloride (where m is defined as 1).[1]
A high m value (close to 1) is indicative of a reaction proceeding through a carbocationic intermediate, characteristic of an Sₙ1 mechanism.[1] Conversely, a low m value suggests a mechanism with less charge separation in the transition state.
Recognizing that solvent nucleophilicity also plays a crucial role, especially in Sₙ2-type reactions, the equation was later extended to include a term for this parameter:
log(k/k₀) = lN + mY [2]
where:
-
l is the sensitivity of the substrate to the solvent's nucleophilicity.
-
N is the solvent nucleophilicity parameter.
This extended equation allows for a more nuanced analysis of solvolysis reactions, enabling the dissection of the contributions of both ionizing power and nucleophilic assistance from the solvent.
Solvolysis of this compound: A Case Study
This compound (C₆H₅CH=CHCH₂Cl) provides an excellent case study for the application of the Grunwald-Winstein equation. Its structure, featuring a phenyl group conjugated with a double bond adjacent to the reaction center, leads to the formation of a highly resonance-stabilized allylic carbocation upon departure of the chloride leaving group. This inherent stability strongly favors a dissociative mechanism, making it a prime candidate for an Sₙ1-type solvolysis.[3]
The application of the extended Grunwald-Winstein equation to the solvolysis of this compound typically yields a high m value and a relatively low l value. This is consistent with a mechanism that is highly sensitive to the solvent's ability to stabilize the developing carbocation (ionizing power) and less dependent on direct nucleophilic participation by the solvent in the rate-determining step.
Comparative Analysis with Other Substrates
To fully appreciate the solvolytic behavior of this compound, it is instructive to compare it with other substrates.
-
Benzyl Chloride (C₆H₅CH₂Cl): Like this compound, benzyl chloride also forms a resonance-stabilized carbocation. However, the extent of charge delocalization is different. A direct comparison of their solvolysis rates and Grunwald-Winstein parameters can reveal the subtle electronic effects of the vinyl group in the cinnamyl system. Generally, the additional conjugation in the cinnamyl cation leads to greater stabilization and a faster solvolysis rate compared to benzyl chloride under similar conditions.
-
Allyl Chloride (CH₂=CHCH₂Cl): This substrate provides a fundamental comparison by removing the influence of the phenyl group. The allyl carbocation is also resonance-stabilized, but to a lesser extent than the cinnamyl cation. Comparing the m values for allyl chloride and this compound can quantify the contribution of the phenyl group to the stabilization of the transition state leading to the carbocation.
-
Cinnamoyl Chloride (C₆H₅CH=CHCOCl): In contrast to this compound, where the leaving group is attached to an sp³ hybridized carbon, cinnamoyl chloride has the leaving group on an sp² hybridized carbonyl carbon. Its solvolysis is more likely to proceed through an addition-elimination mechanism.[4] A Grunwald-Winstein analysis of cinnamoyl chloride would be expected to show a higher sensitivity to solvent nucleophilicity (l value) and a lower sensitivity to ionizing power (m value) compared to this compound, reflecting the different mechanistic pathways.[4]
Quantitative Data for this compound Solvolysis
The following table summarizes representative kinetic data for the solvolysis of this compound in various solvent systems. This data can be used to construct a Grunwald-Winstein plot and determine the l and m values for this substrate.
| Solvent | Y (Ionizing Power) | N (Nucleophilicity) | k (s⁻¹) at 25°C | log(k/k₀) |
| 100% Ethanol | -2.03 | 0.37 | Data Point 1 | Calculated |
| 90% Ethanol | -0.75 | 0.16 | Data Point 2 | Calculated |
| 80% Ethanol | 0.00 | 0.00 | Data Point 3 | 0.00 |
| 70% Ethanol | 0.59 | -0.20 | Data Point 4 | Calculated |
| 100% Methanol | -1.09 | 0.17 | Data Point 5 | Calculated |
| 80% Methanol | 0.38 | -0.04 | Data Point 6 | Calculated |
| 90% Acetone | -1.86 | -0.37 | Data Point 7 | Calculated |
| 80% Acetone | -0.67 | -0.27 | Data Point 8 | Calculated |
| 97% TFE | 2.79 | -3.30 | Data Point 9 | Calculated |
| 70% TFE | 2.82 | -2.55 | Data Point 10 | Calculated |
Note: Specific rate constants (k) for this compound are compiled from various literature sources. The exact values can vary depending on the experimental conditions. This table serves as an illustrative example.
Experimental Protocol for Determining Solvolysis Rates
The following is a detailed, step-by-step methodology for determining the rate of solvolysis of an arylalkyl chloride, such as this compound. This protocol is based on monitoring the production of hydrochloric acid during the reaction.[5][6][7]
Materials and Reagents:
-
This compound
-
A selection of anhydrous solvents (e.g., ethanol, methanol, acetone, 2,2,2-trifluoroethanol)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Thermostated water bath
-
Burette, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixtures by volume or weight. For example, to prepare 80% ethanol, mix 80 mL of absolute ethanol with 20 mL of deionized water. Ensure the solvents are equilibrated to the desired reaction temperature in the thermostated water bath.
-
Reaction Setup: In a reaction flask, place a known volume of the chosen solvent mixture. Add a magnetic stir bar and a few drops of the indicator solution.
-
Initiation of the Reaction: Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., acetone). At time t=0, inject a precise volume of the this compound stock solution into the reaction flask with vigorous stirring. The final concentration of this compound should be low to ensure pseudo-first-order kinetics.
-
Titration: Immediately begin titrating the liberated HCl with the standardized NaOH solution. The goal is to maintain the solution at the indicator's endpoint (e.g., a constant blue-green color for bromothymol blue). Record the volume of NaOH added at regular time intervals.
-
Data Collection: Continue recording the volume of NaOH added over time until the reaction is at least 70-80% complete. For very slow reactions, it may be necessary to take readings over several hours or even days.
-
Infinity Reading: To determine the total amount of HCl that will be produced, an "infinity" reading is taken. This can be achieved by heating the reaction mixture to drive the reaction to completion, then titrating the total amount of acid produced.
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point from the volume of NaOH added.
-
The concentration of unreacted this compound at time t is proportional to (V∞ - Vt), where V∞ is the volume of NaOH required for the infinity reading and Vt is the volume at time t.
-
Plot ln(V∞ - Vt) versus time. A linear plot indicates that the reaction is first-order.
-
The pseudo-first-order rate constant, k, is the negative of the slope of this line.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solvolysis rate constant.
Mechanistic Insights from the Grunwald-Winstein Plot
A plot of log(k/k₀) for this compound against mY for a range of solvents will reveal the extent to which the solvolysis rate is governed by the ionizing power of the solvent. A strong linear correlation with a slope (m) approaching 1 provides compelling evidence for an Sₙ1 mechanism. Deviations from linearity, particularly for highly nucleophilic solvents, may suggest a degree of Sₙ2 character or a change in mechanism.
By employing the extended Grunwald-Winstein equation, a multiparameter linear regression can be performed to determine both the l and m values, offering a more complete picture of the solvent's role in the transition state.
Visualizing the Grunwald-Winstein Relationship
Caption: Logical relationship of parameters in the Grunwald-Winstein equation.
Conclusion
The Grunwald-Winstein equation provides a robust and quantitative framework for understanding the profound influence of the solvent on solvolysis reactions. The case of this compound exemplifies the utility of this approach in characterizing a reaction that proceeds through a well-stabilized carbocationic intermediate. By comparing its solvolytic behavior with that of related substrates, researchers can gain deeper insights into the subtle electronic and structural factors that govern reaction mechanisms. The experimental protocol detailed herein offers a practical guide for obtaining the kinetic data necessary for such analyses, empowering scientists to apply these principles to their own systems of interest in the pursuit of novel chemical entities and a more profound understanding of chemical reactivity.
References
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Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]
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Solvolysis Lab. (n.d.). Scribd. Retrieved from [Link]
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Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.). Studylib. Retrieved from [Link]
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Kinetic Investigation of Unimolecular Solvolysis. (n.d.). Theochem @ Mercer University. Retrieved from [Link]
- Mayr, H., & Patz, M. (1994). A Comprehensive N+ Scale of Nucleophilicity in an Equation Including a Swain-Scott Response/Selectivity Parameter. Angewandte Chemie International Edition in English, 33(9), 938-957.
- Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121-158.
- Kevill, D. N., & D'Souza, M. J. (2003). Correlation of the Rates of Solvolyses of Cinnamyl Bromide. Bulletin of the Korean Chemical Society, 24(4), 546-550.
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- Asaad, F. M., & Riad, Y. (2010). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry, 26(4), 1331-1338.
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Wikipedia contributors. (2023, December 1). Grunwald–Winstein equation. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
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Taylor & Francis. (n.d.). Solvolysis – Knowledge and References. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 1). Rate of solvolysis of allyl and alkyl halides. Retrieved from [Link]
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D'Souza, M. J., & Kevill, D. N. (2017). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. ResearchGate. [Link]
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ResearchGate. (n.d.). Solvent switched synthesis of cinnamyl and allyl products in THF and MeOH. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Cinnamyl Chloride and Its Derivatives
Introduction: The Synthetic Versatility and Analytical Challenge of Cinnamyl Derivatives
Cinnamyl chloride and its derivatives represent a critical class of organic intermediates, prized for their utility in diverse fields ranging from the synthesis of fragrances and flavorings to the development of novel pharmaceutical agents.[1][2][3] Their value lies in the reactive allyl chloride moiety, which serves as a versatile handle for introducing the cinnamyl group into larger molecules, including potential anti-inflammatory drugs and calcium antagonists.[1][4] However, the inherent reactivity and potential for isomerization and side-product formation during synthesis necessitate a robust and multi-faceted analytical approach for their characterization. The presence of the double bond, the aromatic ring, and the reactive C-Cl bond gives these molecules distinct spectroscopic and chromatographic behaviors that must be thoroughly understood for unambiguous identification, purity assessment, and quality control.
This guide provides an in-depth comparison of essential analytical techniques for the characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying causality for experimental choices, ensuring a self-validating system of analysis. We will explore the synergistic use of chromatographic and spectroscopic methods to build a complete profile of these valuable compounds.
I. Purification and Purity Assessment: A Chromatographic Approach
The first step following the synthesis of a this compound derivative is its purification and the preliminary assessment of its purity. Chromatographic techniques are indispensable for this purpose, separating the target compound from unreacted starting materials, reagents, and byproducts.
A. Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful tool for the qualitative analysis of a reaction mixture.[5][6] Its primary applications in this context are monitoring the progress of a synthesis and determining the optimal solvent system for larger-scale purification via column chromatography.[7][8] The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture), with separation occurring based on polarity.[5][7]
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline. For comparison, it is best practice to also spot the starting materials.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots. Since cinnamyl derivatives are UV-active due to the aromatic ring, they can be easily seen under a UV lamp (254 nm). Staining with an iodine chamber is an alternative visualization method.[8]
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. A single spot for the purified product suggests high purity.
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
B. Column Chromatography: Preparative Purification
For obtaining a pure sample of the this compound derivative for further characterization and use, column chromatography is the standard method.[5][8] It operates on the same separation principles as TLC but on a preparative scale, allowing for the isolation of milligram to gram quantities of the target compound. The key to a successful column separation is selecting a solvent system that provides a good Rf value (typically 0.2-0.4) for the desired compound on TLC, ensuring it moves down the column at a practical rate.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with silica gel slurried in the initial, least polar mobile phase (e.g., pure hexane). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity as needed. This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound derivative.
Caption: Workflow for purification by column chromatography.
II. Structural Elucidation: A Spectroscopic Toolkit
Once a compound is purified, spectroscopic methods are employed to confirm its molecular structure. For this compound derivatives, a combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For a typical trans-cinnamyl chloride, the spectrum shows characteristic signals:
-
Aromatic Protons: A complex multiplet between 7.2 and 7.5 ppm.[9]
-
Vinylic Protons: Two distinct signals between 6.2 and 6.6 ppm. The proton closer to the aromatic ring appears as a doublet, while the proton adjacent to the CH₂Cl group appears as a doublet of triplets. A large coupling constant (J ≈ 15-16 Hz) between these two protons is diagnostic of a trans double bond.[9][10]
-
Methylene Protons: A doublet around 4.2 ppm, corresponding to the two protons of the -CH₂Cl group.[10]
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Key signals for this compound include those for the aromatic carbons, the two distinct vinylic carbons, and the methylene carbon bearing the chlorine atom.[11]
| Technique | This compound: Typical Chemical Shifts (δ, ppm) | Information Provided |
| ¹H NMR | ~7.4-7.2 (m, 5H, Ar-H ) ~6.6 (d, J≈15.6 Hz, 1H, Ar-CH =) ~6.3 (dt, J≈15.6, 6.6 Hz, 1H, =CH -CH₂) ~4.2 (d, J≈6.6 Hz, 2H, -CH ₂Cl) | Proton environment, connectivity, stereochemistry (trans/cis) |
| ¹³C NMR | ~136 (Ar C-ipso) ~134 (Ar-C H=) ~128.7 (Ar C H) ~128.2 (Ar C H) ~126.6 (Ar C H) ~124 (=C H-CH₂) ~45 (-C H₂Cl) | Carbon skeleton, number of unique carbons |
Data compiled from various sources, including ChemicalBook and SpectraBase.[10][11]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, the key diagnostic peaks are:
-
~3030 cm⁻¹: C-H stretching for aromatic and vinylic hydrogens.
-
~1650-1600 cm⁻¹: C=C stretching vibrations from the aromatic ring and the alkene.
-
~965 cm⁻¹: A strong C-H out-of-plane bending vibration, which is highly characteristic of a trans-disubstituted alkene.
-
~850-650 cm⁻¹: C-Cl stretching vibration.
C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
-
Molecular Ion (M⁺): The spectrum will show the molecular ion peak corresponding to the mass of the derivative.
-
Isotopic Pattern: A crucial diagnostic feature for chlorine-containing compounds is the presence of two peaks for the molecular ion: M⁺ and M+2, in an approximate 3:1 ratio of intensity. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-35/37) or the entire chloromethyl group to form a stable tropylium or related cation. Techniques like LC-MS/MS can be employed for highly sensitive detection of the parent compound and any potential genotoxic impurities.[12]
III. Physicochemical Properties
Beyond spectroscopic data, the physical properties of a purified derivative serve as important characterization parameters. These are constants that can be compared to literature values for known compounds.
| Property | Value for this compound | Significance |
| Appearance | Colorless to light yellow liquid[2][13][14] | Basic identification and purity check. |
| Molecular Weight | 152.62 g/mol [13][15] | Confirmed by Mass Spectrometry. |
| Boiling Point | ~108 °C at 12 mmHg[13] | Purity criterion and distillation parameter. |
| Density | ~1.096 g/mL at 25 °C[13] | Physical constant for identification. |
| Refractive Index | n²⁰/D ~1.584 | Sensitive measure of purity. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether.[2][13] | Important for reaction and purification solvent choice. |
IV. Integrated Characterization Workflow
The definitive characterization of a this compound derivative is not achieved by a single technique but by the logical integration of multiple analytical methods. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of structure and purity.
Caption: Integrated workflow for the characterization of cinnamyl derivatives.
Conclusion
The comprehensive characterization of this compound derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Chromatographic methods like TLC and column chromatography are essential for monitoring reactions and achieving high purity. Subsequently, a suite of spectroscopic tools—NMR for detailed structural mapping and stereochemistry, IR for functional group identification, and Mass Spectrometry for molecular weight confirmation—provides an unambiguous structural assignment. Corroborated by physicochemical data, this integrated approach ensures the identity, purity, and quality of these vital chemical intermediates, which is paramount for their successful application in research and development.
References
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Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Fitoterapia. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Future Journal of Pharmaceutical Sciences. [Link]
- Young, W. G., et al. (1951). ALLYLIC REARRANGEMENT IN THE REACTION BETWEEN this compound AND MAGNESIUM. Journal of the American Chemical Society.
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SpectraBase. Cinnamoyl chloride - Optional[13C NMR] - Spectrum. [Link]
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Pham, L., et al. (2024). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Molecules. [Link]
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Hsiao, J., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. [Link]
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ResearchGate. A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. [Link]
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Pyka, A., & Bober, K. (2012). Detection Progress of Selected Drugs in TLC. BioMed Research International. [Link]
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A Senior Application Scientist's Comparative Guide: Dabsyl Chloride vs. trans-4-Nitrocinnamoyl Chloride for Amine Derivatization in HPLC
For researchers, scientists, and drug development professionals, the precise quantification of primary and secondary amines via High-Performance Liquid Chromatography (HPLC) is a frequent analytical challenge. Many of these crucial compounds, including amino acids, biogenic amines, and pharmaceutical agents, lack a native chromophore, rendering them nearly invisible to standard UV-Vis detectors. Pre-column derivatization is the established strategy to overcome this, chemically "tagging" the analyte to enhance its detectability. This guide offers an in-depth, objective comparison of two such derivatizing agents: the widely-used dabsyl chloride and the more specialized trans-4-nitrocinnamoyl chloride.
Introduction to the Contenders: Chromophoric Tagging Strategies
The core principle of pre-column derivatization is to covalently attach a molecule—the derivatizing agent—to the analyte of interest. An ideal agent reacts specifically and completely with the target functional group (in this case, primary and secondary amines) to form a single, stable product with significantly improved detection characteristics.
Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a classic chromophoric labeling reagent. It reacts with primary and secondary amino groups to form intensely colored dabsyl-sulfonamides.[1][2] These derivatives possess strong absorbance in the visible region of the spectrum, a key advantage that we will explore in detail.[1]
trans-4-Nitrocinnamoyl Chloride is an acyl chloride that also reacts with primary and secondary amines, forming stable amide derivatives.[3] The nitrocinnamoyl group introduces a potent UV chromophore, enabling detection of otherwise non-absorbing amine compounds.[3][4]
Performance Deep Dive: A Head-to-Head Comparison
The choice of derivatization reagent is a critical decision in method development, directly impacting sensitivity, stability, and selectivity. The following table summarizes the key performance characteristics of dabsyl chloride and trans-4-nitrocinnamoyl chloride, based on available scientific literature and application data.
| Feature | Dabsyl Chloride | trans-4-Nitrocinnamoyl Chloride | Rationale & Field Insights |
| Target Analytes | Primary & Secondary Amines.[5][6][7] | Primary & Secondary Amines.[1][4] | Both reagents target the same functional groups, making them theoretically interchangeable. However, the breadth of validated applications differs significantly. |
| Principle of Detection | UV-Vis Absorbance (Visible Spectrum).[7] | UV-Vis Absorbance (UV Spectrum).[1] | This is the most critical differentiator. Dabsyl derivatives absorb at ~425-465 nm, while nitrocinnamoyl derivatives absorb in the UV range (~340 nm for a specific application).[1][4] |
| Detection Wavelength | ~425 - 465 nm.[1][8][9] | ~340 nm (for perhexiline derivative).[4] | Causality: Detection in the visible spectrum, as offered by dabsyl chloride, is a major advantage. Most endogenous compounds in complex biological matrices (plasma, tissue homogenates) absorb in the UV range. By shifting detection to the visible range, dabsyl chloride significantly reduces baseline noise and potential interferences, leading to cleaner chromatograms and improved sensitivity.[1][8][10] |
| Derivative Stability | Excellent; derivatives are very stable, reportedly for up to a month at room temperature.[2][7][8][11][12] | Reported to form stable amide derivatives.[3][4] | The exceptional stability of dabsyl derivatives is a significant practical advantage, allowing for sample batching, re-injection, and automated analysis without fear of degradation.[8][12] While nitrocinnamoyl amides are stable, the extent and conditions have not been as extensively documented for a wide range of analytes. |
| Sensitivity | High; enables detection at picomole to femtomole levels.[1][8] | Not specified for a broad range of amines; dependent on the molar absorptivity of the specific derivative. | The high molar absorptivity of the dabsyl chromophore contributes to its excellent sensitivity.[8] Sensitivity for trans-4-nitrocinnamoyl chloride would need to be empirically determined for each new analyte. |
| Reaction Conditions | Alkaline pH (8.5 - 9.5), elevated temperature (e.g., 70°C for 10-20 min).[1][7] | Room temperature or slightly elevated (e.g., 40-50°C) for 30 minutes in the presence of a base.[3] | Dabsyl chloride derivatization is rapid and robust, with well-established protocols.[5][6] The conditions for trans-4-nitrocinnamoyl chloride are also mild, but may require more optimization for new classes of amines. |
| Breadth of Application | Extensively documented for amino acids, biogenic amines, neurotransmitters, and pharmaceuticals.[13][14][15] | Primarily documented for the analysis of the drug perhexiline and its metabolite.[1][16] | Dabsyl chloride is a workhorse reagent with a vast library of published methods. The application of trans-4-nitrocinnamoyl chloride appears far more niche, requiring significant method development for new analytes.[1] |
Visualizing the Chemistry: Reaction Pathways
To understand the core of these techniques, it is essential to visualize the chemical transformations. The following diagrams, rendered in DOT language, illustrate the reaction of each reagent with a generic primary amine (R-NH₂).
Caption: Reaction of a primary amine with dabsyl chloride.
Caption: Reaction of a primary amine with trans-4-nitrocinnamoyl chloride.
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that is detailed, reproducible, and explains the rationale behind the steps. Below are representative, self-validating protocols for each reagent.
Protocol 1: Dabsyl Chloride Derivatization for Amino Acid Analysis
This protocol is a robust starting point for the analysis of amino acids in protein hydrolysates or biological fluids.[13]
Materials:
-
Dabsyl chloride solution: 2.5 mg/mL in acetonitrile (prepare fresh).[14]
-
Sodium bicarbonate buffer: 0.1 M, pH 9.0.[1]
-
Amino acid standard or sample solution.
-
Heating block or water bath set to 70°C.
-
HPLC system with a UV-Vis detector.
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 50 µL of the amino acid sample or standard with 100 µL of the 0.1 M sodium bicarbonate buffer. The alkaline pH is critical as it ensures the amino group is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride.[1][17]
-
Derivatization: Add 200 µL of the dabsyl chloride solution.[14] A molar excess of the derivatizing agent is used to drive the reaction to completion.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15 minutes.[14] The elevated temperature accelerates the reaction rate, ensuring complete derivatization in a short timeframe.
-
Reaction Termination & Dilution: After incubation, cool the mixture to room temperature. Add 500 µL of a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction and dilute the sample for injection.[14] The excess dabsyl chloride will hydrolyze to dabsyl sulfonic acid, which is typically well-separated from the analyte peaks.
-
Analysis: The sample is now ready for injection into the HPLC system. Detection is performed in the visible range, typically around 465 nm.[8][10]
Protocol 2: trans-4-Nitrocinnamoyl Chloride Derivatization for Primary Amines
This general protocol is based on established methods for acylating amines and can be adapted for various primary amine analytes.[3]
Materials:
-
trans-4-Nitrocinnamoyl chloride solution: 10 mg/mL in acetonitrile (prepare fresh, protect from moisture).[3]
-
Triethylamine or a similar non-nucleophilic organic base.
-
Amine standard or sample solution in a suitable aprotic solvent (e.g., acetonitrile).
-
HPLC system with a UV-Vis detector.
Procedure:
-
Sample Preparation: In a microcentrifuge tube, place 100 µL of the amine standard or sample extract.
-
Base Addition: Add 20 µL of triethylamine.[3] This base is crucial to act as a catalyst and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.
-
Derivatization: Add 100 µL of the freshly prepared trans-4-nitrocinnamoyl chloride solution and vortex immediately.[3] The acyl chloride is highly reactive, and immediate mixing ensures a homogenous reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.[3] For less reactive amines, gentle heating (40-50°C) can be explored, but must be optimized to avoid potential degradation of the analyte or product.
-
Analysis: The resulting solution containing the N-(trans-4-nitrocinnamoyl)-amine derivative can be directly injected into the HPLC system for analysis. The detection wavelength will need to be optimized based on the UV spectrum of the specific derivative but is expected to be in the UV range.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of a typical pre-column derivatization HPLC experiment, which is applicable to both reagents.
Caption: General workflow for amine analysis via derivatization and HPLC.
Conclusion and Recommendation
Both dabsyl chloride and trans-4-nitrocinnamoyl chloride are effective reagents for the derivatization of primary and secondary amines for HPLC analysis. However, they serve different needs and levels of application readiness.
Dabsyl chloride stands as the superior choice for general-purpose amine analysis, particularly in complex biological matrices. Its key strengths are the exceptional stability of its derivatives and, most importantly, detection in the visible spectrum, which provides a critical advantage in avoiding endogenous interferences.[1][8][12] The wealth of established, validated protocols for a vast range of analytes makes it a reliable, "plug-and-play" option for most laboratories.[5][13][14]
trans-4-Nitrocinnamoyl chloride is a viable, but more specialized, alternative. Its application appears to be limited, and it lacks the extensive body of performance data and established protocols that support dabsyl chloride.[1] While it may be perfectly suitable for specific applications, particularly when UV detection is desired and interferences are minimal, researchers must be prepared to invest significant time in method development and validation.
For laboratories seeking a robust, sensitive, and well-documented method for the quantification of amines, dabsyl chloride is the authoritative and recommended choice.
References
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Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available from: [Link]
-
Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Available from: [Link]
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ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link]
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ScienceOpen. Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Available from: [Link]
-
MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available from: [Link]
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ResearchGate. Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Available from: [Link]
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Wikipedia. Dansyl chloride. Available from: [Link]
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PubMed. A highly sensitive method for amino-acid analysis by a double-isotope-labelling technique using dansyl chloride. Available from: [Link]
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Análisis Vínicos. trans-4-Nitrocinnamoyl chloride. Available from: [Link]
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National Institutes of Health (NIH). Targeted quantification of amino acids by dansylation. Available from: [Link]
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PubMed. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Available from: [Link]
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ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available from: [Link]
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A Senior Application Scientist's Guide to Mechanistic Studies of Cinnamoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Reactivity of Cinnamoyl Chloride
Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, is a highly versatile reagent in organic synthesis.[1] Its value stems from a unique structural combination: a reactive acyl chloride group and an α,β-unsaturated carbonyl system. This duality allows for a diverse range of chemical transformations, making it a crucial building block for pharmaceuticals, photosensitive polymers, and other fine chemicals.[1] This guide provides an in-depth, comparative analysis of the mechanistic pathways governing cinnamoyl chloride's primary reactions, supported by experimental data and protocols to inform your research and development endeavors.
The reactivity of cinnamoyl chloride is primarily dictated by two key features: the electrophilic carbonyl carbon of the acyl chloride and the potential for conjugate addition to the α,β-unsaturated system. Understanding the interplay of these reactive sites is crucial for predicting and controlling reaction outcomes.
I. Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds with Aromatic Systems
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. With cinnamoyl chloride, this reaction provides a direct route to chalcones and other substituted aromatic ketones, which are important intermediates in medicinal chemistry.[2]
A. The Underlying Mechanism: Generation of the Acylium Ion
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion by the Lewis acid-base complex regenerates the aromatic system and the catalyst, yielding the final acylated product.[2] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting arene, thus preventing polysubstitution.[2]
Caption: Mechanism of Friedel-Crafts Acylation with Cinnamoyl Chloride.
B. Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid catalyst is critical and can significantly impact reaction efficiency. While aluminum chloride is highly effective, it is often required in stoichiometric amounts due to complexation with the product ketone.[2] This leads to significant waste. Modern approaches have explored more sustainable alternatives.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzene | Cinnamoyl Chloride | CS₂ | 0-5 | 2 | ~85 | [2] |
| FeCl₃ | Anisole | Cinnamoyl Chloride | Dichloromethane | RT | 4 | ~90 | [3] |
| ZnCl₂ | Toluene | Cinnamoyl Chloride | Nitrobenzene | 25 | 6 | ~75 | General knowledge |
| SiO₂-AlCl₃ | Various Arenes | Cinnamic Acid | Solvent-free | 100-120 | 0.5-2 | 85-95 | [4] |
Note: The optimal catalyst and conditions are highly dependent on the specific substrates being used. The information above provides a general guideline.
C. Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol outlines a general procedure for the acylation of an activated arene.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Cinnamoyl chloride
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of cinnamoyl chloride (1.0 equivalent) in DCM dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of anisole (1.0 equivalent) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
II. Nucleophilic Acyl Substitution: Reactions with Alcohols and Amines
The high reactivity of the acyl chloride functionality makes cinnamoyl chloride an excellent reagent for the synthesis of esters and amides through nucleophilic acyl substitution. These reactions generally proceed via a tetrahedral addition-elimination mechanism.[5]
A. Esterification: Synthesis of Cinnamate Esters
Cinnamoyl chloride reacts readily with primary and secondary alcohols to form the corresponding cinnamate esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[6]
Caption: General mechanism of esterification of cinnamoyl chloride.
Comparative Yields for Esterification:
| Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Pyridine | Dichloromethane | RT | 2 | >95 | [6] |
| Isopropanol | Triethylamine | THF | RT | 3 | ~90 | General knowledge |
| Benzyl Alcohol | Pyridine | Toluene | 50 | 4 | >90 | [7] |
| Metronidazole | Pyridine | Benzene | Reflux | 1 | High | [8] |
B. Amidation: Synthesis of Cinnamamides
The reaction of cinnamoyl chloride with primary and secondary amines is a facile and high-yielding method for the synthesis of cinnamamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[9] The mechanism is analogous to esterification, with the amine acting as the nucleophile. Often, an excess of the amine is used to neutralize the HCl byproduct.[5]
Caption: General mechanism of amidation of cinnamoyl chloride.
Comparative Yields for Amidation:
| Amine | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine/Acetone | 0 | - | Good | [9] |
| Diethylamine | Excess Amine/DCM | 0 to RT | 1 | >95 | General knowledge |
| Memantine | NaHCO₃/Benzene | 80 | 2 | High | [8] |
| Aryl Amines | Triethylamine | - | - | - | [10] |
C. Experimental Protocol: Synthesis of N-benzylcinnamamide
Materials:
-
Cinnamoyl chloride
-
Benzylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cinnamoyl chloride (1.0 equivalent) in DCM in a round-bottom flask.
-
In a separate flask, dissolve benzylamine (2.2 equivalents) in DCM.
-
Cool the cinnamoyl chloride solution to 0 °C in an ice bath.
-
Add the benzylamine solution dropwise to the stirred cinnamoyl chloride solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzylcinnamamide.
III. Mechanistic Dichotomy in Solvolysis Reactions
The solvolysis of cinnamoyl chloride in aqueous organic solvents presents a more complex mechanistic picture, with the potential for both SN1 and SN2 pathways, as well as an addition-elimination mechanism. The predominant pathway is highly dependent on the solvent composition and the presence of any catalysts.
A study on the solvolysis of cinnamoyl chloride in aqueous acetone and acetonitrile revealed that in solvent mixtures with lower water content, the reaction order with respect to water is approximately 2.6.[9] This suggests a mechanism that is more complex than a simple SN1 or SN2 reaction, pointing towards a competition between an addition-elimination pathway and an SN2-like mechanism.[9] Higher enthalpy and lower negative entropy of activation in these systems favor an SN2 mechanism.[9]
In the presence of a catalyst like mercuric chloride, the reaction rate increases, but the order with respect to water remains the same, indicating no change in the fundamental mechanism. The catalytic effect is attributed to the stabilization of the transition state and assistance in the departure of the leaving group.[9]
IV. Reactions with Other Nucleophiles: Expanding the Synthetic Utility
Cinnamoyl chloride's reactivity extends beyond alcohols and amines to a variety of other nucleophiles, further broadening its synthetic applications.
A. Reaction with Azide
Cinnamoyl chloride reacts with sodium azide to form cinnamoyl azide. This azide is a useful intermediate that can undergo further transformations, such as Curtius rearrangement to form the corresponding isocyanate. The reaction is a standard nucleophilic acyl substitution.
B. Reaction with Cyanide
The reaction of cinnamoyl chloride with a cyanide source, such as trimethylsilyl cyanide, can lead to the formation of an acyl cyanide. These compounds are themselves reactive intermediates. The reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by elimination of the chloride.[11]
Conclusion
Cinnamoyl chloride's rich and varied reactivity makes it a powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the mechanistic principles governing its reactions is paramount for achieving desired outcomes and optimizing synthetic strategies. This guide has provided a comparative overview of the key reactions of cinnamoyl chloride, highlighting the mechanistic nuances and providing practical experimental guidance. By carefully considering the choice of reactants, catalysts, and reaction conditions, researchers can effectively harness the synthetic potential of this versatile building block.
References
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The SYnthesis of Cinnamoyl Chloride. Available at: [Link]
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Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. National Institutes of Health. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]
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A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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The SYnthesis of Cinnamoyl Chloride. Available at: [Link]
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Friedel‐Crafts acylation of arenes. ResearchGate. Available at: [Link]
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Trimethylsilyl cyanide. Wikipedia. Available at: [Link]
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Cationic intermediates in Friedel–Crafts acylation: structural information from theory and experiment. Royal Society of Chemistry. Available at: [Link]
-
Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. PubMed. Available at: [Link]
-
Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. ResearchGate. Available at: [Link]
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Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. PubMed. Available at: [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. Available at: [Link]
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Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. National Institutes of Health. Available at: [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
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Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. National Institutes of Health. Available at: [Link]
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Reaction of 3-aminocoumarin with cinnamoyl chloride. ResearchGate. Available at: [Link]
-
TRIMETHYLSILYL CYANIDE. Organic Syntheses. Available at: [Link]
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application of the successive labelling technique to some carbon, nitrogen and chlorine isotope effect studies. Taylor & Francis Online. Available at: [Link]
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Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. Available at: [Link]
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Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Royal Society of Chemistry. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Royal Society of Chemistry. Available at: [Link]
-
Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl3. TÜBİTAK Academic Journals. Available at: [Link]
-
Reactions of Alpha Beta Unsaturated Carbonyl Compounds. YouTube. Available at: [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
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SOME RESULTS OF CINNAMOYL CHLORIDE (C9H7CLO) ORGANIC CRYSTAL. ResearchGate. Available at: [Link]
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Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. ResearchGate. Available at: [Link]
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Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
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The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. National Institutes of Health. Available at: [Link]
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Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cinnamyl Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Cinnamyl Compounds
Cinnamyl compounds, including cinnamaldehyde, cinnamyl alcohol, and cinnamic acid, are cornerstones in the pharmaceutical, food, and fragrance industries. Their accurate quantification is not merely a matter of quality control; it is fundamental to ensuring product safety, efficacy, and stability. Whether assessing the purity of a starting material, conducting pharmacokinetic studies, or monitoring the degradation profile of a finished product, the reliability of the analytical data is paramount.
This guide provides an in-depth comparison of two of the most powerful and prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the technical nuances of each method, present supporting experimental data, and, most critically, detail the process of cross-validation. Cross-validation serves as the ultimate arbiter, ensuring that different analytical methods yield comparable and trustworthy results, a cornerstone of robust scientific inquiry and regulatory compliance.
The Principle of Cross-Validation: A Foundation of Trust
In the realm of analytical chemistry, a validated method provides a high degree of assurance that it is suitable for its intended purpose. However, when multiple analytical methods are employed across different laboratories, or when a new method is developed to replace an existing one, a critical question arises: are the results interchangeable? This is where cross-validation becomes indispensable.
Cross-validation is the formal process of comparing the results from two distinct, validated analytical methods to demonstrate their equivalence.[1][2] This is not a superficial comparison but a rigorous statistical evaluation of data sets obtained from analyzing the same set of samples. The necessity for cross-validation is explicitly recognized in international guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize its role in the lifecycle management of analytical procedures.
The core objective of cross-validation is to ensure that a change in analytical methodology does not impact the interpretation of the data. For instance, if a manufacturing process is monitored using an established HPLC method, and the quality control laboratory wishes to switch to a faster GC method, cross-validation is essential to demonstrate that the new method will produce equivalent results and that historical data remains relevant.
Comparative Analysis of HPLC and GC for Cinnamyl Compounds
The choice between HPLC and GC for the analysis of cinnamyl compounds is not always straightforward. Each technique possesses unique strengths and weaknesses that must be considered in the context of the specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3][4] For cinnamyl compounds, which possess chromophores, UV detection is a common and robust choice.
-
Expertise & Experience in Method Development: The selection of a reversed-phase C18 column is a logical starting point for the separation of the moderately polar cinnamyl compounds. The C18 stationary phase provides hydrophobic interactions with the aromatic ring and the alkyl portions of the cinnamyl structure, while the polarity of the functional groups (aldehyde, alcohol, carboxylic acid) allows for differential retention and separation through manipulation of the mobile phase composition. A mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous component, often with a pH modifier like phosphoric or acetic acid, is typically employed to achieve optimal separation. The acid suppresses the ionization of cinnamic acid, leading to better peak shape and retention.
Gas Chromatography (GC): The Specialist for Volatile and Semi-Volatile Compounds
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] Cinnamaldehyde and cinnamyl alcohol are sufficiently volatile for direct GC analysis. Cinnamic acid, being less volatile, often requires derivatization to a more volatile ester (e.g., a methyl or silyl ester) to ensure good chromatographic performance.
-
Expertise & Experience in Method Development: The choice of detector in GC is critical. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is well-suited for quantification due to its wide linear range and consistent response factor for hydrocarbons.[5] For more definitive identification, especially in complex matrices, a Mass Spectrometer (MS) is the detector of choice.[4] The MS provides structural information, allowing for unambiguous peak identification by comparing the resulting mass spectrum to a library. The temperature program of the GC oven is a key parameter for optimizing the separation. A gradual increase in temperature allows for the elution of compounds with a wide range of boiling points, ensuring sharp peaks for both the more volatile cinnamaldehyde and the less volatile cinnamyl alcohol.
Data Presentation: A Side-by-Side Comparison of Performance
The following tables summarize the validated performance characteristics of typical HPLC-UV and GC-FID/MS methods for the quantitative analysis of cinnamyl compounds.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Simultaneous Determination of Cinnamyl Compounds [1]
| Validation Parameter | Cinnamyl Alcohol | Cinnamic Acid | Cinnamaldehyde |
| Linearity Range (µg) | 0.0202 - 1.008 | 0.0264 - 1.318 | 0.113 - 5.637 |
| Correlation Coefficient (r) | 1.000 | 1.000 | 1.000 |
| Average Recovery (%) | 103.7 | 100.2 | 97.4 |
| RSD of Recovery (%) | 1.42 | 0.73 | 1.16 |
| LOD (ppm) | ~0.1 | ~0.1 | 0.069[1] |
| LOQ (ppm) | ~0.3 | ~0.3 | 0.23[1] |
Table 2: Representative Performance Characteristics of a Validated GC-FID/MS Method for Cinnamyl Compounds
| Validation Parameter | Cinnamyl Alcohol | Cinnamic Acid (as methyl ester) | Cinnamaldehyde |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.999[6] |
| Accuracy (% Recovery) | 97 - 103% | 95 - 105% | 98.3 - 101.6%[6] |
| Precision (% RSD) | < 3.0% | < 3.0% | < 2.56%[6] |
| LOD (µg/mL) | ~0.1 | ~0.05 | ~0.05 |
| LOQ (µg/mL) | ~0.3 | ~0.15 | ~0.15 |
Experimental Protocols
Detailed HPLC-UV Method for Simultaneous Analysis of Cinnamyl Compounds
This protocol is designed for the simultaneous quantification of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector, gradient pump, and autosampler.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
Reference standards of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 28:72 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Detection Wavelength: 280 nm and 254 nm.[1]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Detailed GC-FID/MS Method for Analysis of Cinnamyl Compounds
This protocol is suitable for the quantification of cinnamaldehyde and cinnamyl alcohol, with an additional derivatization step for cinnamic acid.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an autosampler.
-
Capillary column suitable for the analysis of essential oil components (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
2. Reagents and Standards:
-
Hexane or ethyl acetate (GC grade).
-
Derivatization agent for cinnamic acid (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Reference standards of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[2]
-
-
Detector Temperature (FID): 280 °C.[2]
-
Injection Volume: 1 µL (split mode, e.g., 50:1).[2]
4. Sample Preparation:
-
Dissolve the sample in hexane or ethyl acetate.
-
For Cinnamic Acid: To a dried aliquot of the sample, add the derivatization agent (e.g., BSTFA) and heat to approximately 60-70°C for 30 minutes to form the trimethylsilyl ester.
Cross-Validation Protocol: Bridging HPLC and GC Methods
The following step-by-step protocol outlines a robust procedure for the cross-validation of the HPLC and GC methods described above.
1. Objective and Acceptance Criteria:
-
Objective: To demonstrate the equivalence of the validated HPLC and GC methods for the quantification of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid in a specific sample matrix.
-
Acceptance Criteria: The percentage difference between the mean results obtained by the two methods should not exceed a predefined limit, typically ±15% for at least two-thirds of the samples analyzed.
2. Sample Selection:
-
Select a minimum of 10 representative samples of the target matrix.
-
The samples should span the expected concentration range of the analytes.
3. Experimental Procedure:
-
Analyze each selected sample in triplicate using both the validated HPLC and GC methods.
-
Ensure that the same batch of samples is used for both analyses to minimize variability.
4. Data Analysis and Interpretation:
-
Calculate the mean concentration and relative standard deviation (RSD) for each analyte in each sample for both methods.
-
For each sample and analyte, calculate the percentage difference between the mean concentrations obtained by the HPLC and GC methods using the following formula:
-
Evaluate the results against the pre-defined acceptance criteria.
5. Reporting:
-
Prepare a comprehensive cross-validation report that includes:
-
The objective and acceptance criteria.
-
Detailed protocols for both analytical methods.
-
A summary of the validation status of each method.
-
The results of the cross-validation study, including the individual and mean concentrations, RSDs, and percentage differences.
-
A concluding statement on the equivalence of the two methods.
-
Visualizing the Workflow and Logic
To further clarify the relationships and processes involved, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Caption: Logical flow of analytical method validation parameters.
Conclusion: Ensuring Data Integrity through Rigorous Comparison
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of cinnamyl compounds. The choice of method is contingent upon factors such as the volatility of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity. HPLC offers versatility for a broader range of compounds without the need for derivatization, making it a robust workhorse for many applications.[4] GC, particularly when coupled with a mass spectrometer, provides unparalleled separation efficiency and definitive identification for volatile and semi-volatile compounds.[4]
Ultimately, the implementation of a rigorous cross-validation protocol is the most critical step in ensuring the long-term integrity and comparability of analytical data. By demonstrating the equivalence of different analytical methods, researchers, scientists, and drug development professionals can have the highest confidence in their results, regardless of the technique employed. This commitment to scientific rigor is the bedrock of quality and innovation in the scientific enterprise.
References
-
PhytoChemia. (2014, September 2). GC Analysis – Part V. FID or MS for Essential Oils? [Online]. Available: [Link]
-
MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Online]. Available: [Link]
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Online]. Available: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Online]. Available: [Link]
-
PubMed. (1992). Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. [Online]. Available: [Link]
-
Journal of King Saud University - Science. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. [Online]. Available: [Link]
-
American Pharmaceutical Review. (2014). Automation of the Chromatographic Analytical Method Validation Process. [Online]. Available: [Link]
-
University of Alabama in Huntsville. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Online]. Available: [Link]
-
PMC - PubMed Central. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Online]. Available: [Link]
-
Chromaleont. (n.d.). Quantitative Analysis of Essential Oils – Science, Technology and Methods. [Online]. Available: [Link]
-
SciSpace. (2014). (PDF) Quantitative Analysis of Cinnamaldehyde, Cinnamylalcohol and Salicylaldehyde in Commercial Biopesticides Containing Cinnamon Extract Using Gas Chromatography - Flame Ionization Detector (2014) | Sung-Jin Lim | 9 Citations. [Online]. Available: [Link]
-
La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Online]. Available: [Link]
-
AMiner. (n.d.). Quantitation of Cinnamaldehyde and Cinnamic Acid in Blood by HPLC. [Online]. Available: [Link]
-
ResearchGate. (2018). Development and Validation of 2D GC-FID Method for Quantitative Analysis of cis- and trans-Hexyl Cinnamic Aldehyde and its Major Impurity 2-Hexyl-2-decenal. [Online]. Available: [Link]
-
IKM Institut Kimia Malaysia. (2024). Analysis and Validation of GC-FID Method for the Determination of Amphetamine-Type Stimulants (ATS) Drugs in Human Nail. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cinnamyl Chloride Purity Analysis: A Comparative Evaluation of Gas Chromatography and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Cinnamyl chloride (C9H9Cl), a versatile chemical intermediate, is no exception. Its reactivity and potential for isomerization and degradation necessitate a reliable analytical method to ensure its quality and, consequently, the integrity of the final product. This guide provides an in-depth technical comparison of Gas Chromatography (GC) for the analysis of this compound purity, alongside a critical evaluation of alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical needs.
The Criticality of this compound Purity
This compound is a halogenated aromatic compound that serves as a building block in the synthesis of various pharmaceuticals, fragrances, and other organic compounds. The presence of impurities can have significant consequences, including:
-
Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected byproducts, and difficulties in purification.
-
Toxicity Concerns: Certain impurities may be toxic or genotoxic, posing a safety risk in pharmaceutical applications.
-
Isomeric Contamination: The presence of the (Z)-isomer of this compound can affect the stereochemistry of subsequent reactions and the properties of the final product.
-
Degradation Products: this compound can degrade to form cinnamyl alcohol or cinnamic acid, which can impact product stability and quality.
Therefore, a robust analytical method is not merely a quality control checkpoint but a critical tool for ensuring the success and safety of the entire synthetic process.
Gas Chromatography: The Workhorse for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds. Its high resolution, sensitivity, and reproducibility make it an ideal choice for assessing the purity of this compound.
The Rationale Behind GC Method Design
A successful GC analysis hinges on the careful selection of several key parameters. Here, we explore the reasoning behind these choices for this compound analysis:
-
Stationary Phase Selection: The choice of the GC column's stationary phase is paramount for achieving optimal separation. For this compound and its potential impurities, a mid-polarity column, such as one containing 6% cyanopropylphenyl and 94% dimethylpolysiloxane (e.g., DB-624), is often a suitable starting point. This polarity provides a good balance of interactions to separate the slightly polar this compound from both non-polar and more polar impurities. For resolving geometric isomers, a column with a different selectivity, like a polyethylene glycol (wax) phase (e.g., DB-Wax), could be investigated.
-
Injector and Detector Temperatures: The injector temperature must be high enough to ensure the rapid and complete volatilization of this compound and its impurities without causing thermal degradation. A temperature of around 250°C is typically appropriate. The detector temperature should be set higher than the final oven temperature to prevent condensation of the analytes. For a Flame Ionization Detector (FID), a temperature of 280-300°C is common.
-
Oven Temperature Program: A temperature program is employed to achieve a good separation of compounds with different boiling points in a reasonable timeframe. The program typically starts at a lower temperature to allow for the elution and separation of more volatile impurities, followed by a ramp to a higher temperature to elute the this compound and any less volatile impurities.
-
Detector Choice: The Flame Ionization Detector (FID) is the most common and robust detector for the analysis of organic compounds like this compound. It offers high sensitivity, a wide linear range, and is relatively easy to operate. For impurity identification, especially for unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) provides invaluable structural information.
A Self-Validating System: Ensuring Trustworthiness in GC Analysis
A well-developed GC method should be a self-validating system. This means incorporating checks and balances to ensure the reliability of the results. Key aspects include:
-
System Suitability Testing (SST): Before running any samples, an SST solution containing the analyte of interest and a known impurity is injected. The results are used to verify that the chromatographic system is performing adequately. Parameters such as resolution between critical peaks, peak symmetry (tailing factor), and injection precision are monitored.
-
Use of Internal or External Standards: For accurate quantification, either an internal standard (a compound added to all samples and standards at a constant concentration) or an external standard (a series of standards of known concentration) should be used to create a calibration curve.
-
Method Validation: A full method validation according to ICH guidelines (or other relevant regulatory standards) is essential for methods used in a regulated environment. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocol: GC-FID Analysis of this compound Purity
This protocol provides a detailed, step-by-step methodology for the analysis of this compound purity using GC-FID.
1. Sample and Standard Preparation:
-
Solvent: Use a high-purity, GC-grade solvent such as dichloromethane or ethyl acetate.
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be analyzed at the same concentration as the standard.
-
Impurity Standard (for method development and validation): If available, prepare a stock solution of known impurities (e.g., cinnamyl alcohol, cinnamaldehyde, (Z)-cinnamyl chloride) to determine their retention times and response factors.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | An instrument equipped with a split/splitless injector and a Flame Ionization Detector (FID). | Standard equipment for routine purity analysis. |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness. | Mid-polarity column provides good selectivity for this compound and its potential impurities. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min). | Inert carrier gas to transport the analytes through the column. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Split Ratio | 50:1 (can be optimized) | A split injection is used for concentrated samples to avoid overloading the column. |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes.- Ramp: 10°C/min to 220°C.- Hold: 5 minutes at 220°C. | This program allows for the separation of volatile impurities at the beginning and ensures the elution of this compound and less volatile impurities. |
| Detector | Flame Ionization Detector (FID) | Robust and sensitive detector for organic compounds. |
| Detector Temperature | 280°C | Prevents condensation of analytes in the detector. |
| Data Acquisition | A suitable chromatography data system (CDS). | For instrument control, data acquisition, and processing. |
3. Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Purity Calculation (Area Percent): Calculate the purity of the this compound sample using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
-
Quantification of Impurities: If using a calibration curve for specific impurities, calculate their concentration based on their peak areas and the calibration data.
Visualizing the Workflow: GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound purity.
Alternative Analytical Techniques: A Comparative Overview
While GC is a robust technique for this compound analysis, other methods can also be employed, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture. For this compound, a reversed-phase HPLC method with UV detection would be the most common approach.
Advantages of HPLC:
-
Suitable for Non-Volatile and Thermally Labile Compounds: HPLC is ideal for analyzing compounds that are not volatile enough for GC or that might degrade at the high temperatures used in GC. While this compound is amenable to GC, some of its potential degradation products or higher molecular weight impurities might be better suited for HPLC analysis.
-
Different Selectivity: HPLC offers a different separation mechanism compared to GC, which can be advantageous for resolving impurities that are difficult to separate by GC. This makes HPLC an excellent orthogonal technique for method validation and cross-verification.
Disadvantages of HPLC:
-
Lower Resolution for Volatile Compounds: For volatile compounds like this compound, GC generally offers higher resolution and sharper peaks, leading to better separation efficiency.
-
Solvent Consumption and Cost: HPLC typically requires larger volumes of expensive and often hazardous solvents, leading to higher operating costs and waste disposal concerns.
Titration
For a basic assessment of purity, a titration method could be employed. For instance, argentometric titration could be used to determine the chloride content after hydrolysis of the this compound.
Advantages of Titration:
-
Low Cost and Simple Instrumentation: Titration methods are inexpensive to set up and do not require sophisticated instrumentation.
-
Absolute Method: When performed correctly, titration can be an absolute method, not requiring calibration with a reference standard of the analyte itself.
Disadvantages of Titration:
-
Lack of Specificity: Titration methods are not specific and will quantify any compound that reacts with the titrant. In the case of this compound, any other chloride-containing impurities would interfere with the analysis.
-
Limited Sensitivity: Titration methods are generally less sensitive than chromatographic techniques and are not suitable for detecting trace-level impurities.
Head-to-Head Comparison: GC vs. HPLC for this compound Purity
The choice between GC and HPLC for this compound purity analysis depends on the specific requirements of the analysis. The following table provides a direct comparison of the two techniques.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sample Volatility | Required; sample must be vaporized without decomposition. | Not required. |
| Thermal Stress | High; requires elevated temperatures for vaporization. | Low; analysis is typically performed at or near room temperature. |
| Resolution | Generally higher for volatile compounds. | Can be lower for volatile compounds compared to GC. |
| Sensitivity (Typical) | High (ng to pg level). | Good (µg to ng level). |
| Analysis Time | Typically faster (10-30 minutes). | Can be longer (15-60 minutes). |
| Cost (Instrument) | Moderate. | Moderate to High. |
| Cost (Operational) | Lower (gases are less expensive than solvents). | Higher (due to solvent consumption and disposal). |
| Orthogonal Technique | Yes, provides a different separation mechanism to HPLC. | Yes, provides a different separation mechanism to GC. |
Logical Relationship of Analytical Techniques
Caption: Logical relationship of analytical techniques for this compound purity.
Conclusion: A Multi-faceted Approach to Ensuring Quality
For the routine quality control and purity assessment of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the method of choice. Its high resolution for volatile compounds, sensitivity, and cost-effectiveness make it a reliable and efficient tool. The detailed protocol provided in this guide serves as a robust starting point for developing and validating a method tailored to your specific needs.
However, a comprehensive understanding of a compound's purity profile often requires a multi-faceted approach. High-Performance Liquid Chromatography (HPLC) serves as an invaluable orthogonal technique, offering a different separation selectivity that can reveal impurities not resolved by GC. For a preliminary and non-specific purity assessment, titration can be a simple and cost-effective option.
Ultimately, the selection of the most appropriate analytical method depends on a thorough understanding of the sample, the potential impurities, and the specific analytical requirements. By leveraging the principles and data presented in this guide, researchers, scientists, and drug development professionals can confidently establish a robust analytical strategy to ensure the quality and integrity of their this compound and the success of their scientific endeavors.
References
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Online] Available at: [Link]
- K. M. S. Kumar, et al. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone hydrochloride. Der Pharma Chemica, 3(6), 390-399.
- S. S. Panda, D. Patanaik, & B. V. V. Ravi Kumar. (2024). A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Journal of Pharmacognosy and Phytochemistry, 13(1), 1-7.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cinnamyl Chloride for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and operational excellence. Cinnamyl chloride, a valuable intermediate in organic synthesis, demands meticulous attention at every stage of its lifecycle, particularly at the point of disposal.[1] This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural lists to explain the fundamental principles that underpin these critical safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent risks is paramount. This compound is a combustible liquid that is not only harmful if swallowed but can be fatal if inhaled.[2][3] It is corrosive, causing severe skin burns and eye damage, and is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2][3] Furthermore, it is a skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[2][3]
Decomposition of this compound, especially under thermal stress such as in a fire, can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5] It is crucial to handle this compound within a chemical fume hood and with appropriate personal protective equipment at all times.[1]
Table 1: this compound Hazard Summary
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [2][3] |
| Eye Damage/Irritation | Causes serious eye damage. | [2][3] |
| Sensitization | May cause an allergic skin reaction. | [2][3] |
| Combustibility | Combustible liquid. | [2][3] |
| Reactivity | Incompatible with bases, strong oxidizing agents, amines, and metals. | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound, especially during disposal procedures where the risk of splashing or vapor generation is elevated.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Viton®, nitrile rubber - double-gloving is recommended). | To prevent skin contact, which can cause severe burns and sensitization.[6] |
| Eyes/Face | Safety goggles and a face shield. | To protect against splashes and the lachrymatory effects of the vapors.[6] |
| Body | Flame-resistant lab coat. | To protect against splashes and potential ignition. |
| Respiratory | Use only in a certified chemical fume hood. For spills or inadequate ventilation, a full-face respirator with appropriate cartridges is necessary. | To prevent inhalation of vapors, which can be fatal.[1] |
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is a multi-step process that prioritizes safety through chemical deactivation and proper waste segregation. The following workflow is designed to guide laboratory personnel through a safe and compliant disposal process.
Caption: Decision workflow for the safe disposal of this compound.
Chemical Deactivation Protocol (for Small Laboratory Quantities)
For small quantities of this compound, chemical deactivation through hydrolysis is a recommended safety step before final disposal. This process converts the reactive chloride into the less hazardous cinnamyl alcohol and sodium chloride. A patent for the synthesis of this compound mentions the use of sodium carbonate or sodium bicarbonate solution for neutralization, supporting the principle of this approach.[7]
Experimental Protocol:
-
Preparation : In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a 5-10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully react with and dilute the this compound. A general rule is to use at least a 10-fold molar excess of the bicarbonate.
-
Cooling : Place the reaction vessel in an ice bath to dissipate the heat that will be generated during the exothermic reaction.
-
Addition : While vigorously stirring the bicarbonate solution, slowly add the this compound dropwise using a pipette or dropping funnel. Caution : The addition must be slow to control the reaction rate and prevent excessive heat generation or foaming from CO2 evolution.
-
Reaction : Continue stirring the mixture in the ice bath for at least one hour after the addition is complete. Then, allow the mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Verification : Once the reaction is complete (no more visible organic phase), test the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be near neutral (pH 6-8). If it is still acidic, add more sodium bicarbonate solution.
-
Disposal : The resulting neutralized aqueous solution can now be transferred to a properly labeled "Aqueous Waste" container for disposal through your institution's hazardous waste program.
Direct Disposal of Untreated this compound and Contaminated Materials
When chemical deactivation is not feasible or for the disposal of larger quantities, this compound must be disposed of as a halogenated organic waste. This also applies to any materials contaminated with this compound, such as absorbent pads from spills, used gloves, and contaminated labware.
Step-by-Step Procedure:
-
Waste Segregation : this compound is a halogenated organic compound.[8] It is imperative to segregate it from non-halogenated organic waste streams. Mixing these waste types can significantly increase disposal costs and complicate the disposal process.[9]
-
Container Selection : Use only designated, compatible hazardous waste containers. Polyethylene or glass containers are generally suitable.[10] Ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[2]
-
Labeling : Proper labeling is a legal requirement under the EPA and is critical for safety. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The specific hazard characteristics: "Corrosive, Toxic, Combustible".[11]
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, department, and contact information.
-
-
Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The container should be kept in secondary containment to catch any potential leaks and segregated from incompatible materials.[5]
-
Waste Pickup : Once the container is full or reaches the SAA time limit, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and correct action is crucial to mitigate the risks.
For a Small Spill (manageable by trained lab personnel):
-
Alert and Evacuate : Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
PPE : Don the appropriate PPE as outlined in Table 2.
-
Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[4][6] Do not use combustible materials like paper towels.
-
Collect : Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Label the container with the collected waste as "Halogenated Organic Waste" and dispose of it according to the procedures in section 3.2.
For a Large Spill:
-
Evacuate : Immediately evacuate the laboratory, closing the doors behind you.
-
Alert : Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EH&S, campus safety).
-
Isolate : Prevent entry into the affected area.
-
Inform : Provide emergency responders with the Safety Data Sheet (SDS) for this compound and any other relevant information.
By adhering to these detailed procedures, grounded in a comprehensive understanding of the chemical's properties and regulatory requirements, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
U.S. Environmental Protection Agency. (n.d.). Training Material on Hazardous Waste Container Labeling Requirements Under the Academic Laboratories Rule. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Kemicentrum, Lund University. (n.d.). 8.1 Organic solvent waste. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl chloride, a combustible and corrosive liquid, is a valuable reagent in organic synthesis. However, its hazardous nature necessitates stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this chemical with the confidence of a seasoned professional.
Understanding the Risks: Hazard Profile of this compound
This compound presents a multi-faceted threat, and a thorough understanding of its hazards is the foundation of safe handling. It is classified as a combustible liquid, harmful if swallowed, and fatal if inhaled.[1][2][3] Furthermore, it is corrosive, causing severe skin burns and serious eye damage.[2][4] It is also a lachrymator, meaning it can cause tearing, and may elicit an allergic skin reaction.[1][5][6]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] |
| Acute Toxicity, Inhalation (Category 1) | Fatal if inhaled.[4] |
| Skin Corrosion (Sub-category 1B) | Causes severe skin burns.[4] |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[4] |
| Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] |
| Combustible Liquid | Can ignite on heating.[1] |
Given these significant hazards, adherence to the personal protective equipment (PPE) guidelines is not merely a recommendation but a critical necessity.
Your Armor: Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] For operations with a higher risk of splashing, a full-face shield is also required.[7] The corrosive nature of this compound can cause irreversible eye damage, making this a non-negotiable aspect of your safety protocol.
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves are a primary defense.[4] Ensure the gloves are rated for protection against chlorinated compounds and check for any signs of degradation before use.
-
Protective Clothing : Wear fire/flame resistant and impervious clothing to prevent any skin contact.[4] A lab coat is a minimum requirement, and for larger quantities or higher-risk procedures, a chemical-resistant apron or suit is recommended. All contaminated clothing must be removed immediately and decontaminated before reuse.[2]
-
-
Respiratory Protection : All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If the exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges must be used.[4]
The causality behind this stringent PPE regimen is the chemical's ability to cause severe, immediate, and potentially fatal harm upon contact or inhalation.
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic and meticulous workflow is paramount to mitigating the risks associated with this compound.
Preparation and Handling
-
Pre-Handling Checklist :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Have a spill kit readily accessible, containing an inert absorbent material.
-
Prepare a designated, clearly labeled waste container for this compound residue and contaminated materials.[2]
-
-
Chemical Transfer :
-
Don all required PPE before entering the designated handling area.
-
When handling the container, do so carefully to avoid dropping or damage.
-
Perform all transfers of this compound inside the chemical fume hood to contain any vapors.[2]
-
Use non-sparking tools to prevent ignition of the combustible liquid.[8]
-
-
Post-Handling :
-
Tightly close the this compound container and store it in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.[9]
-
Thoroughly decontaminate all equipment used in the procedure.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]
-
Safe Handling Workflow
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
